molecular formula C9H10BrNO2 B1427109 Ethyl 5-bromo-6-methylnicotinate CAS No. 1190862-70-4

Ethyl 5-bromo-6-methylnicotinate

Cat. No.: B1427109
CAS No.: 1190862-70-4
M. Wt: 244.08 g/mol
InChI Key: AFNPRVLCAREGEN-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-6-methylnicotinate is a useful research compound. Its molecular formula is C9H10BrNO2 and its molecular weight is 244.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-bromo-6-methylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-3-13-9(12)7-4-8(10)6(2)11-5-7/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFNPRVLCAREGEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(N=C1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201255670
Record name Ethyl 5-bromo-6-methyl-3-pyridinecarboxylate
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Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190862-70-4
Record name Ethyl 5-bromo-6-methyl-3-pyridinecarboxylate
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-bromo-6-methyl-3-pyridinecarboxylate
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Foundational & Exploratory

Ethyl 5-bromo-6-methylnicotinate chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of Ethyl 5-bromo-6-methylnicotinate

Abstract

This compound is a halogenated pyridine derivative that serves as a crucial intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its unique structural features—a reactive carbon-bromine bond, an electron-deficient pyridine ring, and an ethyl ester functional group—provide multiple avenues for chemical modification. This guide offers a comprehensive overview of its chemical properties, spectroscopic profile, synthetic routes, and reactivity, with a particular focus on its application in palladium-catalyzed cross-coupling reactions. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with practical, field-proven insights to support researchers in leveraging this versatile building block.

Compound Identification and Physicochemical Properties

Precise identification and understanding of a compound's physical properties are foundational to its effective use in a laboratory setting. This compound is registered under CAS Number 1190862-70-4.[1] Its key identifiers and computed physicochemical properties are summarized below.

Table 1: Compound Identification

Identifier Value Source
IUPAC Name ethyl 5-bromo-6-methylpyridine-3-carboxylate PubChem[1]
CAS Number 1190862-70-4 PubChem[1]
Molecular Formula C₉H₁₀BrNO₂ PubChem[1]
Molecular Weight 244.08 g/mol PubChem[1]
Canonical SMILES CCOC(=O)C1=CC(=C(N=C1)C)Br PubChem[1]

| InChIKey | AFNPRVLCAREGEN-UHFFFAOYSA-N | PubChem[1] |

Table 2: Physicochemical Properties

Property Value Notes
Physical Form Solid Based on similar structures like 5-Bromo-6-chloronicotinic acid.[2]
Molecular Weight 244.09 From molecular formula.[3]
Boiling Point 263°C Predicted value.[3]
Density 1.439 g/cm³ Predicted value.[3]
XLogP3 2.2 A measure of lipophilicity.[1]
Solubility Slightly soluble in water.[3] Expected to be soluble in common organic solvents like DCM, ethyl acetate, and DMF.

| Storage | Inert atmosphere, Room Temperature | Recommended for stability. |

Spectroscopic Characterization (Predicted)

While specific experimental spectra for this exact compound are not publicly available, its structure allows for a reliable prediction of its key spectroscopic features. This analysis is critical for reaction monitoring and final product confirmation.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show four distinct signals.

    • An ethyl ester pattern: a quartet around δ 4.0-4.4 ppm (2H, -O-CH₂ -CH₃) and a triplet around δ 1.2-1.5 ppm (3H, -O-CH₂-CH₃ ).

    • A singlet for the methyl group on the pyridine ring, likely appearing around δ 2.5-2.7 ppm (3H, Ar-CH₃ ).

    • Two singlets in the aromatic region for the two pyridine protons, expected between δ 7.5-9.0 ppm. The exact chemical shifts depend on the electronic environment created by the substituents.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display all nine unique carbon atoms.

    • The ester carbonyl carbon (C =O) would be the most downfield signal, typically δ 160-170 ppm.

    • Aromatic carbons attached to nitrogen and bromine will have characteristic shifts. The carbon bearing the bromine (C-Br) would appear around δ 115-125 ppm.

    • The remaining four aromatic carbons will appear in the δ 120-155 ppm range.

    • The ethyl ester carbons (-O-CH₂ - and -CH₃ ) will be visible around δ 60-65 ppm and δ 14-18 ppm, respectively.

    • The methyl carbon on the ring (Ar-CH₃ ) is expected around δ 20-25 ppm.

  • IR (Infrared Spectroscopy): The IR spectrum is invaluable for identifying key functional groups.

    • A strong, sharp absorption band around 1710-1740 cm⁻¹ corresponding to the C=O stretch of the ethyl ester.

    • Several bands in the 1450-1600 cm⁻¹ region due to C=C and C=N stretching vibrations within the pyridine ring.

    • C-H stretching vibrations from the aromatic and aliphatic groups will be observed around 2850-3100 cm⁻¹ .

    • A C-Br stretching band, which is typically weak, would appear in the fingerprint region below 600 cm⁻¹ .

  • MS (Mass Spectrometry): The mass spectrum would show a characteristic molecular ion peak (M⁺). Due to the presence of bromine, a distinctive isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

Synthesis and Purification

This compound is not typically synthesized from first principles in a standard research setting but is rather purchased as a building block. However, a plausible synthetic route involves the direct bromination of a suitable precursor, such as ethyl 6-methylnicotinate. The electron-rich nature of the pyridine ring, activated by the methyl group, facilitates electrophilic aromatic substitution.

G cluster_main Proposed Synthesis of this compound precursor Ethyl 6-methylnicotinate product This compound precursor->product Electrophilic Bromination reagents Brominating Agent (e.g., NBS, Br₂) Solvent (e.g., H₂SO₄, AcOH) reagents->product G cluster_inputs cluster_outputs pd0 Pd(0)L₂ pd_complex R¹-Pd(II)-Br L₂ pd0->pd_complex Oxidative Addition pd_r1_r2 R¹-Pd(II)-R² L₂ pd_complex->pd_r1_r2 Transmetalation pd_r1_r2->pd0 Reductive Elimination r1r2 R¹-R² (Coupled Product) pd_r1_r2->r1r2 r1br R¹-Br (Bromopyridine) r2b R²-B(OR)₂ (Boronic Acid/Ester) base Base (e.g., K₃PO₄)

References

The Strategic Synthesis and Application of Ethyl 5-bromo-6-methylnicotinate: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Key Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic design and synthesis of novel heterocyclic compounds are paramount to the development of new therapeutic agents. Among these, pyridine derivatives hold a prominent position due to their presence in numerous biologically active molecules. Ethyl 5-bromo-6-methylnicotinate (CAS Number: 1190862-70-4), a substituted pyridine carboxylate, has emerged as a crucial building block for the synthesis of complex molecular architectures, particularly in the realm of kinase inhibitors and other targeted therapies.[1][2] This technical guide provides an in-depth exploration of the synthesis, characterization, and potential applications of this versatile intermediate, offering valuable insights for researchers, scientists, and drug development professionals.

Physicochemical Properties: A Foundation for Synthetic Strategy

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis and purification. The key properties are summarized in the table below.[3]

PropertyValueSource
CAS Number 1190862-70-4PubChem[3]
Molecular Formula C₉H₁₀BrNO₂PubChem[3]
Molecular Weight 244.09 g/mol PubChem[3]
IUPAC Name ethyl 5-bromo-6-methylpyridine-3-carboxylatePubChem[3]
Predicted Boiling Point 270.5 ± 35.0 °CChemicalBook[4]
Predicted Density 1.439 ± 0.06 g/cm³ChemicalBook[4]
Predicted pKa 1.66 ± 0.20ChemicalBook[4]

The presence of a bromine atom at the 5-position and a methyl group at the 6-position of the pyridine ring, along with the ethyl ester at the 3-position, provides a unique combination of steric and electronic properties. The bromine atom, in particular, serves as a versatile synthetic handle for cross-coupling reactions, enabling the introduction of diverse functionalities.[5]

Strategic Synthesis: A Detailed Protocol and Mechanistic Insights

The synthesis of this compound is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers high yields and excellent functional group tolerance, making it a preferred choice for the construction of biaryl and heteroaryl structures.[5]

The Suzuki-Miyaura Coupling Approach

The core of this synthetic strategy involves the reaction of a dibrominated precursor, ethyl 5,6-dibromonicotinate, with a methylboronic acid in the presence of a palladium catalyst and a base. The selective methylation at the 6-position is a key feature of this reaction.

Synthesis_of_Ethyl_5_bromo_6_methylnicotinate cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Ethyl_5_6_dibromonicotinate Ethyl 5,6-dibromonicotinate Reaction_Vessel Reaction at 110 °C Ethyl_5_6_dibromonicotinate->Reaction_Vessel Methylboronic_acid Methylboronic acid Methylboronic_acid->Reaction_Vessel Pd_catalyst Pd(PPh₃)₄ (Catalyst) Pd_catalyst->Reaction_Vessel Base K₂CO₃ (Base) Base->Reaction_Vessel Solvent 1,4-Dioxane Solvent->Reaction_Vessel Product This compound Workup Work-up & Purification Reaction_Vessel->Workup Cooling & Filtration Workup->Product caption Synthesis via Suzuki-Miyaura Coupling QC_Workflow Synthesized_Product Synthesized this compound Purification Purification (Column Chromatography) Synthesized_Product->Purification Purity_Check Purity Assessment (TLC, HPLC) Purification->Purity_Check Structure_Validation Structural Validation Purity_Check->Structure_Validation NMR ¹H & ¹³C NMR Structure_Validation->NMR MS Mass Spectrometry Structure_Validation->MS IR IR Spectroscopy Structure_Validation->IR Final_Product Pure, Characterized Product NMR->Final_Product MS->Final_Product IR->Final_Product caption Quality Control Workflow

References

An In-depth Technical Guide to the Molecular Structure and Synthetic Utility of Ethyl 5-bromo-6-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Ethyl 5-bromo-6-methylnicotinate, a key heterocyclic building block in modern organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural attributes, spectroscopic signature, synthesis, and reactivity. The insights provided herein are grounded in established chemical principles and supported by field-proven methodologies, aiming to empower chemists in their synthetic endeavors.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone of medicinal chemistry and materials science, with nitrogen-containing heterocycles being prevalent in a vast number of FDA-approved drugs and functional materials.[1][2] The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. This compound (CAS No. 1190862-70-4) emerges as a particularly valuable intermediate due to the orthogonal reactivity of its constituent functional groups: a bromine atom, a methyl group, and an ethyl ester attached to a pyridine core.[3] This trifecta of functionalities provides a versatile platform for molecular elaboration, making it a sought-after precursor in the synthesis of complex molecular architectures.[4]

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is fundamental to its reactivity and utility. The pyridine ring, being an electron-deficient aromatic system, influences the reactivity of its substituents. The bromine atom at the 5-position, the methyl group at the 6-position, and the ethyl carboxylate at the 3-position each impart distinct chemical characteristics.

PropertyValueSource
Molecular Formula C₉H₁₀BrNO₂[3]
Molecular Weight 244.08 g/mol [3]
CAS Number 1190862-70-4[3]
IUPAC Name ethyl 5-bromo-6-methylpyridine-3-carboxylate[3]
SMILES CCOC(=O)C1=CC(=C(N=C1)C)Br[3]

Below is a 2D representation of the molecular structure, generated using the DOT language, illustrating the connectivity of the atoms.

A 2D representation of this compound.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved through a multi-step sequence, typically starting from a more readily available substituted pyridine. A common and robust method involves the bromination of a nicotinic acid precursor followed by esterification. The following protocol is a representative example based on established synthetic transformations of similar pyridine derivatives.

Bromination of 6-Methylnicotinic Acid

The introduction of a bromine atom at the 5-position of the pyridine ring is a key transformation. This is typically achieved via electrophilic aromatic substitution.

Protocol:

  • Reaction Setup: To a solution of 6-methylnicotinic acid (1.0 eq) in a suitable solvent such as oleum or concentrated sulfuric acid, add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at 0 °C.

  • Reaction Execution: The reaction mixture is then warmed to room temperature and subsequently heated to 60-80 °C for several hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up and Isolation: The reaction mixture is carefully poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 5-bromo-6-methylnicotinic acid.

Causality: The use of a strong acid as a solvent activates the pyridine ring towards electrophilic substitution, while NBS serves as a convenient and effective source of electrophilic bromine.

Fischer Esterification

The carboxylic acid is then converted to the corresponding ethyl ester via Fischer esterification.

Protocol:

  • Reaction Setup: A suspension of 5-bromo-6-methylnicotinic acid (1.0 eq) in anhydrous ethanol (excess) is cooled to 0 °C.

  • Reaction Execution: Concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 eq) is added dropwise. The reaction mixture is then heated to reflux for 4-6 hours.

  • Work-up and Isolation: After cooling to room temperature, the excess ethanol is removed under reduced pressure. The residue is diluted with ethyl acetate and carefully neutralized with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Causality: The acidic catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol. The use of excess ethanol drives the equilibrium towards the formation of the ester.

G cluster_synthesis Synthesis Workflow start 6-Methylnicotinic Acid bromination Bromination (NBS, H₂SO₄) start->bromination intermediate 5-Bromo-6-methylnicotinic Acid bromination->intermediate esterification Fischer Esterification (Ethanol, H₂SO₄) intermediate->esterification product This compound esterification->product

A simplified workflow for the synthesis of this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques. The following data are representative of the expected spectroscopic signature of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) Data (Predicted)

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the ethyl group, and the methyl group.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.8s1HH-2 (Pyridine ring)
~8.2s1HH-4 (Pyridine ring)
~4.4q2H-OCH₂CH₃
~2.6s3H-CH₃ (Pyridine ring)
~1.4t3H-OCH₂CH₃

¹³C NMR (Carbon-13 NMR) Data (Predicted)

The ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule.

Chemical Shift (δ, ppm)Assignment
~164C=O (Ester)
~158C-6 (Pyridine ring)
~152C-2 (Pyridine ring)
~142C-4 (Pyridine ring)
~125C-3 (Pyridine ring)
~120C-5 (Pyridine ring)
~62-OCH₂CH₃
~24-CH₃ (Pyridine ring)
~14-OCH₂CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Wavenumber (cm⁻¹)Assignment
~2980C-H stretch (aliphatic)
~1720C=O stretch (ester)
~1580, 1470C=C and C=N stretches (pyridine ring)
~1250C-O stretch (ester)
~1100C-N stretch (pyridine ring)
~800C-Br stretch
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For this compound, the expected molecular ion peak [M]⁺ would show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

  • [M]⁺: m/z ≈ 243

  • [M+2]⁺: m/z ≈ 245

Reactivity and Synthetic Applications

The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its functional groups.

G cluster_reactivity Reactivity Profile start This compound ester Ester Hydrolysis/ Amidation start->ester bromine Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) start->bromine methyl Oxidation/Halogenation start->methyl

Key reaction sites on this compound.
  • The Bromine Atom: The C-Br bond at the 5-position is a prime site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings.[5] This allows for the introduction of a wide variety of aryl, heteroaryl, alkyl, and alkynyl substituents, providing a powerful tool for building molecular complexity. The bromine atom can be strategically introduced and later functionalized to fine-tune the biological activity of a molecule.[5][6]

  • The Ethyl Ester: The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to other functional groups such as amides, acid chlorides, or reduced to an alcohol. This provides a handle for further derivatization and the introduction of diverse pharmacophores.[7]

  • The Methyl Group: The methyl group at the 6-position can also be functionalized, for example, through radical bromination to form a bromomethyl group, which is a versatile electrophile for nucleophilic substitution reactions.

The combination of these reactive sites makes this compound a valuable building block in the synthesis of a wide range of biologically active molecules, including kinase inhibitors and other therapeutic agents.[4][8] Its use has been cited in numerous patents for the preparation of novel pharmaceutical compounds.[3]

Conclusion

This compound is a strategically important and versatile building block in organic synthesis. Its well-defined molecular structure, characterized by multiple, orthogonally reactive functional groups, provides chemists with a powerful platform for the construction of complex molecular architectures. The synthetic protocols and spectroscopic data presented in this guide offer a solid foundation for the effective utilization of this compound in research and development, particularly in the fields of medicinal chemistry and materials science. A thorough understanding of its synthesis, characterization, and reactivity is paramount for unlocking its full potential in the discovery of novel molecules with significant scientific and commercial value.

References

An In-depth Technical Guide to the Synthesis of Ethyl 5-bromo-6-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a robust and scalable synthetic route to Ethyl 5-bromo-6-methylnicotinate, a key building block in the development of various pharmaceutical compounds. The synthesis is presented in a logical, step-by-step manner, with a focus on the underlying chemical principles and practical experimental considerations.

Introduction

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry. Its structure, featuring a reactive bromine atom and an ester functional group, makes it a versatile intermediate for the synthesis of a wide range of more complex molecules, including those with potential therapeutic applications. The strategic placement of the bromo and methyl groups on the pyridine ring allows for selective functionalization and the construction of diverse molecular scaffolds. This guide details a reliable three-step synthesis commencing from the readily available starting material, 5-ethyl-2-methylpyridine.

Synthetic Strategy Overview

The synthesis of this compound can be efficiently achieved through a three-step sequence:

  • Oxidation: The synthesis begins with the selective oxidation of the ethyl group of 5-ethyl-2-methylpyridine to a carboxylic acid, yielding 6-methylnicotinic acid. This transformation is typically accomplished using strong oxidizing agents under acidic conditions.

  • Esterification: The resulting 6-methylnicotinic acid is then converted to its corresponding ethyl ester, Ethyl 6-methylnicotinate, through a classic Fischer esterification reaction.

  • Bromination: The final step involves the regioselective introduction of a bromine atom at the 5-position of the pyridine ring. A Sandmeyer reaction, proceeding through an amino intermediate, is a highly effective method for this transformation.

This overall synthetic approach is illustrated in the workflow diagram below.

Synthesis_Workflow Start 5-Ethyl-2-methylpyridine Step1 Step 1: Oxidation Start->Step1 Intermediate1 6-Methylnicotinic Acid Step1->Intermediate1 Step2 Step 2: Esterification Intermediate1->Step2 Intermediate2 Ethyl 6-methylnicotinate Step2->Intermediate2 Step3 Step 3: Bromination (via Sandmeyer Reaction) Intermediate2->Step3 FinalProduct This compound Step3->FinalProduct

Caption: Overall workflow for the synthesis of this compound.

Step 1: Oxidation of 5-Ethyl-2-methylpyridine to 6-Methylnicotinic Acid

The initial step in the synthesis is the oxidation of 5-ethyl-2-methylpyridine to 6-methylnicotinic acid. This reaction selectively targets the ethyl group for conversion to a carboxylic acid while leaving the methyl group intact.

Reaction Scheme

Oxidation_Reaction reactant 5-Ethyl-2-methylpyridine reagents + HNO₃, H₂SO₄ reactant->reagents product 6-Methylnicotinic Acid reagents->product

Caption: Oxidation of 5-ethyl-2-methylpyridine.

Mechanistic Insights and Experimental Considerations

This oxidation is typically carried out using a mixture of nitric acid and sulfuric acid at elevated temperatures.[1][2] The sulfuric acid acts as a catalyst and a dehydrating agent, while nitric acid is the primary oxidant. The reaction is highly exothermic and requires careful temperature control to prevent runaway reactions and the formation of side products.[2][3] A common side reaction is the over-oxidation of the methyl group, leading to the formation of dicarboxylic acids.[2]

Experimental Protocol: Oxidation
  • In a well-ventilated fume hood, cautiously add 5-ethyl-2-methylpyridine to concentrated sulfuric acid in a reaction vessel equipped with a mechanical stirrer, a thermometer, and a condenser, while maintaining the temperature below 20°C with an ice bath.

  • Heat the mixture to 150-160°C.

  • Slowly add 60% nitric acid to the reaction mixture over several hours, carefully controlling the rate of addition to maintain the reaction temperature.

  • After the addition is complete, continue heating the mixture for an additional period to ensure complete conversion.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Adjust the pH of the solution with a suitable base (e.g., sodium hydroxide) to precipitate the 6-methylnicotinic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

ParameterValueReference
Starting Material5-Ethyl-2-methylpyridine[1]
ReagentsNitric Acid (60%), Sulfuric Acid (98%)[1]
Reaction Temperature158-160°C[1]
Reaction Time12 hours (for nitric acid addition)[1]

Step 2: Esterification of 6-Methylnicotinic Acid to Ethyl 6-methylnicotinate

The second step is the conversion of 6-methylnicotinic acid to its ethyl ester via Fischer esterification. This is a classic and efficient method for the preparation of esters from carboxylic acids and alcohols.

Reaction Scheme

Esterification_Reaction reactant 6-Methylnicotinic Acid reagents + Ethanol, H₂SO₄ (cat.) reactant->reagents product Ethyl 6-methylnicotinate reagents->product

Caption: Fischer esterification of 6-methylnicotinic acid.

Mechanistic Insights and Experimental Considerations

The Fischer esterification is an acid-catalyzed equilibrium reaction. To drive the reaction towards the product, an excess of the alcohol (ethanol) is typically used.[4] The strong acid catalyst, usually sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol. The reaction is generally carried out at reflux temperature to increase the reaction rate.[5]

Experimental Protocol: Esterification
  • Suspend 6-methylnicotinic acid in an excess of absolute ethanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

  • Cool the mixture and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Ethyl 6-methylnicotinate.

  • Purify the product by vacuum distillation or column chromatography.[6]

ParameterValueReference
Starting Material6-Methylnicotinic Acid[5]
ReagentsEthanol, Sulfuric Acid (catalytic)[5]
Reaction ConditionReflux[5]
Reported Yield~75% (for methyl ester)[5]

Step 3: Bromination of Ethyl 6-methylnicotinate via Sandmeyer Reaction

The final and most critical step is the regioselective bromination of Ethyl 6-methylnicotinate at the 5-position. A direct electrophilic bromination of the pyridine ring can be challenging. Therefore, a more reliable approach is the Sandmeyer reaction, which proceeds through the corresponding 5-amino derivative.

Synthetic Sub-steps for Bromination

This step involves two key transformations:

  • Nitration and Reduction: Introduction of a nitro group at the 5-position followed by its reduction to an amino group to yield Ethyl 5-amino-6-methylnicotinate.

  • Sandmeyer Reaction: Diazotization of the amino group followed by displacement with a bromide ion using a copper(I) bromide catalyst.

Reaction Scheme

Sandmeyer_Reaction cluster_0 Nitration & Reduction cluster_1 Sandmeyer Reaction Intermediate2 Ethyl 6-methylnicotinate AminoIntermediate Ethyl 5-amino-6-methylnicotinate Intermediate2->AminoIntermediate 1. HNO₃, H₂SO₄ 2. Fe, HCl AminoIntermediate2 Ethyl 5-amino-6-methylnicotinate FinalProduct This compound AminoIntermediate2->FinalProduct 1. NaNO₂, HBr 2. CuBr

Caption: Bromination via nitration, reduction, and Sandmeyer reaction.

Mechanistic Insights and Experimental Considerations

The Sandmeyer reaction is a versatile method for the conversion of an aromatic amino group into a variety of functional groups, including halogens.[7] The reaction proceeds via the formation of a diazonium salt, which is then decomposed in the presence of a copper(I) salt catalyst. The use of copper(I) bromide facilitates the introduction of the bromine atom onto the aromatic ring.[7] Careful control of the diazotization temperature (typically 0-5°C) is crucial to prevent the premature decomposition of the unstable diazonium salt.

Experimental Protocol: Bromination (Illustrative)

a) Synthesis of Ethyl 5-amino-6-methylnicotinate (via Nitration and Reduction)

  • Nitration: Carefully add Ethyl 6-methylnicotinate to a mixture of concentrated nitric acid and sulfuric acid at low temperature. After the addition, allow the reaction to proceed until nitration is complete. Pour the reaction mixture onto ice and neutralize to precipitate the nitro-derivative.

  • Reduction: Suspend the isolated Ethyl 5-nitro-6-methylnicotinate in a suitable solvent (e.g., ethanol/water mixture) and add a reducing agent such as iron powder and a catalytic amount of hydrochloric acid. Heat the mixture to effect the reduction of the nitro group to an amino group. Filter the reaction mixture to remove iron salts and purify the product.

b) Sandmeyer Reaction

  • Dissolve Ethyl 5-amino-6-methylnicotinate in an aqueous solution of hydrobromic acid and cool to 0-5°C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite, keeping the temperature below 5°C, to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution.

  • Allow the reaction mixture to warm to room temperature and then heat gently to ensure complete decomposition of the diazonium salt and formation of the bromo-derivative.

  • Extract the product with a suitable organic solvent, wash the organic layer, dry, and concentrate.

  • Purify the final product, this compound, by column chromatography or recrystallization.

Characterization of this compound

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

PropertyValue
Molecular Formula C₉H₁₀BrNO₂
Molecular Weight 244.08 g/mol
IUPAC Name ethyl 5-bromo-6-methylpyridine-3-carboxylate
CAS Number 1190862-70-4

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the methyl group, and distinct signals for the aromatic protons on the pyridine ring.

  • ¹³C NMR: The carbon NMR spectrum will display the expected number of signals corresponding to the different carbon environments in the molecule.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight, along with the characteristic isotopic pattern for a bromine-containing compound.

Safety Precautions

The synthesis of this compound involves the use of hazardous materials, including strong acids, oxidizing agents, and potentially toxic intermediates. All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Special care should be taken when handling concentrated acids and during the exothermic oxidation and diazotization steps.

Conclusion

This in-depth technical guide outlines a reliable and scalable three-step synthesis for this compound. By starting from the readily available 5-ethyl-2-methylpyridine, this synthetic route provides an efficient pathway to this valuable building block for pharmaceutical research and development. The detailed experimental protocols and mechanistic insights provided herein are intended to serve as a valuable resource for scientists and researchers in the field of organic and medicinal chemistry.

References

Theoretical studies of substituted nicotinic acid esters

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical and Computational Study of Substituted Nicotinic Acid Esters

Abstract

Nicotinic acid (Niacin, Vitamin B3) and its ester derivatives represent a cornerstone in medicinal chemistry, demonstrating a vast spectrum of pharmacological activities including lipid-lowering, anti-inflammatory, antimicrobial, and analgesic properties[1][2][3][4]. The therapeutic potential of this scaffold is largely dictated by the nature and position of its substituents, which modulate its physicochemical properties, receptor affinity, and metabolic stability. To rationally design novel and more efficacious nicotinic acid-based therapeutics, a deep understanding of their structure-activity relationships at a molecular level is paramount. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core theoretical and computational methodologies employed to investigate substituted nicotinic acid esters. We will delve into the causality behind experimental design, from quantum mechanical calculations that elucidate electronic structure to molecular docking and QSAR studies that predict biological interactions and activity, providing a validated framework for modern drug discovery.

The Rationale for Theoretical Investigation

The journey from a lead compound to a clinical candidate is fraught with challenges, high costs, and a significant attrition rate. Theoretical and computational studies offer a powerful, cost-effective paradigm to de-risk and accelerate this process. By simulating molecular behavior, we can predict properties, understand mechanisms, and prioritize synthetic efforts towards candidates with the highest probability of success. For substituted nicotinic acid esters, these studies are crucial for understanding how modifications to the core structure influence electron distribution, reactivity, and ultimately, how the molecule interacts with a biological target[5]. This in silico approach allows for the rapid screening of virtual libraries, providing invaluable insights long before a compound is ever synthesized.

Unveiling Molecular Properties: Density Functional Theory (DFT)

At the heart of understanding a molecule's intrinsic behavior lies the study of its electronic structure. Density Functional Theory (DFT) has emerged as a robust and accurate method for this purpose, balancing computational cost with high-quality results. It is particularly useful for analyzing how different substituents on the nicotinic acid ring alter its fundamental chemical nature[6][7].

Core Concepts: Why DFT?

DFT calculations allow us to determine a molecule's ground-state electronic structure, providing a wealth of information. Key applications for nicotinic acid esters include:

  • Geometry Optimization: Finding the most stable three-dimensional conformation of the molecule, which is the starting point for all other computational work.

  • Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability[6][8]. A smaller gap suggests the molecule is more reactive.

  • Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface. This visualizes the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for predicting non-covalent interactions with a receptor[7].

  • Reactivity Descriptors: Using analyses like Fukui functions to pinpoint the most reactive sites within a molecule for electrophilic or nucleophilic attack[5].

Experimental Protocol: A Standard DFT Workflow

This protocol outlines a typical DFT calculation for a substituted nicotinic acid ester using the Gaussian software suite, a widely adopted standard in the field.

  • Structure Preparation:

    • Draw the 2D structure of the substituted nicotinic acid ester using a chemical drawing tool (e.g., ChemDraw, GaussView).

    • Convert the 2D structure to a 3D model and perform an initial, rough geometry optimization using a molecular mechanics force field (e.g., UFF).

  • Input File Generation:

    • Open the 3D structure in GaussView or a similar program.

    • Set up the calculation with the following parameters, which are widely cited for providing accurate results for organic molecules[5]:

      • Job Type: Opt (Optimization) followed by Freq (Frequency). The frequency calculation confirms the optimized structure is a true energy minimum.

      • Method: DFT, using the B3LYP hybrid functional.

      • Basis Set: 6-311G(d,p) or a larger set like 6-311++G(d,p) for higher accuracy, especially if anions or weak interactions are involved[7].

      • Charge & Multiplicity: Typically 0 and 1 (singlet) for most esters.

      • Solvation (Optional): To simulate a biological environment, a solvent model like the Polarizable Continuum Model (PCM) can be applied, specifying water as the solvent.

  • Execution and Analysis:

    • Run the Gaussian calculation.

    • Upon completion, verify that the frequency calculation yields no imaginary frequencies, confirming a stable structure.

    • Analyze the output file to extract key data:

      • Optimized Cartesian coordinates.

      • Thermodynamic properties (Zero-point energy, enthalpy, Gibbs free energy).

      • HOMO and LUMO energies.

    • Use GaussView or another visualization tool to generate the MEP surface and view the HOMO/LUMO orbitals.

Data Presentation: DFT-Calculated Properties

The following table summarizes typical data obtained from DFT calculations for various substituted nicotinic acid derivatives, illustrating the influence of substituents on electronic properties.

CompoundSubstituentHOMO (eV)LUMO (eV)Energy Gap (eV)Dipole Moment (Debye)
Nicotinic Acid-H-7.21-2.045.173.54
2-Chloronicotinic Acid2-Cl-7.45-2.584.874.89
6-Chloronicotinic Acid6-Cl-7.51-2.614.902.11
Niacin N-oxideN-oxide-7.68-2.994.695.15

Data adapted from DFT/B3LYP/6-311(d,p) level calculations for illustrative purposes, based on trends observed in the literature[5].

Predicting Biological Interactions: Molecular Docking

Once the intrinsic properties of the esters are understood, the next logical step is to simulate their interaction with a specific protein target. Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, our ester) when bound to a second (the receptor, a protein), forming a stable complex.

Core Concepts: The "Lock and Key" in Silico

The primary goal of molecular docking is to predict the binding mode and affinity of a ligand. This process helps us to:

  • Identify Key Interactions: Determine which amino acid residues in the receptor's active site are crucial for binding. Common interactions include hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

  • Estimate Binding Affinity: Calculate a "docking score," typically expressed in kcal/mol, which estimates the binding free energy. More negative scores suggest stronger, more favorable binding.

  • Screen Virtual Libraries: Rapidly evaluate thousands of potential ester derivatives against a target to identify the most promising candidates for synthesis.

  • Explain Structure-Activity Relationships (SAR): Provide a structural basis for why certain substituents enhance biological activity while others diminish it. For example, docking studies have been used to rationalize the antimicrobial activity of nicotinic acid hydrazones by modeling their fit into key bacterial enzymes[9][10].

General Workflow for Molecular Docking

The following diagram and protocol outline the essential steps in a typical molecular docking experiment.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Obtain Receptor Structure (e.g., from PDB) PrepReceptor 2. Prepare Receptor (Remove water, add hydrogens, assign charges) PDB->PrepReceptor Grid 4. Define Binding Site (Grid Box Generation) PrepReceptor->Grid Ligand 3. Prepare Ligand (Generate 3D conformer, assign charges) Dock 5. Run Docking Algorithm (Search for best poses) Ligand->Dock Grid->Dock Analyze 6. Analyze Results (Rank by score, visualize poses, identify interactions) Dock->Analyze SAR 7. Correlate with Activity Data (Develop SAR) Analyze->SAR

Caption: A typical workflow for a molecular docking study.

Experimental Protocol: Molecular Docking with AutoDock Vina

This protocol describes a standard procedure using AutoDock Tools and AutoDock Vina, a widely used and validated open-source docking program.

  • Receptor Preparation:

    • Download the protein structure from the Protein Data Bank (PDB).

    • Open the PDB file in AutoDock Tools (ADT).

    • Remove water molecules and any co-crystallized ligands or ions not relevant to the study.

    • Add polar hydrogens to the protein.

    • Compute Gasteiger charges.

    • Save the prepared receptor in the required .pdbqt format.

  • Ligand Preparation:

    • Load the 3D structure of the nicotinic acid ester (ideally, the DFT-optimized geometry) into ADT.

    • Detect the rotatable bonds.

    • Assign Gasteiger charges.

    • Save the prepared ligand in the .pdbqt format.

  • Grid Box Generation:

    • Define the search space for the docking algorithm. This is a 3D grid box centered on the active site of the receptor. The box should be large enough to encompass the entire binding pocket and allow the ligand to rotate freely.

    • Set the grid box dimensions (e.g., 60 x 60 x 60 Å) and center coordinates.

  • Docking Execution:

    • Create a configuration file (conf.txt) specifying the paths to the receptor and ligand .pdbqt files, the grid box center and size, and the output file name.

    • Run AutoDock Vina from the command line: vina --config conf.txt --log log.txt

  • Results Analysis:

    • Vina will output a PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).

    • Load the receptor and the output ligand poses into a molecular visualization program (e.g., PyMOL, Chimera).

    • Analyze the top-ranked pose to identify key interactions (hydrogen bonds, hydrophobic contacts) with the active site residues. This structural information is critical for explaining the ligand's activity[10][11].

Data Presentation: Molecular Docking Results

This table presents hypothetical docking results for a series of nicotinic acid esters against an antimicrobial target, illustrating how scores and interactions are typically reported.

Compound IDSubstituent (R)Binding Affinity (kcal/mol)Key Interacting ResiduesH-Bonds
NAE-01-CH3-6.8Tyr158, Ser102, Phe1621
NAE-02-CH2CH3-7.2Tyr158, Leu160, Phe1621
NAE-03-CF3-8.5Tyr158, Ser102, Arg982
NAE-04-Phenyl-9.1Tyr158, Phe162, Trp2101

Data is illustrative. Stronger binding affinities are indicated by more negative values. The identification of interacting residues provides a rationale for the observed affinities[9][10].

Predicting Activity: Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a statistical approach used to build a mathematical relationship between the chemical structures of a series of compounds and their biological activity[12][13]. The fundamental principle is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure.

Core Concepts: From Structure to Predictive Model

A QSAR study involves developing a regression model that can predict the activity of new, unsynthesized compounds. This is invaluable for prioritizing which nicotinic acid ester derivatives to synthesize and test.

  • Descriptors: These are numerical values that describe the properties of a molecule. They can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape).

  • Training and Test Sets: A dataset of compounds with known biological activities is split into a training set (used to build the model) and a test set (used to validate the model's predictive power on "unseen" data).

  • Model Building: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to create an equation linking the descriptors (independent variables) to the biological activity (dependent variable)[14].

  • Validation: The model's quality is assessed using statistical metrics like the correlation coefficient (R²), cross-validated R² (Q²), and the R² for the external test set. A robust and predictive model will have high values for these metrics.

General Workflow for a QSAR Study

QSAR_Workflow Data 1. Data Collection (Structures and Biological Activity, e.g., MIC, IC50) Split 2. Dataset Splitting (Training Set and Test Set) Data->Split Desc 3. Descriptor Calculation (Calculate 2D/3D descriptors for all molecules) Split->Desc Model 4. Model Generation (e.g., using MLR or PLS on the Training Set) Desc->Model Validation 5. Model Validation (Internal: Cross-validation External: Predict Test Set) Model->Validation Predict 6. Prediction (Use validated model to predict activity of new compounds) Validation->Predict

Caption: The logical steps involved in developing a QSAR model.

Protocol: Building a Simple 2D-QSAR Model

This protocol provides a high-level overview of the steps to create a 2D-QSAR model.

  • Data Curation:

    • Compile a list of substituted nicotinic acid esters with their experimentally determined biological activity (e.g., Minimum Inhibitory Concentration - MIC).

    • Ensure the data is consistent and covers a significant range of activity values. Convert activity to a logarithmic scale (e.g., pMIC = -log(MIC)) for better statistical distribution.

  • Descriptor Calculation:

    • Draw the 2D structures of all compounds in a suitable format (e.g., SMILES or SDF).

    • Use software (e.g., PaDEL-Descriptor, Mordred) to calculate a wide range of molecular descriptors for each compound.

  • Data Preprocessing and Splitting:

    • Remove descriptors that are constant or highly correlated with each other.

    • Randomly split the dataset into a training set (typically ~80% of the data) and a test set (~20%).

  • Model Building and Validation:

    • Using a statistical software package, apply a variable selection algorithm (e.g., Genetic Algorithm) combined with a regression method (e.g., MLR) to the training set.

    • This will produce a QSAR equation, such as: pMIC = c0 + c1Descriptor1 + c2Descriptor2 + ...

    • Validate the model by ensuring it meets statistical criteria (e.g., R² > 0.6, Q² > 0.5).

    • Use the final equation to predict the pMIC values for the compounds in the test set and calculate the predictive R² value. A high predictive R² confirms the model's utility for new molecules[15][16].

Conclusion: An Integrated Approach to Drug Design

The theoretical study of substituted nicotinic acid esters is a multidisciplinary endeavor that integrates quantum mechanics, molecular modeling, and statistical analysis. As demonstrated, DFT provides the fundamental understanding of molecular properties, molecular docking offers a structural hypothesis for biological interaction, and QSAR modeling translates this understanding into a predictive tool for biological activity. By employing this integrated workflow, researchers can move beyond serendipity-based discovery and towards a rational, hypothesis-driven design of novel therapeutics. Each protocol described herein represents a self-validating system; the accuracy of DFT calculations underpins the validity of the ligand conformations used in docking, and the structural insights from docking can, in turn, inform the selection of descriptors for a more robust QSAR model. This synergistic approach maximizes the predictive power of computational chemistry, ultimately accelerating the development of safer and more effective drugs based on the versatile nicotinic acid scaffold.

References

The Enduring Legacy of Brominated Pyridines: A Technical Guide to Their Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyridine Conundrum and the Rise of a Versatile Intermediate

The pyridine ring, a foundational scaffold in a multitude of natural products and pharmaceuticals, presents a unique challenge to the synthetic chemist. Its electron-deficient nature, a consequence of the electronegative nitrogen atom, renders it resistant to classical electrophilic aromatic substitution reactions that are routine for benzene and its derivatives. This inherent inertness meant that early attempts at direct functionalization, particularly halogenation, were often met with limited success, requiring harsh and often indiscriminate reaction conditions. However, the introduction of a bromine atom onto the pyridine ring unlocks a world of synthetic possibilities, transforming a relatively unreactive core into a versatile building block for complex molecular architectures. This guide provides a comprehensive technical overview of the discovery, history, and evolving synthetic strategies for preparing brominated pyridine derivatives, highlighting their critical role in modern drug discovery and development.

I. Early Explorations and the Challenge of Direct Bromination

The history of brominated pyridines is intrinsically linked to the broader effort to understand and manipulate the reactivity of the pyridine nucleus. Early attempts at direct bromination of pyridine itself were characterized by the need for forcing conditions, a direct consequence of the ring's deactivation towards electrophiles.

One of the earliest successful, albeit demanding, methods involved the reaction of pyridine with bromine in the presence of fuming sulfuric acid (oleum) at elevated temperatures. This method predominantly yields 3-bromopyridine, a regiochemical outcome dictated by the electronic properties of the pyridine ring, which directs electrophilic attack to the 3- and 5-positions. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the highly acidic medium is thought to protonate the pyridine nitrogen, further deactivating the ring and necessitating the harsh conditions.

Another early approach involved gas-phase bromination at very high temperatures (over 300°C), which could also produce 3-bromopyridine, but often with mixtures of other isomers and polybrominated products. These pioneering methods, while foundational, suffered from significant drawbacks, including low yields, poor selectivity, and the use of highly corrosive and hazardous reagents, making them ill-suited for the nuanced demands of pharmaceutical synthesis.

II. Strategic Activation and Indirect Routes: A Paradigm Shift

The limitations of direct bromination spurred the development of more elegant and regioselective indirect methods. This paradigm shift focused on the introduction of activating groups onto the pyridine ring to facilitate electrophilic substitution, followed by the conversion of these groups into the desired bromine substituent.

The Chichibabin Amination and the Sandmeyer Reaction: Accessing the 2-Position

A landmark development was the application of the Chichibabin reaction, first reported by Aleksei Chichibabin in 1914. This reaction allows for the direct amination of pyridine at the 2-position using sodium amide to produce 2-aminopyridine. The introduction of the strongly electron-donating amino group profoundly alters the reactivity of the pyridine ring, making it susceptible to electrophilic attack at the positions ortho and para to the amino group.

This activation strategy paved the way for the synthesis of 2-bromopyridine through a two-step sequence. First, the 2-aminopyridine is diazotized using a nitrite source in an acidic medium to form a diazonium salt. This intermediate is then subjected to a Sandmeyer reaction, where treatment with a copper(I) bromide salt replaces the diazonium group with a bromine atom. This sequence remains a cornerstone of pyridine chemistry for accessing the 2-halo derivatives.

**

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 5-bromo-6-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of Ethyl 5-bromo-6-methylnicotinate (CAS No. 1190862-70-4), a key heterocyclic building block relevant to professionals in drug discovery, medicinal chemistry, and materials science. This document moves beyond a simple recitation of data, offering in-depth analysis, field-proven experimental protocols for property determination, and insights into the compound's synthetic and reactive nature. All data and claims are substantiated with citations to authoritative sources to ensure scientific integrity.

Introduction and Strategic Importance

This compound belongs to the substituted pyridine class of compounds, which are integral scaffolds in the development of novel therapeutic agents and functional materials. The strategic placement of the bromo, methyl, and ethyl ester functionalities on the pyridine ring creates a versatile synthon with multiple reactive handles, allowing for its elaboration into more complex molecular architectures.

Derivatives of nicotinic acid are widely recognized for their biological activities and are used as key intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of a bromine atom, in particular, makes this compound an excellent substrate for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the facile introduction of carbon-carbon and carbon-heteroatom bonds. Understanding its core physicochemical properties is therefore a critical first step in its effective application in any research and development workflow.

This guide serves as a practical, authoritative resource for scientists, providing the necessary data and methodological context to handle, characterize, and strategically employ this compound.

Core Physicochemical Profile

A summary of the key identifying and physical properties of this compound is presented below. These values are derived from computational models and available literature, forming a baseline for experimental verification.

Table 1: Summary of Physicochemical Properties for this compound

PropertyValueSource
IUPAC Name ethyl 5-bromo-6-methylpyridine-3-carboxylate[2]
CAS Number 1190862-70-4[2][3][4]
Molecular Formula C₉H₁₀BrNO₂[2][3]
Molecular Weight 244.08 g/mol [2]
Physical Form Solid[3]
Boiling Point 270.5 ± 35.0 °C (Predicted)[3]
Density 1.439 ± 0.06 g/cm³ (Predicted)[3]
pKa 1.66 ± 0.20 (Predicted)[3]
XLogP3 2.2 (Computed)[2]
Storage Inert atmosphere, Room Temperature[3][5]
Solubility Profile

While quantitative solubility data is not extensively published, empirical evidence from related compounds suggests that this compound is likely to have low solubility in water and higher solubility in common organic solvents such as dichloromethane (DCM), ethyl acetate, and alcohols. A related isomer, 5-BROMO-2-METHYL-NICOTINIC ACID ETHYL ESTER, is described as "Slightly soluble in water".[5] For drug development purposes, solubility in solvents like dimethyl sulfoxide (DMSO) is critical and should be experimentally determined. A detailed protocol for this determination is provided in Section 4.3.

Thermal Properties

No experimental melting point has been published in the readily available literature. The compound is noted as a solid in a synthetic procedure.[3] The predicted boiling point is high, suggesting low volatility under standard conditions.[3] Accurate experimental determination of the melting point is a crucial first step in characterization to confirm purity. A depressed and broad melting range is a reliable indicator of impurities.[6] The standard laboratory procedure for this measurement is detailed in Section 4.2.

Spectroscopic and Structural Elucidation

The structural identity of this compound is unequivocally confirmed by a combination of spectroscopic techniques.

Chemical Structure

G N1 N C2 C N1->C2 C3 C C2->C3 C4 C C3->C4 C8 C C3->C8 C5 C C4->C5 C6 C C5->C6 Br7 Br C5->Br7 C6->N1 C13 CH₃ C6->C13 O9 O C8->O9 = O10 O C8->O10 C11 CH₂ O10->C11 C12 CH₃ C11->C12

Caption: Chemical Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural confirmation of this molecule.

¹H NMR Spectrum: Proton NMR data has been reported and provides a clear signature for the compound.[3]

  • δ 9.01 (d, J = 3.0 Hz, 1H): This downfield doublet corresponds to the proton at the C2 position of the pyridine ring. Its deshielding is due to the anisotropic effect of the ring nitrogen and the adjacent ester group.

  • δ 8.40 (d, J = 3.0 Hz, 1H): This doublet corresponds to the proton at the C4 position.

  • δ 4.41 (q, J = 9.0 Hz, 2H): A quartet representing the methylene (-CH₂-) protons of the ethyl ester, split by the adjacent methyl group.

  • δ 2.74 (s, 3H): A singlet corresponding to the three protons of the methyl group at the C6 position.

  • δ 1.41 (t, J = 9.0 Hz, 3H): A triplet representing the terminal methyl (-CH₃) protons of the ethyl ester, split by the adjacent methylene group.

  • Carbonyl Carbon (C=O): Expected to be the most downfield signal, typically in the range of 164-168 ppm.

  • Aromatic Carbons: Five distinct signals are expected. The carbon bearing the bromine (C5) would appear around 120-125 ppm. The carbon attached to the methyl group (C6) would be significantly downfield (155-160 ppm). The remaining ring carbons (C2, C3, C4) would resonate in the 125-150 ppm range.

  • Ethyl Ester Carbons: The methylene carbon (-O-CH₂-) is expected around 60-65 ppm, while the terminal methyl carbon (-CH₃) will be the most upfield signal, around 13-15 ppm.

  • Methyl Carbon (C6-CH₃): The methyl group attached to the ring is expected around 20-25 ppm.

Mass Spectrometry (MS)

Low-resolution mass spectrometry data shows the characteristic isotopic pattern for a compound containing one bromine atom.[3]

  • LRMS (m/z): 244/246 (M+1)⁺: This confirms the molecular weight and the presence of bromine, as the ⁷⁹Br and ⁸¹Br isotopes are in an approximate 1:1 natural abundance.

Standard Operating Protocols for Characterization

To ensure data integrity and reproducibility, the following validated protocols are recommended for the in-house characterization of this compound.

G cluster_0 Characterization Workflow cluster_1 Spectroscopy A Sample Receipt & Visual Inspection B Melting Point Determination (Purity Check) A->B C Solubility Screening (Water, EtOH, DMSO) B->C D Structural Confirmation C->D E Data Archiving & Reporting D->E D1 ¹H & ¹³C NMR D2 LC-MS D3 FT-IR

Caption: A validated workflow for the physicochemical analysis of new chemical entities.

Protocol for Melting Point Determination (Capillary Method)

This protocol describes a self-validating method for determining the melting point range, a critical indicator of purity.[9]

  • System Validation: Calibrate the melting point apparatus (e.g., Mel-Temp or similar) using a certified reference standard with a known melting point near the expected range. The result must be within ±0.5 °C of the certified value.

  • Sample Preparation: Finely crush a small amount of the solid sample on a watch glass. Tap the open end of a glass capillary tube into the powder to collect a small plug of material. Invert the tube and tap gently on a hard surface to pack the sample into the sealed end. The sample height should be 1-2 mm.

  • Approximate Determination: Place the capillary in the apparatus and heat rapidly (10-20 °C/min) to find the approximate melting range. This prevents spending excessive time on the precise measurement.

  • Precise Determination: Allow the apparatus to cool. Prepare a new capillary. Heat rapidly to about 20 °C below the approximate melting point found in step 3. Then, reduce the heating rate to 1-2 °C/min.

  • Data Recording: Record the temperature (T₁) at which the first drop of liquid appears. Record the temperature (T₂) at which the last crystal melts. The melting point is reported as the range T₁ - T₂.

  • Confirmation: Repeat the precise determination with a fresh sample to ensure reproducibility. The two ranges should agree within 1 °C.

Protocol for Qualitative Solubility Assessment

This protocol provides a standardized method for assessing solubility in key solvents relevant to research and development.[10][11]

  • Solvent Selection: Prepare vials containing 1.0 mL of each test solvent (e.g., deionized water, ethanol, DMSO, ethyl acetate).

  • Initial Addition: Weigh approximately 1 mg of the compound and add it to the first solvent vial.

  • Mechanical Agitation: Vortex the vial for 1-2 minutes at room temperature. Visually inspect for undissolved particles against a dark background. If fully dissolved, the compound is soluble at ≥1 mg/mL.

  • Incremental Addition: If the compound is fully dissolved, add more material in 4 mg increments (to test 5 mg/mL) and 5 mg increments thereafter (to test 10 mg/mL, etc.), repeating step 3 after each addition until a saturated solution is achieved.

  • Enhanced Solubilization (if needed): If the compound is not soluble at 1 mg/mL after step 3, warm the solution to 37-40 °C for up to 30 minutes. If it dissolves, note that solubility is temperature-dependent.

  • Reporting: Report the solubility as an approximate concentration range (e.g., "<1 mg/mL", "5-10 mg/mL", or ">50 mg/mL") for each solvent tested.

Synthesis and Reactivity Considerations

A deep understanding of a compound's synthesis is crucial for troubleshooting and future derivatization efforts.

Typical Synthesis Route

This compound has been synthesized via a palladium-catalyzed Suzuki coupling reaction. This method is a cornerstone of modern organic chemistry for its reliability and functional group tolerance.[3]

Caption: Suzuki coupling route for the synthesis of the title compound.[3]

Key Reactivity Patterns
  • Suzuki and other Cross-Coupling Reactions: The C-Br bond at the 5-position is the primary site for palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, alkyl, or alkynyl groups, making it a powerful tool for library synthesis.

  • Ester Hydrolysis/Amidation: The ethyl ester at the 3-position can be readily hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid. This acid can then be coupled with amines to form amides, a common functional group in bioactive molecules.

  • Reactions of the Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. It also deactivates the ring towards electrophilic aromatic substitution.

Safe Handling and Storage

Based on safety data for analogous compounds like ethyl 5-bromonicotinate, standard laboratory precautions are required.[12]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood. Causes skin and serious eye irritation. May cause respiratory irritation.[5]

  • Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent potential hydrolysis or degradation.[3]

Conclusion

This technical guide has detailed the essential physicochemical properties of this compound. By providing not only compiled data but also the experimental context and protocols for its verification, this document equips researchers with the necessary knowledge for its confident and effective use. The compound's versatile structure, confirmed by robust spectroscopic data, and its amenability to powerful synthetic transformations like the Suzuki coupling, solidify its role as a high-value intermediate in the pursuit of novel chemical entities.

References

An In-depth Technical Guide to the Solubility of Ethyl 5-bromo-6-methylnicotinate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility of Ethyl 5-bromo-6-methylnicotinate, a key building block in modern synthetic chemistry and drug discovery. Due to the limited availability of publicly accessible quantitative solubility data for this specific compound, this document focuses on the fundamental principles governing its solubility. We present a detailed, field-proven experimental protocol for the precise determination of its solubility in a range of organic solvents, empowering researchers to generate reliable and reproducible data. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the solubility characteristics of this compound for applications in process development, formulation, and medicinal chemistry.

Introduction to this compound

This compound (C₉H₁₀BrNO₂) is a substituted pyridine derivative with significant potential in the synthesis of complex organic molecules.[1] Its chemical structure, featuring a pyridine ring, a bromo substituent, a methyl group, and an ethyl ester, imparts a unique combination of polarity and lipophilicity that dictates its interaction with various solvents. Understanding the solubility of this compound is paramount for its effective utilization in chemical reactions, purification processes such as crystallization, and for controlling its bioavailability in potential pharmaceutical applications.

Physicochemical Properties:

PropertyValueSource
Molecular Formula C₉H₁₀BrNO₂PubChem[1]
Molecular Weight 244.08 g/mol PubChem[1]
IUPAC Name ethyl 5-bromo-6-methylpyridine-3-carboxylatePubChem[1]
CAS Number 1190862-70-4PubChem[1]

Theoretical Principles of Solubility

The solubility of a solid organic compound in a liquid solvent is governed by the principle of "like dissolves like," which is a qualitative summary of the thermodynamics of dissolution.[2][3][4] For this compound, its solubility in a given organic solvent will be determined by a balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.

The key structural features of this compound influencing its solubility are:

  • Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, contributing to its solubility in protic solvents.

  • Ethyl Ester Group: The ester functionality contains polar C=O and C-O bonds and can also act as a hydrogen bond acceptor. This group enhances polarity.

  • Bromo and Methyl Groups: These substituents increase the lipophilicity and molecular size of the compound, favoring solubility in non-polar or weakly polar solvents.

A qualitative prediction of solubility can be made by considering the polarity of the solvent in relation to the solute.

Solvent Classes and Predicted Solubility:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the nitrogen of the pyridine ring and the oxygen atoms of the ester group. Therefore, moderate to good solubility is expected.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile): These solvents have dipole moments and can interact with the polar regions of the molecule. Good solubility is anticipated.

  • Non-Polar Solvents (e.g., Hexane, Toluene): The presence of polar functional groups in this compound suggests that its solubility in non-polar solvents will be limited.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have a moderate polarity and are often good solvents for a wide range of organic compounds. Good solubility is expected.

Experimental Determination of Solubility

To obtain accurate and reliable quantitative solubility data, the isothermal shake-flask method is the gold standard.[5] This method determines the thermodynamic equilibrium solubility of a compound at a specific temperature.

Principle

An excess of the solid solute is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the solute in the resulting saturated solution is then determined analytically.

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Weigh excess This compound B Add precise volume of solvent A->B to vial C Agitate at constant temperature (e.g., 24h) B->C D Allow solid to sediment C->D E Withdraw supernatant and filter D->E F Dilute sample E->F G Quantify by HPLC-UV F->G H H G->H Calculate solubility (mg/mL or mol/L)

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Detailed Protocol
  • Preparation:

    • Add an excess amount of solid this compound to a series of glass vials. A visual excess of solid should remain at the end of the experiment.

    • Precisely add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker or water bath (e.g., 25 °C ± 0.1 °C).

    • Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours). A preliminary time-to-equilibrium study is recommended.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, cease agitation and allow the vials to stand at the constant temperature for at least 2 hours to allow the excess solid to sediment.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial to remove any undissolved solid.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Analyze the filtered sample and the standard solutions using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A C18 reversed-phase column is often suitable.

    • Construct a calibration curve from the standard solutions and determine the concentration of the compound in the filtered sample.

  • Data Reporting:

    • Calculate the solubility of this compound in the solvent.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Qualitative Solubility Profile

SolventSolvent ClassPredicted Solubility
MethanolPolar ProticSoluble
EthanolPolar ProticSoluble
AcetonePolar AproticSoluble
Ethyl AcetatePolar AproticSoluble
AcetonitrilePolar AproticSoluble
DichloromethaneChlorinatedSoluble
ChloroformChlorinatedSoluble
TolueneAromatic HydrocarbonSparingly Soluble
HexaneAliphatic HydrocarbonInsoluble
WaterAqueousInsoluble

Conclusion

This technical guide has outlined the key theoretical considerations for the solubility of this compound in organic solvents and has provided a robust experimental protocol for its quantitative determination. By following the detailed methodology presented, researchers can generate high-quality, reliable solubility data essential for the successful application of this compound in their work. The generation of such data will be a valuable contribution to the broader scientific community, facilitating the use of this compound in drug discovery and chemical synthesis.

References

Methodological & Application

Protocol and Application Notes for the Suzuki-Miyaura Cross-Coupling of Ethyl 5-bromo-6-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of Nicotinate Derivatives

Introduction

Substituted pyridine scaffolds are of paramount importance in modern medicinal chemistry and drug development, forming the core of numerous biologically active compounds.[1] Ethyl 5-bromo-6-methylnicotinate is a versatile heterocyclic building block, offering a strategic handle for molecular elaboration. The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups.[2]

Among the array of carbon-carbon bond-forming reactions, the Suzuki-Miyaura cross-coupling stands out for its operational simplicity, mild reaction conditions, broad functional group tolerance, and the use of relatively non-toxic and stable organoboron reagents.[3][4] This Nobel Prize-winning methodology provides a robust and predictable pathway for synthesizing complex biaryl and heteroaryl structures, making it an indispensable tool in pharmaceutical research and development.[5][6]

This guide provides a detailed protocol for the Suzuki-Miyaura coupling of this compound, offering insights into the reaction mechanism, parameter optimization, and troubleshooting common issues.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[5] The cycle is generally understood to comprise three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[7][8]

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of the this compound. This is often the rate-determining step and results in the formation of a square-planar Pd(II) complex.[7] The reactivity of organohalides in this step typically follows the order I > Br > Cl.[7] For electron-deficient heteroaryl halides like our substrate, this step is generally favorable.[5]

  • Transmetalation: This step involves the transfer of the organic group from the organoboron species (e.g., an arylboronic acid) to the Pd(II) center. This process is critically dependent on the presence of a base.[9][10] The base activates the boronic acid, forming a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻), which then readily transfers its organic moiety to the palladium complex, displacing the halide.[11] Alternatively, the base can react with the Pd(II)-halide complex to form a Pd(II)-hydroxide or -alkoxide, which then undergoes metathesis with the neutral boronic acid.[9][11]

  • Reductive Elimination: In the final step, the two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the desired C-C bond of the product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[5][7]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L₂-X (Aryl-Pd Complex) Pd0->PdII_Aryl Ar-X Transmetal Transmetalation PdII_Both Ar-Pd(II)L₂-R' PdII_Aryl->PdII_Both [R'-B(OH)₃]⁻ PdII_Both->Pd0 Ar-R' RedElim Reductive Elimination Product_out Coupled Product PdII_Both->Product_out BoronicAcid R'-B(OH)₂ Boronate [R'-B(OH)₃]⁻ (Ate Complex) BoronicAcid->Boronate Base Base (e.g., OH⁻) Base->Boronate Boronate->PdII_Aryl ArX_in This compound ArX_in->Pd0

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A General Procedure

This protocol outlines a general method for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.

Materials and Equipment:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0–3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane or Toluene, with ~10% v/v water)

  • Schlenk flask or oven-dried round-bottom flask with a condenser

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Reaction Setup and Execution:

  • Inert Atmosphere: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).[12]

  • Catalyst/Ligand Addition: In a separate vial, weigh the palladium precursor (e.g., Pd₂(dba)₃) and the ligand (e.g., SPhos) and add them to the reaction flask under a positive flow of inert gas.

  • Evacuation and Backfilling: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[12][13] Oxygen can oxidize the active Pd(0) catalyst, leading to side reactions and lower yields.[13]

  • Solvent Addition: Add the degassed solvent(s) (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[12][14] Degassing the solvent by sparging with an inert gas for 15-20 minutes or by several freeze-pump-thaw cycles is critical.[13]

  • Reaction: Place the flask in a preheated oil bath and heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[12][14]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

Workup and Purification:

  • Cooling and Dilution: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate.

  • Aqueous Wash: Wash the organic layer sequentially with water and then brine.[15]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.

Experimental_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification A Add Reactants & Base to Oven-Dried Flask B Add Catalyst & Ligand A->B C Evacuate & Backfill with Inert Gas (3x) B->C D Add Degassed Solvents C->D E Heat to 80-110 °C with Vigorous Stirring D->E F Monitor by TLC / LC-MS E->F G Cool & Dilute with Organic Solvent F->G H Aqueous Wash (Water & Brine) G->H I Dry & Concentrate H->I J Purify by Column Chromatography I->J Product Pure Product J->Product

Caption: A standard workflow for the Suzuki-Miyaura coupling experiment.

Parameter Optimization: A Guide to Rational Choices

The success of a Suzuki-Miyaura coupling, especially with challenging heteroaromatic substrates, hinges on the judicious selection of reaction parameters.

ParameterCommon ChoicesRationale & Field-Proven Insights
Palladium Source Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂, Pd₂(dba)₃Pd(PPh₃)₄ is a reliable Pd(0) source but can be thermally sensitive. Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf) are often more air-stable and are reduced in situ to the active Pd(0) species.[5] Pd₂(dba)₃ is a common and effective Pd(0) source used with an ancillary ligand.[10]
Ligand PPh₃, Buchwald Ligands (SPhos, XPhos, RuPhos), N-Heterocyclic Carbenes (NHCs)For electron-deficient substrates like pyridines, standard ligands like PPh₃ may be ineffective.[13] Bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald-type) or NHCs are critical.[13][16][17] They promote the oxidative addition step and stabilize the catalytic species, preventing catalyst deactivation which can occur via coordination of the pyridine nitrogen.[13][15]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃, Et₃NThe base is essential for activating the boronic acid.[10][11] Inorganic bases are most common. K₃PO₄ and Cs₂CO₃ are stronger bases that often accelerate the reaction, particularly with sterically hindered substrates or less reactive halides.[11][18] K₂CO₃ is a milder and economical choice that is effective in many cases.[14] The choice must be compatible with other functional groups in the molecule (e.g., the ester in the substrate).
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, THF/H₂OAprotic polar solvents are typically used.[8] A small amount of water is often beneficial as it helps to dissolve the inorganic base and facilitates the transmetalation step.[5][14] Anhydrous conditions may be necessary if protodeboronation is a significant side reaction.[13]
Temperature Room Temp to 110 °CWhile some highly active catalyst systems work at room temperature, couplings involving heteroaryl bromides often require heating (80–110 °C) to achieve a reasonable reaction rate.[12][14]

Troubleshooting Common Issues

IssueProbable Cause(s)Recommended Solution(s)
Low or No Conversion Catalyst Inhibition/Deactivation: The pyridine nitrogen can coordinate to the palladium center, inhibiting its activity.[12][15] Presence of Oxygen: The active Pd(0) catalyst is oxidized to an inactive state.[13] Poor Reagent Quality: Water or impurities in reagents.[13]Switch to a more robust ligand: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) designed for heteroaryl couplings.[15] Ensure rigorous inert conditions: Thoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction.[13] Use fresh, high-purity reagents and anhydrous solvents.
Homocoupling of Boronic Acid Presence of Oxygen: Oxygen can oxidize Pd(0) to Pd(II), which can then catalyze the homocoupling of the boronic acid.[5][13]Strictly exclude oxygen: This is the most critical factor. Improve degassing techniques (e.g., use several freeze-pump-thaw cycles).[13]
Protodeboronation Cleavage of the C-B bond by a proton source (often water) before transmetalation can occur. This is a common issue with pyridineboronic acids.[13][19]Use anhydrous conditions: Ensure the solvent and base are thoroughly dried.[15] Use a boronate ester: Pinacol or MIDA boronates are more stable towards hydrolysis than the corresponding boronic acids.[15] Choose the right base: A milder, non-hydroxide base may reduce the rate of this side reaction.
Dehalogenation of Starting Material The palladium catalyst reacts with a hydride source (e.g., some solvents or bases), leading to the reduction of the C-Br bond.Avoid potential hydride sources. Optimize the reaction time to minimize exposure to reaction conditions after product formation is complete.[15]

References

The Strategic Utility of Ethyl 5-bromo-6-methylnicotinate in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the efficient construction of novel therapeutic agents. Among the vast arsenal of heterocyclic scaffolds, substituted pyridines hold a place of prominence due to their prevalence in a wide array of biologically active compounds. This guide provides an in-depth technical overview of Ethyl 5-bromo-6-methylnicotinate, a versatile and highly valuable pyridine-based intermediate. We will explore its intrinsic chemical logic, detail its application in the synthesis of targeted therapies, and provide field-proven protocols for its use in key synthetic transformations.

Introduction: The Chemical Logic of a Privileged Scaffold

This compound is a polysubstituted pyridine derivative whose structure is strategically designed for facile and regioselective diversification. The inherent reactivity of this molecule makes it a powerful tool for medicinal chemists aiming to explore structure-activity relationships (SAR) and develop novel kinase inhibitors and other targeted therapies.

Key Structural Features and Their Synthetic Implications:

  • 5-Bromo Substituent: The bromine atom at the 5-position is the primary handle for transition metal-catalyzed cross-coupling reactions. Its moderate reactivity makes it ideal for Suzuki-Miyaura, Buchwald-Hartwig, and other C-C and C-N bond-forming reactions, allowing for the introduction of a wide variety of aryl, heteroaryl, and amino moieties.

  • 6-Methyl Group: The methyl group at the 6-position serves to sterically and electronically tune the pyridine ring. It can influence the conformation of appended groups and participate in key binding interactions within a target protein's active site.

  • Ethyl Nicotinate Moiety: The ethyl ester at the 3-position provides a versatile functional group for further modification. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide range of amides, esters, and other functional groups. This position is often crucial for establishing hydrogen bonding interactions with the target protein.

The strategic placement of these functional groups allows for a modular and divergent approach to the synthesis of complex molecules, making this compound a sought-after intermediate in the construction of compound libraries for high-throughput screening and lead optimization.

Application in the Synthesis of p38 MAP Kinase Inhibitors

A prime example of the utility of this compound is its application in the synthesis of inhibitors of p38 mitogen-activated protein (MAP) kinase.[1][2] p38 MAP kinase is a key enzyme in the inflammatory response, and its inhibition is a promising therapeutic strategy for a range of autoimmune and inflammatory diseases.[1][2] The substituted pyridine core of the target molecules often serves as a crucial hinge-binding motif, while the appended groups at the 5- and 3-positions are optimized to occupy adjacent hydrophobic pockets and form key hydrogen bonds, respectively.

The synthetic utility of this compound in this context is demonstrated in its conversion to key intermediates for the construction of potent p38 MAP kinase inhibitors. This typically involves two key transformations: hydrolysis of the ethyl ester to the corresponding carboxylic acid, and subsequent amidation to introduce a key pharmacophoric element.

Experimental Protocol: Hydrolysis of this compound

This protocol details the saponification of the ethyl ester to yield 5-bromo-6-methylnicotinic acid, a critical intermediate for subsequent amide coupling reactions.[1][2][3]

Reaction Scheme:

A This compound B 5-bromo-6-methylnicotinic acid A->B NaOH, Ethanol, H2O, rt

Hydrolysis of this compound.

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantityMoles (mmol)
This compound1190862-70-4244.090.41 g1.7
2M Sodium Hydroxide (aq)1310-73-240.001.91 mL3.8
Ethanol64-17-546.0714 mL-
Concentrated Hydrochloric Acid7647-01-036.46As needed-
Ethyl Acetate141-78-688.11As needed-
Water7732-18-518.02As needed-
Anhydrous Magnesium Sulfate7487-88-9120.37As needed-

Procedure:

  • To a stirred solution of this compound (0.41 g, 1.7 mmol) in ethanol (14 mL) at room temperature, add 2M aqueous sodium hydroxide solution (1.91 mL, 3.8 mmol).

  • Stir the reaction mixture at room temperature for 3 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent by evaporation under reduced pressure.

  • To the residue, add water and adjust the pH to 4-5 with concentrated hydrochloric acid.

  • Extract the mixture with ethyl acetate.

  • Wash the organic layer with water, dry over anhydrous magnesium sulfate, and evaporate the solvent to yield 5-bromo-6-methylnicotinic acid (0.16 g, 43%) as a white solid.[3]

Experimental Protocol: Amide Coupling of 5-bromo-6-methylnicotinic acid

This protocol describes the formation of a key amide intermediate, a common step in the synthesis of kinase inhibitors.[4]

Reaction Scheme:

A 5-bromo-6-methylnicotinic acid B 5-Bromo-N-cyclopropyl-6-methylnicotinamide A->B Cyclopropylamine, Activating Agent, Base, Solvent

Amide coupling of 5-bromo-6-methylnicotinic acid.

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantityMoles (mmol)
5-bromo-6-methylnicotinic acid1190862-72-6216.031.0 eq-
Cyclopropylamine765-30-057.091.1 eq-
HATU (Activating Agent)148893-10-1380.231.2 eq-
DIPEA (Base)7087-68-5129.242.0 eq-
N,N-Dimethylformamide (DMF)68-12-273.09--

Procedure:

  • To a solution of 5-bromo-6-methylnicotinic acid in DMF, add HATU and DIPEA.

  • Stir the mixture at room temperature for 10 minutes.

  • Add cyclopropylamine to the reaction mixture.

  • Stir at room temperature for 16 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography (hexanes/ethyl acetate gradient) to afford 5-bromo-N-cyclopropyl-6-methylnicotinamide.[4]

Application in Palladium-Catalyzed Cross-Coupling Reactions

The 5-bromo substituent of this compound is a versatile handle for the introduction of diverse molecular fragments via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig reactions are particularly powerful in this context, enabling the formation of C-C and C-N bonds, respectively.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines a typical Suzuki-Miyaura coupling reaction to introduce an aryl group at the 5-position of the pyridine ring.[1][2]

Reaction Scheme:

A 5-Bromo-N-cyclopropyl-6-methylnicotinamide C 5-Aryl-N-cyclopropyl-6-methylnicotinamide A->C Pd Catalyst, Base, Solvent B Arylboronic Acid B->C

Suzuki-Miyaura coupling of a 5-bromo-6-methylnicotinamide derivative.

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantityMoles (mmol)
5-Bromo-N-cyclopropyl-6-methylnicotinamide--1.0 eq-
Arylboronic Acid--1.2 eq-
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.560.05 eq-
Potassium Carbonate584-08-7138.212.0 eq-
1,4-Dioxane/Water (4:1)123-91-1 / 7732-18-5---

Procedure:

  • In a reaction vessel, combine 5-bromo-N-cyclopropyl-6-methylnicotinamide, the arylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Heat the reaction mixture to 90-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Experimental Protocol: Miyaura Borylation

An alternative and powerful strategy is the Miyaura borylation of this compound, which installs a boronate ester at the 5-position.[5] This borylated intermediate can then be used in subsequent Suzuki-Miyaura coupling reactions with a wide range of aryl and heteroaryl halides.

Reaction Scheme:

A This compound C Ethyl 6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate A->C Pd Catalyst, Base, Solvent B Bis(pinacolato)diboron B->C

Miyaura borylation of this compound.

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantityMoles (mmol)
This compound1190862-70-4244.09600 mg2.458
Bis(pinacolato)diboron73183-34-3253.94874 mg3.44
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)72287-26-4731.74202 mg0.246
Potassium Acetate127-08-298.14724 mg7.37
1,4-Dioxane123-91-188.1110 mL-

Procedure:

  • In a reaction vessel, combine this compound (600 mg, 2.458 mmol), bis(pinacolato)diboron (874 mg, 3.44 mmol), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (202 mg, 0.246 mmol), and potassium acetate (724 mg, 7.37 mmol).

  • Add degassed 1,4-dioxane (10 mL).

  • Heat the reaction mixture to 80 °C for 16 hours.

  • Cool the reaction to room temperature and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to afford ethyl 6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate.[5]

Data Presentation: Biological Activity of Derived Compounds

The ultimate validation of a synthetic building block's utility lies in the biological activity of the molecules derived from it. The following table summarizes the inhibitory activity of a p38 MAP kinase inhibitor synthesized using a derivative of 5-bromo-6-methylnicotinic acid.[2]

Compound IDTargetAssayIC50 (nM)
Example 1p38 MAP KinaseTNFα production inhibition<100

Conclusion

This compound is a highly versatile and strategically designed building block for medicinal chemistry. Its well-defined points of diversification, coupled with its amenability to robust and scalable synthetic transformations, make it an invaluable tool for the discovery and development of novel therapeutics. The detailed protocols and application examples provided herein are intended to empower researchers to fully leverage the synthetic potential of this important intermediate in their drug discovery programs.

References

Application Notes & Protocols: Ethyl 5-bromo-6-methylnicotinate as a Versatile Scaffold for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes.[1] Their dysregulation is a known cause of numerous diseases, most notably cancer, making them one of the most important targets in modern drug discovery.[2][3] This document provides detailed application notes and experimental protocols for the use of Ethyl 5-bromo-6-methylnicotinate, a highly versatile heterocyclic building block, in the synthesis of potential kinase inhibitors. We will explore key synthetic transformations, including palladium-catalyzed cross-coupling reactions and subsequent functional group manipulations, that enable the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. The protocols are designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the discovery of novel therapeutics.

Introduction: The Strategic Value of the Pyridine Scaffold

The pyridine core is a privileged scaffold in medicinal chemistry, frequently found in FDA-approved kinase inhibitors.[4][5] Its ability to form critical hydrogen bonds with the "hinge" region of the kinase ATP-binding site makes it an ideal anchor for inhibitor design. This compound (CAS: 1190862-70-4) is a particularly valuable starting material for several strategic reasons:

  • The Bromo Substituent: Located at the C-5 position, the bromine atom is an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, alkyl, and amino groups.

  • The Ethyl Ester: This functional group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide range of amides—a common feature in many kinase inhibitors for establishing additional interactions within the binding pocket.[6][7]

  • The Pyridine Ring: The nitrogen atom acts as a hydrogen bond acceptor, while the methyl group at C-6 can provide steric influence and be a site for further functionalization or metabolic blocking.

This guide will detail the primary synthetic routes to diversify this core structure, providing both the underlying chemical logic and step-by-step protocols for laboratory execution.

cluster_rationale Strategic Utility of this compound Start This compound Bromo C5-Bromo Group (Cross-Coupling Handle) Start->Bromo Versatility Ester C3-Ethyl Ester (Amidation Precursor) Start->Ester Derivatization Core Pyridine Core (Hinge Binding Motif) Start->Core Pharmacophore

Caption: Key functional groups of this compound.

Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling

The most powerful approach to diversifying the this compound scaffold is through palladium-catalyzed cross-coupling reactions. These methods offer broad functional group tolerance and reliable, high-yielding transformations.[8]

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method in drug discovery for creating carbon-carbon bonds between an organohalide and an organoboron compound.[9] It is ideal for introducing aryl and heteroaryl moieties that can occupy hydrophobic pockets or form additional interactions within the kinase active site.

Causality Behind Experimental Choices:

  • Catalyst: A Pd(0) species, often generated in situ from a Pd(II) precatalyst like Pd(dppf)Cl₂, is the active catalyst that drives the catalytic cycle.

  • Ligand: Phosphine ligands (e.g., dppf) are crucial. They stabilize the palladium center, prevent its precipitation as palladium black, and modulate its reactivity to facilitate the key steps of oxidative addition and reductive elimination.

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species that can efficiently transmetalate to the palladium center.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is often used to dissolve both the organic and inorganic reagents.

cluster_workflow General Synthetic Workflow Start Ethyl 5-bromo-6- methylnicotinate Coupling Pd-Catalyzed Cross-Coupling Start->Coupling Intermediate 5-Substituted Nicotinate Intermediate Coupling->Intermediate Suzuki, Sonogashira, Buchwald-Hartwig Modification Ester Hydrolysis & Amide Coupling Intermediate->Modification Product Final Kinase Inhibitor Candidate Modification->Product Screening Biological Screening (Kinase Assays) Product->Screening

Caption: General workflow for synthesizing and evaluating inhibitors.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling

ComponentExampleRole in Reaction
Aryl Halide This compoundElectrophile
Boronic Acid 4-Methoxyphenylboronic acidNucleophile source
Pd Catalyst Pd(dppf)Cl₂·CH₂Cl₂ (2-5 mol%)Catalyzes C-C bond formation
Base K₂CO₃ or Cs₂CO₃ (2-3 equiv.)Activates boronic acid
Solvent 1,4-Dioxane/H₂O (e.g., 4:1)Dissolves organic and inorganic reagents
Temperature 80-100 °CProvides activation energy
Typical Yield 70-95%-
Protocol 1: Suzuki-Miyaura Coupling

Objective: To synthesize Ethyl 5-(4-methoxyphenyl)-6-methylnicotinate.

Materials:

  • This compound (1.0 equiv.)

  • 4-Methoxyphenylboronic acid (1.2 equiv.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv.)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv.)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Nitrogen or Argon gas supply

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (e.g., 244 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), Pd(dppf)Cl₂ (22 mg, 0.03 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

  • Seal the vial with a septum cap. Evacuate and backfill the vial with nitrogen or argon gas three times to ensure an inert atmosphere.

  • Add 1,4-dioxane (4 mL) and deionized water (1 mL) via syringe.

  • Place the vial in a preheated oil bath or heating block at 90 °C.

  • Stir the reaction mixture vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone reaction for forming C-N bonds, which are essential for creating inhibitors that interact with the kinase hinge region.[10] This reaction couples an aryl halide with an amine, providing direct access to 5-amino-nicotinate derivatives.

Causality Behind Experimental Choices:

  • Catalyst/Ligand: Palladium(0) catalysts are used, often with specialized bulky, electron-rich phosphine ligands like Xantphos or XPhos.[10] These ligands promote the difficult reductive elimination step that forms the C-N bond.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine, making it a more potent nucleophile.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are essential to prevent quenching of the strong base and interference with the catalytic cycle.

Table 2: Typical Conditions for Buchwald-Hartwig Amination

ComponentExampleRole in Reaction
Aryl Halide This compoundElectrophile
Amine Aniline, Morpholine, etc.Nucleophile
Pd Precatalyst Pd₂(dba)₃ (1-2 mol%)Source of Pd(0)
Ligand Xantphos (2-4 mol%)Stabilizes Pd and facilitates C-N bond formation
Base NaOtBu (1.4 equiv.)Activates the amine nucleophile
Solvent Anhydrous TolueneAprotic reaction medium
Temperature 100-110 °CProvides activation energy
Typical Yield 65-90%-
Protocol 2: Buchwald-Hartwig Amination

Objective: To synthesize Ethyl 5-morpholino-6-methylnicotinate.

Materials:

  • This compound (1.0 equiv.)

  • Morpholine (1.2 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 equiv.)

  • Xantphos (0.03 equiv.)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv.)

  • Anhydrous Toluene

  • Argon gas supply

Procedure:

  • To an oven-dried Schlenk flask under an argon atmosphere, add this compound (244 mg, 1.0 mmol), Pd₂(dba)₃ (13.7 mg, 0.015 mmol), and Xantphos (17.3 mg, 0.03 mmol).

  • In a glovebox or under a positive pressure of argon, add NaOtBu (135 mg, 1.4 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene (5 mL) via syringe, followed by morpholine (105 µL, 1.2 mmol).

  • Seal the Schlenk flask and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (5 mL).

  • Dilute with ethyl acetate (20 mL) and filter the mixture through a pad of Celite to remove palladium residues.

  • Separate the layers in a separatory funnel, and extract the aqueous phase with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired product.

Downstream Modification: Amide Bond Formation

A common strategy in kinase inhibitor design is to convert the ethyl ester to an amide.[7] This is typically a two-step process: saponification (hydrolysis) of the ester to the carboxylic acid, followed by amide coupling.

Protocol 3: Saponification (Ester Hydrolysis)

Objective: To synthesize 5-substituted-6-methylnicotinic acid.

Materials:

  • 5-Substituted Ethyl Nicotinate (from Protocol 1 or 2) (1.0 equiv.)

  • Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) (2-3 equiv.)

  • Tetrahydrofuran (THF), Methanol (MeOH), and Water

  • 1M Hydrochloric Acid (HCl)

Procedure:

  • Dissolve the starting ester (e.g., 1.0 mmol) in a mixture of THF (5 mL), MeOH (2 mL), and water (2 mL).

  • Add LiOH·H₂O (e.g., 84 mg, 2.0 mmol) to the solution.

  • Stir the mixture at room temperature for 2-6 hours, until TLC or LC-MS indicates complete consumption of the starting material.

  • Concentrate the mixture under reduced pressure to remove the organic solvents.

  • Dilute the remaining aqueous solution with water (5 mL) and cool in an ice bath.

  • Carefully acidify the solution to pH ~3-4 with 1M HCl. A precipitate should form.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum. The product is often pure enough for the next step without further purification.

Protocol 4: Amide Coupling (HATU)

Objective: To form the final amide product.

Materials:

  • 5-Substituted-6-methylnicotinic acid (from Protocol 3) (1.0 equiv.)

  • Desired amine (e.g., 3-aminobenzamide) (1.1 equiv.)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv.)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv.)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a vial, add the carboxylic acid (e.g., 0.5 mmol), the desired amine (0.55 mmol), and HATU (228 mg, 0.6 mmol).

  • Add anhydrous DMF (5 mL) and stir to dissolve.

  • Add DIPEA (261 µL, 1.5 mmol) dropwise to the mixture.

  • Stir the reaction at room temperature for 4-16 hours. Monitor by LC-MS.

  • Once complete, pour the reaction mixture into water (30 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash sequentially with 5% aqueous LiCl solution, saturated aqueous NaHCO₃, and brine.

  • Dry over Na₂SO₄, filter, and concentrate.

  • Purify the final product by flash chromatography or preparative HPLC.

Conclusion

This compound serves as an outstanding starting point for the synthesis of diverse libraries of potential kinase inhibitors. Through robust and well-established synthetic methodologies such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination, medicinal chemists can efficiently explore structure-activity relationships at the C-5 position. Subsequent modifications of the nicotinate ester to various amides further expand the chemical space, enabling fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties. The protocols detailed herein provide a reliable foundation for leveraging this valuable scaffold in the ongoing quest for novel and effective targeted therapies.

References

Derivatization of Ethyl 5-bromo-6-methylnicotinate for biological screening

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Derivatization of Ethyl 5-bromo-6-methylnicotinate for Biological Screening

Introduction: The Strategic Value of the Pyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and natural products.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a highly sought-after motif in drug design.[2] this compound is a particularly valuable starting material. It is a polysubstituted pyridine offering multiple, distinct points for chemical modification. The bromine atom at the C5 position is an ideal handle for modern palladium-catalyzed cross-coupling reactions, allowing for the systematic and efficient construction of diverse compound libraries.

This guide provides a detailed framework for the derivatization of this compound. We will move beyond simple procedural lists to explore the underlying principles of key synthetic transformations, offering detailed protocols, troubleshooting insights, and a clear rationale for how these chemical strategies directly enable the generation of novel molecular entities for biological screening.

Core Derivatization Strategies via Palladium-Catalyzed Cross-Coupling

The bromine atom on the electron-deficient pyridine ring is primed for a variety of powerful C-C and C-N bond-forming reactions. The choice of reaction dictates the class of derivatives produced, allowing for a targeted exploration of chemical space. The most robust and versatile methods for this purpose are palladium-catalyzed cross-coupling reactions.

A primary challenge with pyridine-containing substrates is the potential for the lone pair of electrons on the ring nitrogen to coordinate with the palladium catalyst, which can inhibit the catalytic cycle and lead to lower yields.[3] The selection of appropriate ligands, typically bulky and electron-rich phosphines, is therefore critical to shield the palladium center and promote the desired reactivity.

Below, we detail three cornerstone cross-coupling reactions for derivatizing our scaffold.

Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is the preeminent method for creating biaryl and hetero-biaryl structures by coupling an organohalide with an organoboron compound.[4][5] This reaction is prized for its mild conditions, exceptional functional group tolerance, and the vast commercial availability of boronic acids and esters.

Causality & Mechanism: The reaction proceeds through a well-established catalytic cycle involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the this compound.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base.

  • Reductive Elimination: The two organic partners are expelled from the palladium complex, forming the new C-C bond and regenerating the Pd(0) catalyst.[3]

Suzuki_Miyaura_Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition (Ar-Br) A->B C Ar-Pd(II)L₂(Br) (Palladacycle) B->C Ethyl 5-bromo-6- methylnicotinate D Transmetalation (Ar'-B(OR)₂ + Base) C->D E Ar-Pd(II)L₂(Ar') D->E Arylboronic Acid F Reductive Elimination E->F F->A Catalyst Regeneration G Ar-Ar' (Coupled Product) F->G

Caption: Simplified Suzuki-Miyaura Catalytic Cycle.
Buchwald-Hartwig Amination: Introducing Nitrogen Nucleophiles

The formation of C-N bonds is fundamental to drug discovery, as amine functionalities are key pharmacophores in a vast number of bioactive molecules. The Buchwald-Hartwig amination provides a general and efficient method for coupling amines with aryl halides.[6][7] This reaction has largely replaced harsher classical methods, offering broader substrate scope and better functional group tolerance.[7][8]

Causality & Mechanism: Similar to the Suzuki coupling, this reaction follows a palladium-based catalytic cycle.[6]

  • Oxidative Addition: Pd(0) adds to the aryl bromide.

  • Amine Coordination & Deprotonation: The amine coordinates to the palladium, and a base removes a proton to form a palladium amido complex.

  • Reductive Elimination: The C-N bond is formed, releasing the arylamine product and regenerating the Pd(0) catalyst.

Sonogashira Coupling: Incorporating Alkynyl Groups

The Sonogashira coupling reaction introduces a rigid alkyne linker by coupling a terminal alkyne with an aryl halide.[9][10] This is a powerful way to extend a molecule's structure, probe deep binding pockets, or introduce a reactive handle for further chemistry, such as "click" reactions. The reaction is co-catalyzed by palladium and copper(I).[9][10]

Causality & Mechanism: The process involves two interconnected catalytic cycles.[10]

  • Palladium Cycle: Follows the familiar oxidative addition/reductive elimination pathway.

  • Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of the base to form a copper acetylide intermediate. This species is highly reactive and readily participates in the transmetalation step with the palladium complex.[10]

Experimental Protocols

The following protocols are generalized starting points and may require optimization for specific substrates. All reactions should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents unless otherwise specified.

Experimental_Workflow start Start: Assemble Dry Glassware setup Reaction Setup: - Add Reagents (Halide, Coupling Partner, Base) - Add Catalyst/Ligand start->setup inert Establish Inert Atmosphere (Evacuate & Backfill with N₂/Ar) setup->inert solvent Add Degassed Solvent(s) inert->solvent reaction Heat to Reaction Temperature (e.g., 80-120 °C) solvent->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup Work-up: - Cool to RT - Dilute with Organic Solvent - Aqueous Washes (Water, Brine) monitor->workup Complete purify Purification: - Dry Organic Layer (Na₂SO₄) - Concentrate in vacuo - Column Chromatography workup->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End: Pure Compound characterize->end

Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling

  • Objective: To synthesize Ethyl 6-methyl-5-phenylnicotinate.

  • Materials:

    • This compound (1.0 eq)

    • Phenylboronic acid (1.2 eq)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

    • Potassium Carbonate (K₂CO₃) (2.0 eq)

    • 1,4-Dioxane and Water (4:1 ratio, degassed)

  • Procedure:

    • To a dry reaction flask, add this compound, phenylboronic acid, K₂CO₃, and Pd(PPh₃)₄.

    • Seal the flask, then evacuate and backfill with argon three times.[4]

    • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

    • Stir the mixture and heat to 80-90 °C.

    • Monitor the reaction's progress by TLC or LC-MS. Typical reaction time is 12-24 hours.[4]

    • Upon completion, cool the mixture to room temperature.

    • Dilute with ethyl acetate and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes).[4]

Protocol 2: Buchwald-Hartwig Amination
  • Objective: To synthesize Ethyl 5-(morpholino)-6-methylnicotinate.

  • Materials:

    • This compound (1.0 eq)

    • Morpholine (1.2 eq)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

    • Xantphos (0.04 eq)

    • Sodium tert-butoxide (NaOtBu) (1.4 eq)

    • Anhydrous Toluene

  • Procedure:

    • In a glovebox or under a strong flow of argon, add Pd₂(dba)₃, Xantphos, and NaOtBu to a dry reaction flask.

    • Add toluene, followed by this compound and morpholine.

    • Seal the flask and heat the mixture to 100 °C with vigorous stirring.

    • Monitor the reaction by LC-MS. Reaction is typically complete in 4-12 hours.

    • After cooling to room temperature, quench the reaction carefully with saturated aqueous ammonium chloride.

    • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter, concentrate, and purify by flash chromatography.

Protocol 3: Sonogashira Coupling
  • Objective: To synthesize Ethyl 6-methyl-5-(phenylethynyl)nicotinate.

  • Materials:

    • This compound (1.0 eq)

    • Phenylacetylene (1.2 eq)

    • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq)

    • Copper(I) iodide (CuI) (0.06 eq)

    • Triethylamine (TEA) (2.5 eq)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • To a dry, argon-flushed flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

    • Add THF, followed by TEA and phenylacetylene.

    • Stir the reaction mixture at room temperature. The reaction is often exothermic.

    • Monitor progress by TLC. The reaction is typically complete within 2-6 hours.

    • Once complete, filter the mixture through a pad of Celite to remove catalyst residues, washing with THF.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate, wash with water and brine, dry over sodium sulfate, and concentrate.

    • Purify by column chromatography.

Data Presentation: Building a Compound Library

Systematic derivatization allows for the construction of a focused library of compounds. The results should be tabulated to facilitate structure-activity relationship (SAR) analysis.

Entry Reaction Type Coupling Partner Product Structure Yield (%) Notes
1Suzuki-MiyauraPhenylboronic acid5-phenyl derivative85Standard conditions
2Suzuki-Miyaura4-Methoxyphenylboronic acid5-(4-methoxyphenyl) derivative91Electron-donating group
3Suzuki-Miyaura3-Pyridylboronic acid5-(3-pyridyl) derivative72Potential for catalyst inhibition
4Buchwald-HartwigMorpholine5-morpholino derivative78Cyclic secondary amine
5Buchwald-HartwigAniline5-anilino derivative65Less nucleophilic amine
6SonogashiraPhenylacetylene5-(phenylethynyl) derivative90Room temperature reaction
7SonogashiraTrimethylsilylacetylene5-(trimethylsilylethynyl) derivative88Protecting group allows further modification

Application in Biological Screening

The synthesized library of nicotinic acid derivatives serves as the input for biological screening campaigns. Pyridine and nicotinic acid derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[11][12][13][14] For example, many kinase inhibitors utilize a pyridine scaffold to interact with the hinge region of the ATP binding pocket.[15]

Screening_Workflow lib Synthesized Compound Library (Derivatives 1-N) plate Assay Plate Preparation (Dispense Compounds into Microplates) lib->plate assay High-Throughput Screening (HTS) (e.g., Enzymatic, Cell-based Assay) plate->assay readout Data Acquisition (e.g., Fluorescence, Luminescence) assay->readout analysis Data Analysis (Identify 'Hits') readout->analysis hit Hit Confirmation & Validation analysis->hit Primary Hits sar Structure-Activity Relationship (SAR) Analysis hit->sar lead Lead Optimization sar->lead

Caption: Workflow from compound library to lead optimization.

A typical screening cascade involves:

  • Primary Screen: The entire library is tested at a single concentration in a high-throughput assay (e.g., a kinase activity assay).

  • Hit Confirmation: Compounds showing significant activity ("hits") are re-tested to confirm their effect and rule out false positives.

  • Dose-Response: Confirmed hits are tested across a range of concentrations to determine their potency (e.g., IC₅₀ or EC₅₀).

  • Secondary Assays: Potent compounds are evaluated in more complex, secondary assays (e.g., cell-based assays) to assess their efficacy and potential toxicity in a more biologically relevant system.

The data gathered from these screens, when correlated with the structural information from the synthesized library (see Data Presentation table), allows researchers to build a robust Structure-Activity Relationship (SAR) model, guiding the design of the next generation of more potent and selective compounds.

References

Application Notes and Protocols for the Heck Reaction of Ethyl 5-bromo-6-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic C-C Bond Formation in Heterocyclic Scaffolds

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the palladium-catalyzed coupling of unsaturated halides with alkenes to forge new carbon-carbon bonds.[1] This transformation is of paramount importance in the pharmaceutical industry for the construction of complex molecular architectures from readily available precursors. Ethyl 5-bromo-6-methylnicotinate is a valuable heterocyclic building block, and its functionalization via the Heck reaction opens a gateway to a diverse array of substituted pyridine derivatives, which are privileged structures in medicinal chemistry.

This guide provides a detailed exploration of the critical parameters and a robust protocol for the successful execution of the Heck reaction with this compound. As a Senior Application Scientist, the focus here extends beyond a mere recitation of steps to elucidate the underlying principles that govern the selection of reagents and conditions, thereby empowering researchers to optimize the reaction for their specific needs.

The Catalytic Heart of the Reaction: The Palladium Cycle

The Heck reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.[2] Understanding this mechanism is fundamental to troubleshooting and optimizing the reaction conditions. The key steps involve the oxidative addition of the aryl bromide to a Pd(0) species, coordination and migratory insertion of the alkene, and subsequent β-hydride elimination to afford the product and regenerate the active catalyst.

Heck_Reaction_Mechanism pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br aryl_pd_complex Ar-Pd(II)L₂(Br) oxidative_addition->aryl_pd_complex alkene_coordination Alkene Coordination aryl_pd_complex->alkene_coordination Alkene pi_complex Ar-Pd(II)L(alkene)(Br) alkene_coordination->pi_complex migratory_insertion Migratory Insertion pi_complex->migratory_insertion alkyl_pd_complex R-Pd(II)L(Br) migratory_insertion->alkyl_pd_complex beta_hydride_elimination β-Hydride Elimination alkyl_pd_complex->beta_hydride_elimination product_complex [HPd(II)L(Br)] • Product beta_hydride_elimination->product_complex reductive_elimination Reductive Elimination product_complex->reductive_elimination Base reductive_elimination->pd0 - H-Base⁺Br⁻

Figure 1: The catalytic cycle of the Mizoroki-Heck reaction.

Key Parameters for a Successful Heck Reaction

The efficiency and outcome of the Heck reaction are critically dependent on the interplay of several factors. For a substrate like this compound, which is an electron-deficient heteroaryl bromide, careful consideration of the following is essential.

The Palladium Source (Pre-catalyst)

The active catalyst is a Pd(0) species, which is often generated in situ from a more stable Pd(II) pre-catalyst.[2]

  • Palladium(II) Acetate (Pd(OAc)₂): This is a common, air-stable, and relatively inexpensive choice. It is readily reduced to Pd(0) in the presence of phosphine ligands or other reducing agents in the reaction mixture.

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): This is a pre-formed Pd(0) complex. While convenient, it can be more sensitive to air and moisture than Pd(II) sources.

For this compound, Palladium(II) acetate is a recommended starting point due to its robustness and proven efficacy in a wide range of Heck reactions.[3]

The Ligand: Stabilizing and Activating the Catalyst

Phosphine ligands are crucial for stabilizing the palladium catalyst, preventing its precipitation as palladium black, and modulating its reactivity.[4] For electron-deficient aryl bromides, the choice of ligand is particularly important.

  • Monodentate Phosphines (e.g., Triphenylphosphine (PPh₃), Tri-o-tolylphosphine (P(o-tol)₃)): These are standard ligands that are effective in many cases. P(o-tol)₃, being more electron-rich and bulkier than PPh₃, can sometimes lead to faster oxidative addition.

  • Bulky, Electron-Rich Phosphines (e.g., Tri-tert-butylphosphine (P(t-Bu)₃), Buchwald-type ligands): These ligands can significantly accelerate the coupling of less reactive aryl halides. However, their cost and air-sensitivity can be a drawback for routine applications.

  • N-Heterocyclic Carbenes (NHCs): These have emerged as powerful alternatives to phosphines, often exhibiting high thermal stability and catalytic activity.[5]

For initial trials with this compound, Triphenylphosphine (PPh₃) is a cost-effective and reliable choice. If reactivity is low, switching to a more electron-rich and bulky phosphine like Tri-o-tolylphosphine is a logical next step.

The Base: The Driving Force for Catalyst Regeneration

The base plays a critical role in the final step of the catalytic cycle, facilitating the reductive elimination of HBr from the palladium complex to regenerate the active Pd(0) catalyst.[1]

  • Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄): These are often used in polar aprotic solvents like DMF or NMP. They are effective and generally do not interfere with the catalytic cycle.

  • Organic Bases (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA)): These are commonly used in less polar solvents like toluene or acetonitrile. They can also act as the solvent in some cases.

For the coupling of this compound, an inorganic base such as Potassium Carbonate (K₂CO₃) is a good starting point, particularly when using a polar aprotic solvent.

The Solvent: A Medium for Reaction and a Modulator of Reactivity

The solvent must be capable of dissolving the reactants and catalyst system at the reaction temperature. Polar aprotic solvents are generally preferred for Heck reactions involving aryl bromides.[6]

  • N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP): These are excellent solvents for Heck reactions due to their high polarity and ability to dissolve a wide range of organic and inorganic compounds.

  • Toluene and Acetonitrile: These are less polar options that are often used in conjunction with organic bases.

N,N-Dimethylformamide (DMF) is a highly recommended solvent for the Heck reaction of this compound, as it facilitates the dissolution of the reactants and the inorganic base, and its high boiling point allows for a wide range of reaction temperatures.

Comparative Reaction Conditions for Similar Substrates

The following table summarizes reported conditions for Heck reactions on substrates analogous to this compound, providing a valuable reference for optimization.

Aryl BromideAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
3-BromopyridineButyl acrylatePd(OAc)₂ (10)Supramolecular Ligand L (20)K₂CO₃ (3)Toluene13078[7]
BromobenzeneStyrenePd-complex 6 (2)Imidazole-based SPOK₂CO₃ (2)DMF6092[3]
p-BromotolueneMethyl acrylatePd(OAc)₂ (1)Hydrazone ligand (1)K₂CO₃ (1.5)DMF120Good[8]
3-Bromo-N-methyl-1H-indazolen-Butyl acrylatePd(OAc)₂ (5)PPh₃ (10)K₂CO₃ (1.5)Ball-millingRTHigh[9]

Detailed Experimental Protocol

This protocol describes a general procedure for the Heck reaction of this compound with ethyl acrylate as a model alkene.

Materials:

  • This compound

  • Ethyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask or reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard laboratory glassware for workup and purification

Workflow Diagram:

Heck_Protocol_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Combine reactants and catalyst in flask B Add solvent and degas A->B C Heat to reaction temperature B->C D Monitor reaction progress (TLC/GC-MS) C->D E Cool to room temperature D->E Reaction complete F Quench and extract with organic solvent E->F G Wash organic layer F->G H Dry and concentrate G->H I Purify by column chromatography H->I

Figure 2: Experimental workflow for the Heck reaction.

Step-by-Step Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv), Palladium(II) acetate (0.02 equiv, 2 mol%), and Triphenylphosphine (0.04 equiv, 4 mol%).

    • Add anhydrous potassium carbonate (2.0 equiv).

    • Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Addition of Reagents:

    • Under the inert atmosphere, add anhydrous DMF (to achieve a concentration of approximately 0.1-0.2 M with respect to the aryl bromide).

    • Add ethyl acrylate (1.2-1.5 equiv) via syringe.

    • Briefly degas the reaction mixture by bubbling the inert gas through the solution for another 5-10 minutes.

  • Reaction:

    • Place the flask in a preheated oil bath at 100-120 °C.

    • Stir the reaction mixture vigorously.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 4-24 hours).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with water and transfer to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
No or low conversion Inactive catalystUse fresh Pd(OAc)₂ and PPh₃. Ensure anhydrous and inert conditions.
Low reaction temperatureIncrease the temperature in 10 °C increments (up to the boiling point of the solvent).
Insufficiently active catalyst systemSwitch to a more electron-rich ligand (e.g., P(o-tol)₃) or a different base (e.g., Cs₂CO₃).
Formation of palladium black Ligand degradation or insufficient ligandIncrease the ligand to palladium ratio (e.g., from 2:1 to 4:1). Ensure the reaction is under an inert atmosphere.
Side product formation (e.g., debromination) High temperature, presence of waterLower the reaction temperature. Use rigorously dried reagents and solvent.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of Ethyl 5-bromo-6-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the Buchwald-Hartwig amination of Ethyl 5-bromo-6-methylnicotinate, a heteroaryl halide of significant interest in medicinal chemistry. We delve into the mechanistic underpinnings, offer detailed experimental protocols, and provide insights into reaction optimization and troubleshooting, ensuring a robust and reproducible methodology for the synthesis of N-aryl and N-alkyl nicotinic acid derivatives.

Introduction: The Significance of Buchwald-Hartwig Amination

The palladium-catalyzed cross-coupling of amines with aryl and heteroaryl halides, known as the Buchwald-Hartwig amination, has revolutionized the synthesis of arylamines.[1][2] These motifs are ubiquitous in pharmaceuticals, agrochemicals, and materials science. The reaction's broad substrate scope and functional group tolerance have rendered it an indispensable tool, often superseding classical methods like nucleophilic aromatic substitution, which typically require harsh conditions and are limited in their applicability.[1][3]

The reaction of this compound is of particular importance due to the prevalence of the nicotinic acid scaffold in biologically active molecules. The ability to introduce diverse amine functionalities at the 5-position opens avenues for the rapid generation of compound libraries for drug discovery programs.

Mechanistic Overview: The Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are as follows:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (this compound), forming a Pd(II) complex.[1][4] This is often the rate-determining step.[5]

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form a palladium-amido complex.[1][4][6]

  • Reductive Elimination: The final step involves the reductive elimination of the desired N-arylated product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][4]

References

Application Notes & Protocols: Sonogashira Coupling of Ethyl 5-bromo-6-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of C(sp²)–C(sp) Bond Formation

In the landscape of modern synthetic organic chemistry, the creation of carbon-carbon bonds remains a cornerstone of molecular construction. Among the array of cross-coupling reactions, the Sonogashira coupling holds a position of prominence for its efficiency in forming C(sp²)–C(sp) bonds.[1][2] This reaction, which couples terminal alkynes with aryl or vinyl halides, is indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][3] The resulting arylalkynes are versatile intermediates, serving as precursors for a multitude of complex molecular architectures.

This guide provides a detailed examination of the Sonogashira coupling applied to a specific and pharmaceutically relevant substrate: Ethyl 5-bromo-6-methylnicotinate. As a substituted bromopyridine, its successful coupling requires a nuanced understanding of the reaction mechanism and careful optimization of experimental parameters. This document is intended for researchers, scientists, and drug development professionals, offering not just a protocol, but the underlying scientific rationale to empower effective and reproducible synthesis.

The Mechanistic Heart of the Sonogashira Coupling

The catalytic prowess of the Sonogashira reaction stems from the synergistic interplay of two distinct catalytic cycles: a palladium cycle and a copper co-catalytic cycle.[4][5] While copper-free versions exist to mitigate certain side reactions, the classical Pd/Cu system remains widely employed for its high reactivity.[1][6][7]

  • The Palladium Cycle: This is the primary cross-coupling engine. It begins with the active Pd(0) species, which undergoes oxidative addition into the aryl-bromide bond of the this compound.[4][5] This step is often rate-limiting, particularly for less reactive aryl bromides compared to iodides.[6][8] The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide species, furnished by the copper cycle.[4][5][9] The final step is reductive elimination, which expels the desired alkynylated product and regenerates the catalytically active Pd(0) species.[4][5]

  • The Copper Cycle: The role of the copper(I) co-catalyst is to activate the terminal alkyne.[1] The copper(I) salt reacts with the terminal alkyne to form a π-alkyne complex, which increases the acidity of the terminal proton.[4] In the presence of an amine base, this intermediate is deprotonated to form a highly reactive copper(I) acetylide.[4][5] This species is the crucial nucleophile that participates in the transmetalation step of the palladium cycle.

The intricate coordination of these two cycles allows the reaction to proceed under mild conditions, often at room temperature for reactive halides, though bromopyridines may require moderate heating.[1][6][10]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)(L)₂-Br Pd0->Pd_complex Oxidative Addition (Ar-Br) Transmetalation Ar-Pd(II)(L)₂-C≡CR' Pd_complex->Transmetalation Transmetalation Transmetalation->Pd0 Product Ar-C≡CR' Transmetalation->Product Reductive Elimination CuX Cu(I)X Cu_alkyne [Cu(I)-π-Alkyne] CuX->Cu_alkyne Cu_acetylide Cu(I)-C≡CR' Cu_alkyne->Cu_acetylide Deprotonation (Base) Cu_acetylide->Pd_complex Alkyne R'-C≡CH Alkyne->Cu_alkyne Coordination

Caption: The dual catalytic cycles of the Sonogashira reaction.

Detailed Experimental Protocol

This protocol is designed as a robust starting point for the coupling of this compound with a generic terminal alkyne. Optimization may be required depending on the specific alkyne used.

2.1 Materials and Reagents

Reagent/MaterialGradeSupplier Recommendation
This compound>97% PurityStandard Supplier
Terminal Alkyne>98% PurityStandard Supplier
Dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂]Catalyst GradeStrem, Sigma-Aldrich
Copper(I) Iodide (CuI)>99% PurityStrem, Sigma-Aldrich
Triethylamine (TEA) or Diisopropylamine (DIPA)Anhydrous, >99.5%Acros, Sigma-Aldrich
Tetrahydrofuran (THF) or Dimethylformamide (DMF)Anhydrous, >99.8%Acros, Sigma-Aldrich
Schlenk Flask / Reaction Tube-Standard Glassware
Inert Gas Supply (Argon or Nitrogen)High Purity-
Magnetic Stirrer and Stir Bar--
TLC plates, Silica Gel, Solvents for ChromatographyChromatography Grade-

2.2 Pre-Reaction Setup: The Imperative of an Inert Atmosphere

The primary competing side reaction is the Glaser homocoupling of the alkyne, which is promoted by oxygen.[6] Therefore, establishing and maintaining anaerobic conditions is critical for success.

  • Glassware Preparation: Ensure the reaction flask (e.g., a Schlenk flask) and stir bar are thoroughly dried in an oven (e.g., at 120 °C) overnight and allowed to cool in a desiccator.

  • Solvent Degassing: Anhydrous solvent must be rigorously degassed. The most common method is "freeze-pump-thaw." This involves freezing the solvent with liquid nitrogen, evacuating the flask under high vacuum, and then thawing. This cycle should be repeated at least three times. Alternatively, sparging the solvent with an inert gas (argon or nitrogen) for 30-60 minutes is a viable method.

2.3 Step-by-Step Reaction Procedure

Workflow start Start: Oven-Dried Schlenk Flask setup Assemble under Inert Gas (Ar/N₂) start->setup add_solids Add this compound, Pd(PPh₃)₂Cl₂, and CuI setup->add_solids add_solvent Add Degassed Solvent (e.g., THF) add_solids->add_solvent add_base Add Base (e.g., TEA) add_solvent->add_base add_alkyne Add Terminal Alkyne add_base->add_alkyne react Stir at RT to 60 °C (Monitor by TLC) add_alkyne->react workup Work-up: Quench, Filter, Extract react->workup purify Purification: Column Chromatography workup->purify end Isolated Product purify->end

Caption: Experimental workflow for the Sonogashira coupling.

  • Assembly: Assemble the dried Schlenk flask under a positive pressure of argon or nitrogen.

  • Charge Solids: To the flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (e.g., 0.025 eq), and CuI (e.g., 0.05 eq).

  • Evacuate and Backfill: Briefly evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add Liquids: Using a syringe, add the degassed solvent (e.g., THF, 5-10 mL per mmol of aryl bromide), followed by the base (e.g., TEA, 3-5 eq).

  • Add Alkyne: Add the terminal alkyne (1.1-1.5 eq) via syringe. A slight excess ensures complete consumption of the more valuable aryl bromide.

  • Reaction: Stir the mixture at the desired temperature. For aryl bromides, starting at room temperature and gradually heating to 50-60 °C may be necessary if the reaction is sluggish.[6][10] Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Reaction Time: Typical reaction times can range from 3 to 24 hours.

2.4 Work-up and Purification

  • Quenching: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Quench by adding a saturated aqueous solution of ammonium chloride.

  • Filtration: Dilute the mixture with an organic solvent like ethyl acetate and filter it through a pad of Celite to remove the palladium catalyst and copper salts.[5][11] Wash the Celite pad thoroughly with the same solvent.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.[5][11]

Data Presentation and Expected Outcomes

The following table provides a representative set of reaction parameters. Yields are highly dependent on the specific alkyne substrate.

ParameterTypical ValueRationale
This compound1.0 eq (e.g., 1.0 mmol, 244 mg)Limiting reagent.
Terminal Alkyne1.2 eqA slight excess drives the reaction to completion.
Pd(PPh₃)₂Cl₂1-5 mol%Catalyst for the primary coupling cycle.
CuI2-10 mol%Co-catalyst for alkyne activation.
Base (TEA or DIPA)3-5 eqActs as a proton scavenger and can serve as a solvent.[1]
Solvent (THF or DMF)5-10 mL/mmolAnhydrous and degassed solvent is crucial.[6]
TemperatureRoom Temp to 60 °CAryl bromides are less reactive than iodides and often require heating.[6]
Reaction Time3 - 24 hMonitored by TLC until starting material is consumed.
Expected Yield 65 - 95% Highly dependent on the purity of reagents and the nature of the alkyne.[12][13]

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section addresses common issues and their remedies.

IssuePotential Cause(s)Recommended Solution(s)
No or Low Product Formation 1. Inactive catalyst (Pd or Cu).[6]2. Insufficient temperature for aryl bromide activation.[6][10]3. Impure reagents or wet solvent.1. Use fresh, high-purity catalysts. 2. Increase the reaction temperature incrementally to 60-80 °C. 3. Ensure all reagents are pure and solvents are rigorously dried and degassed.[6]
Glaser Homocoupling Product Presence of oxygen in the reaction vessel.[6]1. Improve inert atmosphere technique (e.g., more freeze-pump-thaw cycles). 2. Consider a copper-free Sonogashira protocol, which may require different ligands or conditions.[6][7]
Formation of Palladium Black Decomposition of the Pd(0) catalyst.[6][14] This can be promoted by certain solvents (anecdotally, THF) or impurities.[6][14]1. Use high-purity, degassed solvents. 2. Try an alternative solvent like DMF or toluene. 3. Ensure the reaction is not overheated.
Incomplete Reaction 1. Insufficient reaction time. 2. Steric hindrance from a bulky alkyne.1. Allow the reaction to run for a longer period (up to 24-48h), monitoring by TLC. 2. For hindered substrates, a more active catalyst system (e.g., with different phosphine ligands) may be needed.

References

Application Notes & Protocols: A Synthetic Chemist's Guide to Novel Heterocyclic Compounds from Ethyl 5-bromo-6-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyridine Scaffold

Nitrogen-containing heterocycles are foundational scaffolds in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1][2][3] Among these, the pyridine ring is a privileged structure, offering a unique combination of aromaticity, hydrogen bonding capability, and metabolic stability. Its derivatives are key components in drugs targeting a wide range of diseases, including cancer and neurodegenerative disorders, often by acting as kinase inhibitors.[4][5][6][7][8]

Ethyl 5-bromo-6-methylnicotinate serves as an exceptionally versatile and strategic starting material for the synthesis of novel pyridine-based heterocycles. Its structure is pre-functionalized with three key handles for chemical modification:

  • The bromo group at the 5-position is a prime site for introducing molecular diversity through modern cross-coupling reactions.

  • The ester group at the 3-position can be readily hydrolyzed, amidated, or reduced to facilitate further transformations and cyclizations.

  • The methyl group at the 6-position provides a site for functionalization through oxidation or condensation reactions, and its steric and electronic influence can be crucial for directing subsequent reactions.

This guide provides detailed protocols and the underlying scientific rationale for leveraging this compound as a cornerstone for building complex molecular architectures. We will explore robust palladium-catalyzed cross-coupling reactions to forge new carbon-carbon and carbon-nitrogen bonds, followed by strategic intramolecular cyclizations to construct fused heterocyclic systems of significant interest in drug discovery.

Part 1: Core Functionalization via Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, offering mild and efficient methods for bond formation with exceptional functional group tolerance.[9][10] For this compound, these reactions are the primary tools for derivatization at the C5 position.

Suzuki-Miyaura Coupling: Forging Key C-C Bonds

The Suzuki-Miyaura reaction is the preeminent method for creating biaryl and heteroaryl-aryl structures.[11][12] Its utility stems from the mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acids.[11]

Causality and Mechanistic Insight: The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[11][13]

  • Oxidative Addition: A Pd(0) species inserts into the C-Br bond of the nicotinic ester, forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide. The choice of base (e.g., K₂CO₃, K₃PO₄) is critical for activating the boronic acid to facilitate this step.[14]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the catalytically active Pd(0) species.

The pyridine nitrogen can sometimes coordinate to the palladium catalyst, potentially leading to deactivation.[11][15] Therefore, the careful selection of ligands, such as those on pre-catalysts like Pd(dppf)Cl₂, is crucial to stabilize the catalyst and promote high yields.

Experimental Protocol: Synthesis of Ethyl 5-aryl-6-methylnicotinates

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), and Pd(dppf)Cl₂ (0.03 equiv).[11]

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.[11][16][17]

  • Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe. The typical reaction concentration is 0.1–0.5 M with respect to the starting bromide.[11]

  • Reaction: Heat the mixture to 80–100 °C with vigorous stirring.[17]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4–16 hours.[16]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.[11][16]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 5-aryl-6-methylnicotinate.[16][17]

Data Presentation: Representative Suzuki-Miyaura Couplings

Arylboronic Acid PartnerCatalyst (mol%)Base (equiv)SolventTemp (°C)Typical Yield (%)
Phenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2)Dioxane/H₂O9085-95
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)Dioxane/H₂O9080-90
3-Pyridylboronic acidPd(dppf)Cl₂ (3)K₃PO₄ (2)Dioxane/H₂O10075-85
4-Fluorophenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃ (2)Dioxane/H₂O9088-96

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Assemble Reactants: - this compound - Arylboronic Acid - Base (K₂CO₃) - Catalyst (Pd(dppf)Cl₂) B 2. Inert Atmosphere: Evacuate & Backfill with Argon (3x) A->B C 3. Add Degassed Solvent: (Dioxane/H₂O) B->C D 4. Heat & Stir (80-100 °C) C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Aqueous Work-up: - Dilute with EtOAc - Wash with H₂O & Brine E->F G 7. Dry & Concentrate F->G H 8. Column Chromatography G->H I Pure 5-Aryl Nicotinate H->I

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, a transformation that is otherwise challenging.[18][19] This reaction has become indispensable in pharmaceutical research for synthesizing N-aryl and N-heteroaryl amines, which are prevalent in biologically active molecules.[9][18]

Causality and Mechanistic Insight: The catalytic cycle mirrors that of C-C couplings but with key differences.[18][19]

  • Oxidative Addition: Pd(0) adds to the aryl bromide.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A strong, non-nucleophilic base, typically sodium tert-butoxide (NaOtBu), is required to deprotonate the coordinated amine, forming a palladium-amido complex.[20] This step is often rate-limiting and crucial for catalyst turnover.

  • Reductive Elimination: The aryl group and the amido ligand are eliminated from the palladium, forming the desired C-N bond and regenerating the Pd(0) catalyst. The choice of phosphine ligand (e.g., BINAP, XantPhos) is critical to facilitate the reductive elimination step and prevent side reactions like beta-hydride elimination.[21]

Experimental Protocol: Synthesis of Ethyl 5-amino-6-methylnicotinates

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a generic amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary, 1.2 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., (±)-BINAP, 4.4 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

Procedure:

  • Reaction Setup: In a glovebox or under a positive flow of argon, add the palladium precursor, ligand, and base to a dry Schlenk flask.[18][22]

  • Add Reactants: Remove the flask from the glovebox and add this compound and the amine coupling partner.

  • Inert Atmosphere: Seal the vessel and ensure the atmosphere is inert.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.[22]

  • Reaction: Heat the reaction mixture to 80–110 °C with vigorous stirring.[22]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the mixture to room temperature. Dilute with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove palladium residues.[18][22]

  • Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[22]

Data Presentation: Representative Buchwald-Hartwig Aminations

Amine PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)Temp (°C)Typical Yield (%)
MorpholinePd₂(dba)₃ (2)BINAP (4.4)NaOtBu (1.4)10080-90
AnilinePd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)11075-85
BenzylaminePd₂(dba)₃ (2)XantPhos (4)Cs₂CO₃ (2)10082-92
n-HexylaminePd₂(dba)₃ (2)BINAP (4.4)NaOtBu (1.4)9070-80

Experimental Workflow: Buchwald-Hartwig Amination

Buchwald_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Charge Schlenk Flask: - Pd Precursor & Ligand - Base (NaOtBu) B 2. Add Reactants: - this compound - Amine A->B C 3. Add Anhydrous Solvent: (Toluene) B->C D 4. Heat & Stir (80-110 °C) C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Cool & Filter: - Dilute with Ether - Filter through Celite E->F G 7. Aqueous Wash & Dry F->G H 8. Column Chromatography G->H I Pure 5-Amino Nicotinate H->I Fused_Heterocycles cluster_coupling cluster_intermediates cluster_cyclization cluster_products Start This compound Suzuki Suzuki Coupling (Ar-B(OH)₂, Pd cat.) Start->Suzuki Buchwald Buchwald-Hartwig (R₂NH, Pd cat.) Start->Buchwald Sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu cat.) Start->Sonogashira Int_Suzuki Ethyl 5-aryl-6-methylnicotinate Suzuki->Int_Suzuki Int_Buchwald Ethyl 5-(R₂N)-6-methylnicotinate Buchwald->Int_Buchwald Int_Sonogashira Ethyl 5-alkynyl-6-methylnicotinate Sonogashira->Int_Sonogashira Cycl_Suzuki Hydrolysis & Amidation → Intramolecular Cyclization Int_Suzuki->Cycl_Suzuki Cycl_Buchwald Reduction/Oxidation → Intramolecular Cyclization Int_Buchwald->Cycl_Buchwald Cycl_Sonogashira Hydrolysis & Addition → Intramolecular Cyclization Int_Sonogashira->Cycl_Sonogashira Prod_Quinazoline Pyrido[3,4-g]quinazolines Cycl_Suzuki->Prod_Quinazoline Prod_Pyrrolo Pyrrolo[3,4-c]pyridines Cycl_Buchwald->Prod_Pyrrolo Prod_Thieno Thieno/Furo[3,4-c]pyridines Cycl_Sonogashira->Prod_Thieno

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling of Ethyl 5-bromo-6-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize the Suzuki-Miyaura cross-coupling of Ethyl 5-bromo-6-methylnicotinate. As a challenging substrate, this electron-deficient bromopyridine requires careful consideration of reaction parameters to achieve high yields and minimize side reactions.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing low to no yield of my desired coupled product?

A: Low yields with bromopyridine substrates are common and can stem from several factors. The electron-deficient nature of the pyridine ring and the coordinating ability of the pyridine nitrogen can interfere with the palladium catalyst.[1][2] Key areas to investigate include catalyst deactivation, inefficient transmetalation, and competing side reactions like protodeboronation.[1][3]

Q2: I'm observing significant dehalogenation of my this compound. What causes this and how can I prevent it?

A: Dehalogenation is a side reaction where the bromine atom is replaced by a hydrogen atom.[4] This is often caused by the formation of a palladium-hydride (Pd-H) species, which can arise from reactions with the base, solvent, or trace water.[4] Electron-deficient N-heterocyclic halides are particularly susceptible to this side reaction.[4] To minimize dehalogenation, careful selection of the base, ligand, and anhydrous reaction conditions is crucial.

Q3: My reaction is producing a significant amount of homocoupled byproduct from my boronic acid. How can I suppress this?

A: Homocoupling of boronic acids to form symmetrical biaryls is a common side reaction, often promoted by the presence of oxygen.[1][5] This occurs when a Pd(II) species, which can be present from the precatalyst or formed through oxidative processes, reacts with the boronic acid.[5][6] Rigorous exclusion of oxygen through proper degassing techniques is the primary solution.[5]

Q4: My reaction results are inconsistent. What are the most critical parameters to control for reproducibility?

A: Inconsistent results often point to variability in reagent quality, reaction setup, and atmospheric control. Key parameters to standardize are:

  • Reagent Purity: Ensure high purity of the boronic acid/ester and dry solvents.[4][7]

  • Inert Atmosphere: Maintain a strict inert atmosphere (argon or nitrogen) throughout the setup and reaction to prevent catalyst oxidation and homocoupling.[1][8]

  • Stirring Rate: Especially in biphasic mixtures, vigorous stirring is essential for maximizing interfacial contact and reaction rate.[9]

  • Precise Temperature Control: Use an oil bath or reaction block to maintain a stable and uniform temperature.[10]

Troubleshooting Guides

Problem 1: Low to No Product Yield

Low conversion is a frequent challenge with electron-deficient heteroaryl halides like this compound.[1] The pyridine nitrogen can coordinate to the palladium catalyst, leading to inhibition.[2]

  • Catalyst Inhibition/Deactivation: The lone pair on the pyridine nitrogen can bind to the palladium center, forming inactive complexes.[2]

    • Solution: Employ bulky, electron-rich phosphine ligands. These ligands sterically shield the palladium, preventing coordination with the pyridine nitrogen.[2][11] Consider screening ligands such as SPhos, XPhos, or RuPhos.[2]

  • Inefficient Oxidative Addition: The C-Br bond on the electron-deficient pyridine ring can be less reactive towards oxidative addition, which is often the rate-limiting step.[2][12]

    • Solution 1: Increase Temperature: Cautiously increase the reaction temperature in increments of 10-20 °C. Higher thermal energy can overcome the activation barrier for oxidative addition.[1]

    • Solution 2: Screen Catalysts and Ligands: There is no universal catalyst system. A screen of different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands is often necessary.[13] Electron-rich ligands promote oxidative addition.[6]

  • Slow Transmetalation: The transfer of the organic group from the boron reagent to the palladium complex can be sluggish for electron-deficient systems.[1][14] The base plays a critical role in this step by activating the boronic acid.[15]

    • Solution 1: Base Selection: The choice of base is critical. Stronger, non-nucleophilic bases are often required. Screen bases like K₃PO₄, Cs₂CO₃, and K₂CO₃.[13][16] The solubility of the base is also important; K₃PO₄ is often a good choice for challenging couplings.[16][17]

    • Solution 2: Use More Stable Boron Reagents: Boronic acids can be unstable. Consider using more robust boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts to prevent decomposition.[2][18]

ComponentRecommendationRationale
Catalyst Pd(OAc)₂ (2-5 mol%)Common, effective Pd(II) precatalyst.[13]
Ligand SPhos (4-10 mol%)Bulky, electron-rich ligand to prevent catalyst inhibition and promote key steps.[2][19]
Base K₃PO₄ (2-3 equivalents)Strong, effective base for challenging couplings.[16][17]
Solvent 1,4-Dioxane/H₂O (e.g., 10:1)A common solvent system; water helps dissolve the inorganic base.[13][20]
Temperature 80-110 °CHigher temperatures are often needed for electron-deficient substrates.[1]
Problem 2: Significant Dehalogenation of Starting Material

The formation of Ethyl 6-methylnicotinate as a byproduct indicates a prevalent dehalogenation side reaction.

G cluster_main Desired Suzuki Coupling cluster_side Dehalogenation Pathway A Ar-Pd(II)-Br(L₂) B Transmetalation (with Ar'-B(OR)₂) A->B C Ar-Pd(II)-Ar'(L₂) B->C D Reductive Elimination C->D E Ar-Ar' (Product) D->E F Ar-Pd(II)-Br(L₂) G Hydride Source (Base, Solvent, H₂O) H Ar-Pd(II)-H(L₂) F->H Hydride Transfer I Reductive Elimination H->I J Ar-H (Byproduct) I->J

Caption: Competing Suzuki coupling and dehalogenation pathways.

  • Formation of Palladium-Hydride Species: The Pd-H intermediate is the primary culprit.[4] It can form from various sources in the reaction mixture.

    • Solution 1: Choice of Base: Avoid bases that can act as hydride donors. While amine bases are sometimes used, they can be a source of hydrides.[6] Inorganic bases like K₃PO₄ or Cs₂CO₃ are generally preferred.

    • Solution 2: Solvent Choice: Alcohols can be oxidized by the palladium complex to generate Pd-H species.[6] If using an alcohol solvent, consider switching to aprotic solvents like 1,4-dioxane, THF, or toluene.[6][21]

    • Solution 3: Anhydrous Conditions: Rigorously dry all solvents and reagents. Use oven-dried glassware and maintain a strict inert atmosphere to minimize trace water, which can be a proton source.[1]

  • Substrate Electronics: Electron-deficient N-heterocycles are inherently more prone to dehalogenation.[4] For certain N-H containing heterocycles like pyrroles, deprotonation by the base can increase electron density and influence the reaction outcome; sometimes N-protection is required to suppress dehalogenation.[22] While this compound does not have an N-H, its electron-deficient nature remains a key factor.

    • Solution: Use ligands that favor reductive elimination of the desired product over the dehalogenated byproduct. Bulky, electron-rich ligands can accelerate the desired C-C bond formation, outcompeting the dehalogenation pathway.[11]

  • Glassware and Reagents: Thoroughly oven-dry all glassware. Use anhydrous solvents and high-purity reagents.

  • Setup: Assemble the reaction under a positive pressure of argon or nitrogen.

  • Reagent Addition: To a Schlenk flask, add this compound, the boronic acid/ester, and K₃PO₄.[4]

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃) and a bulky, electron-rich ligand (e.g., SPhos).[4]

  • Solvent Addition: Add anhydrous toluene and a minimal amount of water (if necessary for the base).[4]

  • Degassing: Degas the reaction mixture thoroughly using three freeze-pump-thaw cycles or by bubbling argon through the solution for 15-20 minutes.[1][4]

  • Reaction: Heat the mixture to the target temperature (e.g., 80-100 °C) with vigorous stirring.[4]

  • Monitoring: Monitor the reaction by TLC or LC-MS to track the consumption of starting material and formation of product versus the dehalogenated byproduct.[4]

Problem 3: Significant Homocoupling of Boronic Acid

The formation of a biaryl derived from the boronic acid coupling partner is a clear sign of homocoupling.

Caption: The desired Suzuki cycle vs. the homocoupling side reaction.

  • Presence of Oxygen: Oxygen is a known promoter of boronic acid homocoupling.[1][6] It can facilitate the oxidation of Pd(0) to Pd(II), which then participates in the homocoupling reaction.[5][6]

    • Solution: Implement rigorous degassing procedures.

      • Freeze-Pump-Thaw: For lower-boiling solvents, this is the most effective method. Freeze the solvent with liquid nitrogen, apply a vacuum, and then thaw. Repeat three times.[4]

      • Sparging: For higher-boiling solvents, bubble a stream of inert gas (argon or nitrogen) through the solvent for at least 20-30 minutes before adding it to the reaction flask. Continue to sparge the assembled reaction mixture for another 10-15 minutes.[1][5]

  • Use of Pd(II) Precatalysts: Many common precatalysts, like Pd(OAc)₂, are in the Pd(II) oxidation state. For the catalytic cycle to begin, this must be reduced to the active Pd(0) state.[6] This reduction can sometimes occur via the homocoupling of two boronic acid molecules.[6]

    • Solution 1: While using Pd(II) is standard, ensuring an efficient reduction to Pd(0) is key. This is often facilitated by the phosphine ligand, which can be oxidized.[6] Using a slight excess of the ligand can sometimes help.

    • Solution 2: Consider using a Pd(0) precatalyst like Pd₂(dba)₃ or Pd(PPh₃)₄. This introduces the palladium directly in its active oxidation state, potentially bypassing the initial homocoupling-driven reduction.[8][13]

  • High Temperatures/Long Reaction Times: Extended exposure to high temperatures can lead to catalyst degradation and an increase in side reactions, including homocoupling.

    • Solution: Monitor the reaction closely. Once the starting material is consumed (as determined by TLC or LC-MS), work up the reaction promptly. Avoid unnecessarily long reaction times.

References

Common side reactions with Ethyl 5-bromo-6-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Ethyl 5-bromo-6-methylnicotinate. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in your synthetic endeavors with this versatile building block. As Senior Application Scientists, we have compiled this resource to address common challenges and help you optimize your reaction outcomes.

Introduction

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules. The presence of a bromine atom at the 5-position, a methyl group at the 6-position, and an ethyl ester at the 3-position of the pyridine ring offers multiple avenues for functionalization. However, this unique substitution pattern also presents specific challenges. This guide will walk you through the most common side reactions and provide practical, field-proven solutions.

Troubleshooting Guide: Common Side Reactions in Cross-Coupling Reactions

Cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are frequently employed to functionalize the C-Br bond of this compound. Below, we address specific issues you may encounter during these transformations.

Question 1: I am observing a significant amount of the debrominated product, Ethyl 6-methylnicotinate, in my reaction mixture. What is causing this and how can I prevent it?

Answer:

The formation of the debrominated product, also known as hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling reactions involving aryl bromides.[1] This occurs when the bromo substituent is replaced by a hydrogen atom.

Probable Causes:

  • Hydrogen Source: The hydrogen atom can originate from various sources in the reaction mixture, including the solvent (e.g., alcohols, water), the base, or even the phosphine ligands.

  • Catalyst System: Certain palladium catalysts and ligands are more prone to promoting hydrodehalogenation.

  • Reaction Conditions: Elevated temperatures and prolonged reaction times can increase the likelihood of this side reaction.

Solutions:

  • Optimize the Solvent and Base:

    • Use anhydrous and thoroughly degassed solvents to minimize potential hydrogen sources.

    • If using a protic solvent is unavoidable, consider switching to an aprotic solvent like dioxane, toluene, or THF.

    • Choose a non-nucleophilic, anhydrous base. For Suzuki reactions, bases like Cs₂CO₃ or K₃PO₄ are often preferred over hydroxides.

  • Select the Appropriate Catalyst and Ligand:

    • Screen different palladium catalysts and phosphine ligands. Bulky, electron-rich ligands can sometimes suppress hydrodehalogenation by promoting the desired cross-coupling pathway.

    • For Suzuki couplings, using a pre-formed palladium catalyst can sometimes give cleaner results than generating the active catalyst in situ.

  • Control Reaction Parameters:

    • Run the reaction at the lowest effective temperature.

    • Monitor the reaction progress closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to avoid prolonged heating.

Question 2: My cross-coupling reaction is sluggish or stalls completely, even with a known active catalyst system. What could be the issue?

Answer:

Slow or stalled reactions with bromopyridine substrates are often attributed to catalyst inhibition or poisoning by the pyridine nitrogen.[2] The lone pair of electrons on the nitrogen can coordinate to the palladium center, reducing its catalytic activity. The ortho-methyl group in this compound can also exert steric hindrance, potentially affecting the approach of the catalyst.

Probable Causes:

  • Pyridine Nitrogen Coordination: The nitrogen atom of the substrate acts as a ligand, binding to the palladium and hindering the catalytic cycle.

  • Steric Hindrance: The methyl group at the 6-position may sterically hinder the oxidative addition of the palladium catalyst to the C-Br bond.

  • Impure Reagents: Impurities in the starting material, reagents, or solvents can deactivate the catalyst.

Solutions:

  • Ligand Selection:

    • Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can sterically shield the palladium center, preventing coordination with the pyridine nitrogen.

  • Catalyst Choice:

    • Consider using pre-catalysts that are more resistant to inhibition.

  • Reaction Setup:

    • Ensure all reagents and solvents are pure and anhydrous.

    • Thoroughly degas the reaction mixture to remove oxygen, which can also deactivate the catalyst. Techniques like freeze-pump-thaw or sparging with an inert gas are recommended.

Question 3: I am observing the formation of 5-bromo-6-methylnicotinic acid as a major byproduct. Why is my ester being hydrolyzed?

Answer:

Hydrolysis of the ethyl ester to the corresponding carboxylic acid is a common side reaction, particularly when the reaction is conducted under basic or acidic conditions in the presence of water.[2][3]

Probable Causes:

  • Basic Conditions: Many cross-coupling reactions employ strong bases, which can promote the saponification of the ester.[2][3]

  • Presence of Water: Water in the reaction mixture, either from solvents, reagents, or atmospheric moisture, can lead to hydrolysis.

  • Elevated Temperatures: Higher reaction temperatures can accelerate the rate of hydrolysis.

Solutions:

  • Choice of Base:

    • Use a weaker, non-hydroxide base if the reaction allows. For example, in some Suzuki couplings, K₂CO₃ or CsF can be effective and are less prone to causing ester hydrolysis than NaOH or KOH.

  • Anhydrous Conditions:

    • Use anhydrous solvents and reagents. Dry solvents over appropriate drying agents before use.

    • Conduct the reaction under a dry, inert atmosphere (e.g., argon or nitrogen).

  • Temperature Control:

    • Run the reaction at the lowest temperature that provides a reasonable reaction rate.

  • Protecting Group Strategy:

    • If hydrolysis is unavoidable under the required reaction conditions, consider protecting the carboxylic acid as a more robust ester (e.g., a t-butyl ester) that can be cleaved under different conditions after the cross-coupling step.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

To ensure its stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.

Q2: How can I effectively purify this compound and its derivatives?

Purification is typically achieved by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or petroleum ether.[4] For acidic byproducts like 5-bromo-6-methylnicotinic acid, an aqueous basic wash (e.g., with saturated NaHCO₃ solution) during the workup can be effective, provided the desired product is not prone to hydrolysis under these conditions. Recrystallization from a suitable solvent system can also be employed for final purification.

Q3: Can I use this compound in Sonogashira couplings? What are the potential side reactions?

Yes, Sonogashira coupling can be a viable method for introducing alkyne moieties. However, in addition to the side reactions mentioned above (debromination, catalyst inhibition), a common side reaction in Sonogashira couplings is the homocoupling of the terminal alkyne (Glaser coupling), which can be promoted by the copper co-catalyst.[5] To minimize this, ensure a properly degassed reaction setup and consider using a copper-free Sonogashira protocol if homocoupling is a persistent issue.

Data Presentation

Table 1: Troubleshooting Summary for Common Side Reactions

Side Product Observed Probable Causes Recommended Solutions
Ethyl 6-methylnicotinate (Debrominated Product)Hydrogen source in the reaction mixture, inappropriate catalyst system, high temperature.Use anhydrous/aprotic solvents, select bulky/electron-rich ligands, lower reaction temperature, monitor reaction time.
No Reaction / Stalled ReactionCatalyst inhibition by pyridine nitrogen, steric hindrance, impure reagents.Employ bulky phosphine ligands, use pre-catalysts, ensure high purity of all components, maintain an inert atmosphere.
5-Bromo-6-methylnicotinic Acid (Hydrolyzed Product)Presence of water, strong basic conditions, elevated temperature.Use anhydrous conditions, select a weaker/non-hydroxide base, control reaction temperature.
Homocoupling Products (e.g., Biphenyls in Suzuki)Presence of oxygen, inappropriate catalyst/ligand combination.Thoroughly degas the reaction mixture, screen different catalyst systems.

Experimental Protocols & Workflows

Generalized Workflow for Troubleshooting a Suzuki-Miyaura Coupling

Troubleshooting_Workflow start Low Yield or Multiple Side Products in Suzuki Coupling check_dehalogenation Check for Debromination (Ethyl 6-methylnicotinate) start->check_dehalogenation check_hydrolysis Check for Ester Hydrolysis (Nicotinic Acid Derivative) check_dehalogenation->check_hydrolysis No solution_dehalogenation Use Anhydrous Solvents Lower Temperature Screen Ligands check_dehalogenation->solution_dehalogenation Yes check_starting_material Unreacted Starting Material? check_hydrolysis->check_starting_material No solution_hydrolysis Use Anhydrous Conditions Weaker, Non-hydroxide Base Control Temperature check_hydrolysis->solution_hydrolysis Yes solution_stalled Employ Bulky Ligands (e.g., SPhos) Use Pre-catalyst Ensure High Purity of Reagents check_starting_material->solution_stalled Yes end Optimized Reaction check_starting_material->end No (Reaction Complete) solution_dehalogenation->end solution_hydrolysis->end solution_stalled->end

Caption: A logical workflow for troubleshooting common issues in Suzuki-Miyaura coupling reactions of this compound.

Catalytic Cycle of a Suzuki-Miyaura Coupling Highlighting Potential Side Reactions

Suzuki_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition R-Br catalyst_inhibition Catalyst Inhibition (Pyridine Coordination) pd0->catalyst_inhibition + Pyridine-N pd_complex R-Pd(II)Ln-Br (R = Ethyl 6-methylnicotinate) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R'-B(OR)2 Base dehalogenation Hydrodehalogenation (Debromination) pd_complex->dehalogenation + H source pd_intermediate R-Pd(II)Ln-R' transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration product R-R' (Desired Product) reductive_elimination->product hydrolysis Ester Hydrolysis product->hydrolysis + H2O, Base

Caption: The catalytic cycle of the Suzuki-Miyaura coupling, indicating points where common side reactions can occur.

References

Technical Support Center: Strategies to Prevent Dehalogenation of Ethyl 5-bromo-6-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and preventative strategies for a common challenge encountered during cross-coupling reactions involving Ethyl 5-bromo-6-methylnicotinate: dehalogenation . The formation of the hydrodehalogenated byproduct, Ethyl 6-methylnicotinate, can significantly lower the yield of your desired product and complicate purification.[1] This document is designed to help you understand the root causes of this side reaction and provide actionable solutions to minimize its occurrence.

Understanding the Problem: The Dehalogenation Side Reaction

Dehalogenation is a reductive process where the bromine atom on your starting material is replaced by a hydrogen atom.[1][2] This undesired reaction is a common pitfall in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations. The primary culprit is often the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[2] This Pd-H intermediate can arise from various sources within your reaction mixture, including solvents (like alcohols), bases, or even trace amounts of water.[2][3] Once formed, the Pd-H species can react with the palladium-bound this compound intermediate, leading to the formation of the dehalogenated byproduct instead of the intended cross-coupled product.

N-heterocyclic halides, such as the pyridine core of your molecule, are particularly susceptible to dehalogenation.[2] The nitrogen atom can coordinate with the palladium catalyst, influencing the electronic properties of the complex and potentially favoring the dehalogenation pathway.[2]

Troubleshooting Guide: Identifying and Solving Dehalogenation Issues

Use the following table to diagnose and address common issues related to the dehalogenation of this compound in your experiments.

Observed Issue Potential Cause(s) Recommended Actions & Explanations
High levels of dehalogenated byproduct (Ethyl 6-methylnicotinate) detected by LC-MS or NMR. 1. Inappropriate Ligand Selection: The phosphine ligand may not be sterically bulky or electron-rich enough to promote the desired reductive elimination over dehalogenation.[2] 2. Suboptimal Base: The base may be too strong, promoting the formation of Pd-H species, or it may be a source of hydrides itself.[2] 3. Problematic Solvent: Protic solvents like alcohols can be a direct source of hydrides for the Pd-H species.[2][4] 4. Presence of Excess Water: While some water is often necessary for Suzuki couplings, excessive amounts can contribute to dehalogenation.[2][3]Ligand Screening: Switch to bulkier, more electron-donating phosphine ligands like SPhos or XPhos, or consider N-heterocyclic carbene (NHC) ligands.[2] These ligands can accelerate the desired cross-coupling steps, minimizing the lifetime of intermediates prone to dehalogenation.[5][6][7] Base Optimization: Experiment with weaker inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[2] Avoid strong alkoxide bases if possible.[2] Solvent Change: Utilize aprotic solvents like dioxane, THF, or toluene.[2] If a protic solvent is necessary, consider using it as a co-solvent at a lower concentration.[8] Control Water Content: If anhydrous conditions are intended, ensure all reagents and solvents are thoroughly dried. In aqueous systems, systematically vary the water ratio to find the optimal balance.
Reaction is sluggish, leading to a mixture of starting material, product, and dehalogenated byproduct. 1. Slow Oxidative Addition: The initial step of the catalytic cycle may be slow, allowing more time for side reactions. 2. Slow Transmetalation (in Suzuki reactions): The transfer of the organic group from the boron reagent to the palladium can be a rate-limiting step.[2]Increase Temperature: Carefully increasing the reaction temperature can sometimes favor the desired reaction kinetics.[2] Use a More Active Catalyst: Consider employing a pre-catalyst that readily forms the active Pd(0) species.[2] Optimize Boron Reagent: For Suzuki reactions, ensure the boronic acid or ester is of high purity and reactivity. Using more stable boronic esters, like pinacol esters, can prevent decomposition and facilitate a smoother reaction.[4]
Inconsistent results and variable levels of dehalogenation between batches. 1. Variable Reagent Quality: Impurities in reagents or solvents can act as hydride sources. 2. Atmospheric Contamination: Inadequate inert atmosphere techniques can introduce oxygen and moisture, which can affect the catalyst's stability and activity.Reagent Purity Check: Use high-purity, freshly opened reagents and solvents. Consider purifying critical reagents if necessary. Rigorous Inert Atmosphere: Employ robust techniques to exclude air and moisture, such as using a glovebox or Schlenk line for reaction setup. Degas the reaction mixture thoroughly using methods like freeze-pump-thaw cycles or by bubbling an inert gas through the solution.[9]
Visualizing the Competing Pathways

The following diagram illustrates the catalytic cycle for a generic cross-coupling reaction and highlights where the undesired dehalogenation pathway can interfere.

G cluster_cycle Desired Cross-Coupling Cycle cluster_side_reaction Undesired Dehalogenation Pathway Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X OxAdd->ArPdX Transmetal Transmetalation (e.g., with R-B(OH)₂) ArPdX->Transmetal ArPdH Ar-Pd(II)-H ArPdX->ArPdH Reaction with Pd-H ArPdR Ar-Pd(II)-R Transmetal->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-R (Desired Product) RedElim->Product PdH_Source Hydride Source (Base, Solvent, H₂O) PdH_Formation Pd-H Formation PdH_Source->PdH_Formation PdH_Formation->ArPdH RedElim_Dehalo Reductive Elimination ArPdH->RedElim_Dehalo RedElim_Dehalo->Pd0 Regenerates Catalyst Dehalo_Product Ar-H (Dehalogenated Byproduct) RedElim_Dehalo->Dehalo_Product

Caption: Competing cross-coupling and dehalogenation pathways.

Preventative Strategies: Optimizing Your Reaction Conditions

Proactively designing your experiment to disfavor dehalogenation is the most effective approach. Here are key parameters to consider:

Catalyst and Ligand Selection

The choice of the palladium source and, more critically, the supporting ligand is paramount.

  • Palladium Precatalysts: Using well-defined precatalysts like PEPPSI-type catalysts or palladacycles can lead to more consistent and active catalytic species.[9]

  • Ligands:

    • Electron-rich and Bulky Phosphines: Ligands such as SPhos, XPhos, and other biaryl phosphines are often effective in promoting the desired reductive elimination and suppressing dehalogenation.[2] Their steric bulk can also hinder the approach of small hydride sources to the palladium center.

    • N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors that form robust bonds with palladium, leading to highly active and stable catalysts that can accelerate the cross-coupling reaction.[2][10][11]

The Role of the Base

The base plays a crucial role in the catalytic cycle, but it can also be a primary source of the problematic Pd-H species.

  • Recommended Bases: Mild inorganic bases are generally preferred.

    • Potassium Phosphate (K₃PO₄): Often a good first choice, providing sufficient basicity without being overly aggressive.[2][9]

    • Carbonates (K₂CO₃, Cs₂CO₃): Also effective and commonly used alternatives.[2]

  • Bases to Use with Caution:

    • Alkoxides (e.g., NaOtBu): While necessary for some transformations like Buchwald-Hartwig aminations, they are known to promote dehalogenation and should be used judiciously for Suzuki and Heck reactions.[2][12]

Solvent Choice

Aprotic solvents are generally the best choice to minimize the risk of providing a hydride source.

  • Preferred Solvents: Dioxane, Toluene, THF, and DMF.[2][13]

  • Solvents to Avoid or Use Sparingly: Protic solvents like isopropanol, ethanol, or methanol can directly contribute to the formation of Pd-H species.[4][8][14] If a protic co-solvent is required for solubility, its concentration should be minimized.

Experimental Protocol: A General Procedure for Minimizing Dehalogenation in a Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound, incorporating best practices to avoid dehalogenation.

Reagents and Equipment:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (1 mol%) and SPhos (2 mol%) OR a suitable precatalyst like PEPPSI-IPr (0.5-1 mol%)[9]

  • Potassium phosphate (K₃PO₄, 2.0 mmol)[9]

  • 1,4-Dioxane (5 mL, anhydrous)[9]

  • Water (optional, if needed for the specific boronic acid, start with a minimal amount, e.g., 0.5 mL)

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the palladium source, ligand (if not using a precatalyst), this compound, the arylboronic acid, and the base.[9]

  • Solvent Addition: Add the anhydrous 1,4-dioxane (and water, if necessary).

  • Degassing: Thoroughly degas the reaction mixture. This can be achieved by bubbling a gentle stream of inert gas through the solution for 15-20 minutes or by performing three freeze-pump-thaw cycles.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[9]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of starting material and the formation of both the desired product and the dehalogenated byproduct.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Troubleshooting Flowchart

If you encounter dehalogenation, follow this logical progression to diagnose and solve the issue.

Caption: A step-by-step troubleshooting workflow.

Frequently Asked Questions (FAQs)

Q1: Why is my specific substrate, this compound, prone to dehalogenation? A1: N-heterocyclic halides, like your pyridine derivative, are generally more susceptible to dehalogenation than their simple aryl halide counterparts.[2] The pyridine nitrogen can coordinate to the palladium center, altering its electronic properties and potentially facilitating the undesired reductive elimination pathway that leads to the dehalogenated product.

Q2: I have to use an alcohol as a solvent for solubility reasons. What can I do? A2: If an alcohol is unavoidable, try using it as a co-solvent with an aprotic solvent like toluene or dioxane.[8] Use the minimum amount of alcohol necessary to achieve solubility. Additionally, employing a more active catalyst system with a bulky, electron-rich ligand can help accelerate the desired cross-coupling, outcompeting the dehalogenation reaction that is promoted by the alcohol.

Q3: Can the quality of my boronic acid affect the level of dehalogenation in a Suzuki coupling? A3: Yes. While the aryl halide is the primary factor, a slow transmetalation step due to an impure or unstable boronic acid can stall the catalytic cycle.[2] This extended reaction time provides more opportunity for the competing dehalogenation side reaction to occur. Using high-purity boronic acids or more stable boronic esters (e.g., pinacol esters) can promote a faster, more efficient forward reaction.[2][4]

Q4: Is it possible that the nitrogen on the pyridine ring needs to be protected? A4: For some N-heterocyclic substrates, particularly those with an N-H bond like pyrroles or indoles, protection of the nitrogen can suppress dehalogenation.[2][15] For a pyridine, direct N-protection is not typical for this purpose. However, the coordination of the pyridine nitrogen to the palladium is a known phenomenon that can inhibit catalysis.[2] In such cases, the choice of ligand and reaction conditions becomes even more critical to ensure efficient catalysis.

Q5: Could switching from a palladium catalyst to a nickel catalyst help? A5: Nickel-catalyzed cross-coupling reactions are a viable alternative and can sometimes offer different selectivity and reactivity profiles.[8] In certain cases, nickel systems have been shown to suppress dehalogenation, particularly when using specific ligand and solvent combinations, such as a 2-MeTHF/H₂O system.[8] However, this would represent a significant change in your methodology and would require re-optimization of the reaction conditions.

References

Technical Support Center: Synthesis of Ethyl 5-bromo-6-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Ethyl 5-bromo-6-methylnicotinate. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are several viable synthetic strategies, each with distinct advantages and challenges. The optimal choice depends on the availability of starting materials, scale, and required purity. The two most common approaches are:

  • Palladium-Catalyzed Cross-Coupling: This modern approach typically involves a Suzuki coupling reaction between a dibrominated precursor, ethyl 5,6-dibromonicotinate, and a methylating agent like methylboronic acid.[1] This route offers good regioselectivity but requires careful control of reaction conditions to ensure catalyst activity.

  • Classical Synthesis via Sandmeyer Reaction: This route involves building the pyridine ring and then introducing the bromine atom. A common sequence involves the diazotization of an amino-substituted precursor (ethyl 5-amino-6-methylnicotinate) followed by a copper(I) bromide-mediated Sandmeyer reaction to install the bromo group.[2][3][4] This method is powerful for installing halogens but requires strict temperature control of the unstable diazonium salt intermediate.[5]

Q2: Why is the purification of this compound often challenging?

Purification can be complicated by the presence of structurally similar impurities. Depending on the synthetic route, common contaminants may include:

  • Starting Materials: Unreacted ethyl 5,6-dibromonicotinate or ethyl 5-amino-6-methylnicotinate.

  • Side-Products: Debrominated species (ethyl 6-methylnicotinate) or homo-coupled byproducts from the boronic acid.

  • Isomers: If the synthesis lacks regioselectivity, other brominated isomers could be present.

These compounds often have similar polarities, making separation by standard column chromatography difficult. Successful purification typically requires careful optimization of the eluent system (e.g., hexane/ethyl acetate gradients) and may benefit from high-performance flash chromatography systems.[1][6]

Troubleshooting Guide: Step-by-Step Solutions

Problem 1: Low or No Yield in the Suzuki Coupling Reaction

Question: I am attempting to synthesize this compound via a Suzuki coupling of ethyl 5,6-dibromonicotinate and methylboronic acid, but I am getting a very low yield (<20%) or only recovering starting material. What's going wrong?

Answer: Low yields in Suzuki couplings are a common issue often related to catalyst deactivation or suboptimal reaction conditions. Here is a systematic troubleshooting guide:

Pillar 1: Catalyst Integrity and Reaction Atmosphere

  • Cause: The Palladium(0) catalyst, such as Pd(PPh₃)₄, is extremely sensitive to oxygen. Exposure to air can cause oxidation to inactive Pd(II) species, halting the catalytic cycle.

  • Solution:

    • Rigorous Degassing: Ensure all solvents (e.g., 1,4-dioxane) are thoroughly degassed before use. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for 30-60 minutes or by three freeze-pump-thaw cycles.

    • Inert Atmosphere: The reaction vessel (e.g., a Schlenk tube) must be oven-dried to remove moisture and subjected to several vacuum-argon backfill cycles before adding reagents.[1] Maintain a positive pressure of inert gas throughout the reaction.

    • Catalyst Quality: Use a fresh bottle of the palladium catalyst or one that has been stored properly under an inert atmosphere.

Pillar 2: Reagent Quality and Stoichiometry

  • Cause: The quality of the boronic acid and the base is critical. Methylboronic acid can dehydrate to form unreactive trimeric boroxines. The base is essential for the transmetalation step.

  • Solution:

    • Boronic Acid: Use fresh, high-quality methylboronic acid. An excess (typically 1.1 to 1.5 equivalents) is often used to drive the reaction.

    • Base: Potassium carbonate is commonly used, but it must be anhydrous.[1] Dry the K₂CO₃ in an oven before use. Ensure at least 3 equivalents are used to neutralize the boronic acid and any acidic byproducts.

Pillar 3: Temperature and Reaction Time

  • Cause: Insufficient thermal energy can lead to slow or incomplete reaction, while excessive heat can cause catalyst decomposition.

  • Solution:

    • Temperature Control: The reaction is typically heated to a high temperature (e.g., 110 °C).[1] Use an oil bath with a contact thermometer to ensure stable and accurate heating.

    • Reaction Monitoring: These reactions can be slow, sometimes requiring 24-72 hours.[1] Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, consider adding a fresh portion of the catalyst.

Below is a table summarizing a typical set of conditions based on a patented procedure.

ParameterConditionRationale
Substrate Ethyl 5,6-dibromonicotinateThe precursor containing the leaving group.
Reagent Methylboronic acid (1.1-1.2 eq)The source of the methyl group.
Catalyst Pd(PPh₃)₄ (0.1 eq)The Palladium(0) source for the catalytic cycle.
Base K₂CO₃ (3.0 eq)Activates the boronic acid for transmetalation.
Solvent 1,4-Dioxane (degassed)Anhydrous, high-boiling point solvent suitable for Suzuki reactions.
Temperature 110 °CProvides sufficient energy for the reaction to proceed.
Time 72 hoursReaction can be slow and requires extended time for completion.[1]
Yield (Reported) 45%Highlights that the reaction is not trivial and requires optimization.[1]
Problem 2: Failure of the Sandmeyer Reaction

Question: I'm trying to convert ethyl 5-amino-6-methylnicotinate to the target compound using a Sandmeyer reaction, but I'm getting a complex mixture of byproducts and very little of the desired aryl bromide. What should I do?

Answer: The Sandmeyer reaction hinges on the successful formation and controlled decomposition of an aryl diazonium salt.[2] Failure often stems from issues in one of these two stages.

Pillar 1: Diazonium Salt Formation and Stability

  • Cause: Aryl diazonium salts are notoriously unstable and can decompose prematurely if not kept cold. The reaction is also highly sensitive to the concentration of nitrous acid (formed in situ from NaNO₂ and acid).

  • Solution:

    • Strict Temperature Control: Maintain the reaction temperature between 0 and 5 °C at all times using an ice-salt bath. The addition of sodium nitrite solution must be done slowly and dropwise to manage the exotherm.

    • Acidic Conditions: The reaction must be run in a strong acid (e.g., HBr or H₂SO₄) to prevent the diazonium salt from coupling with unreacted amine to form diazoamino compounds.

    • Nitrite Stoichiometry: Use a slight excess (1.05-1.1 eq) of sodium nitrite. A significant excess can lead to unwanted side reactions.

Pillar 2: Copper-Catalyzed Decomposition

  • Cause: The conversion of the diazonium salt to the aryl bromide is a radical-nucleophilic substitution catalyzed by Copper(I).[2][5] The efficacy of this step depends on the activity of the Cu(I) catalyst.

  • Solution:

    • Catalyst Preparation: Use freshly prepared or high-purity Copper(I) Bromide (CuBr). Commercial CuBr can contain inactive Cu(II) oxides.

    • Addition Protocol: Add the cold diazonium salt solution slowly to the heated (typically 60-100 °C) solution of CuBr. This ensures the diazonium salt reacts as it is added, preventing accumulation and potential explosive decomposition. Vigorous nitrogen evolution should be observed.

    • Solvent Choice: The reaction is often performed in the corresponding hydrohalic acid (HBr) to ensure a high concentration of the bromide nucleophile.

Workflow Diagram: Suzuki Coupling Synthesis

The following diagram illustrates the critical workflow for the synthesis of this compound via the Suzuki coupling pathway, highlighting key quality control checkpoints.

Suzuki_Workflow cluster_prep Phase 1: Reagent Preparation cluster_reaction Phase 2: Reaction Setup & Execution cluster_workup Phase 3: Workup & Purification A Dry Glassware (Oven-dried Schlenk tube) C Weigh Reagents (Substrate, Boronic Acid, Base) A->C B Degas Solvent (1,4-Dioxane via Ar sparge) B->C D Assemble Under Inert Gas (Vacuum/Argon cycles) C->D E Add Catalyst (Pd(PPh3)4) D->E F Heat Reaction (110 °C with stirring) E->F G Monitor Progress (TLC / LC-MS @ 24h intervals) F->G H Reaction Complete? G->H H->G No I Cool & Filter (Remove base/salts via Celite) H->I Yes J Concentrate Filtrate (Rotary Evaporation) I->J K Purify via Chromatography (Silica gel, Hexane/EtOAc) J->K L Characterize Product (NMR, MS) K->L

Caption: Key workflow for the Suzuki coupling synthesis and purification.

References

Technical Support Center: Enhancing Yields in Palladium-Catalyzed Reactions of Bromopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for overcoming common challenges in palladium-catalyzed cross-coupling reactions involving bromopyridine substrates. The unique electronic properties of the pyridine ring, particularly the coordinating nitrogen atom, often lead to complexities not encountered with simple aryl bromides. This resource provides in-depth troubleshooting guides, frequently asked questions, and validated protocols to help you navigate these challenges and improve your reaction yields.

Section 1: Troubleshooting Guide

This section addresses the most common issues encountered during experiments in a direct question-and-answer format.

Issue 1: Low or No Product Yield

Question: My cross-coupling reaction with a bromopyridine substrate is resulting in a low yield or failing completely. What are the most common causes and how can I fix it?

Low yields are the most frequent complaint when working with bromopyridines. The root cause often traces back to catalyst deactivation or suboptimal reaction conditions that fail to account for the substrate's unique reactivity.

Primary Cause: Catalyst Inhibition by Pyridine Nitrogen The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, forming catalytically inactive or dead species.[1][2][3] This is the most significant and prevalent challenge, particularly for 2-bromopyridines.[4]

  • Solution 1: Employ Sterically Hindered Ligands. The most effective strategy is to use bulky phosphine ligands that create a "cone" around the palladium atom, physically blocking the pyridine nitrogen from coordinating. Ligands such as SPhos, XPhos, RuPhos, and P(t-Bu)₃ are industry standards for this purpose.[2][3][5] N-heterocyclic carbene (NHC) ligands also serve as excellent, robust alternatives.[6][7]

  • Solution 2: Screen Different Palladium Precatalysts. While standard precursors like Pd(OAc)₂ or Pd₂(dba)₃ are common, modern pre-catalysts are designed for high activity and stability. Consider using palladacycle precatalysts or those incorporating bulky NHC ligands (e.g., PEPPSI-type catalysts), which can be more resistant to inhibition.[7]

Secondary Cause: Inefficient Oxidative Addition Oxidative addition of the carbon-bromine bond to the Pd(0) center is often the rate-determining step in the catalytic cycle.[2][8] The electron-deficient nature of the pyridine ring can influence this step's efficiency.

  • Solution 1: Increase Reaction Temperature. Many coupling reactions require heating (typically 80-120 °C) to overcome the activation energy for oxidative addition.[1][4] Incrementally increase the temperature, but be mindful that excessive heat can lead to catalyst decomposition or byproduct formation.[1]

  • Solution 2: Verify Reagent Quality and Reaction Setup. Palladium-catalyzed reactions are highly sensitive to oxygen and water, which can oxidize and deactivate the active Pd(0) catalyst and phosphine ligands.[1][9]

    • Solvents: Use anhydrous, degassed solvents. Degassing can be achieved by sparging with an inert gas (Argon or Nitrogen) for 30-60 minutes or via freeze-pump-thaw cycles.[3][10]

    • Reagents: Use fresh, high-purity bases. For Suzuki reactions, ensure the boronic acid has not degraded via protodeboronation, a common issue exacerbated by moisture.[1][3]

    • Atmosphere: Always run the reaction under a rigorously maintained inert atmosphere.[3][11]

Troubleshooting Workflow for Low Yield

The following diagram outlines a systematic approach to diagnosing and solving low-yield issues.

G start Low or No Yield Observed check_reagents 1. Verify Reagent Quality - Anhydrous, degassed solvents? - Fresh base & coupling partner? - Inert atmosphere maintained? start->check_reagents check_conditions 2. Assess Reaction Conditions - Temperature too low? - Reaction time sufficient? check_reagents->check_conditions If 'Yes' solution_reagents Action: Use fresh, purified, and degassed reagents. Run under strict inert conditions. check_reagents->solution_reagents If 'No' check_catalyst 3. Evaluate Catalyst System - Is the ligand bulky enough? - Is the base appropriate and soluble? check_conditions->check_catalyst If 'Yes' solution_conditions Action: Increase temperature incrementally (e.g., 80-120°C). Extend reaction time. check_conditions->solution_conditions If 'No' solution_catalyst Action: Screen bulky ligands (XPhos, SPhos, RuPhos). Screen different bases (K₃PO₄, Cs₂CO₃, NaOtBu). check_catalyst->solution_catalyst end Improved Yield solution_reagents->end solution_conditions->end solution_catalyst->end

Caption: A logical workflow for troubleshooting low-yield reactions.

Issue 2: Significant Byproduct Formation

Question: My reaction is proceeding, but I'm observing significant amounts of hydrodehalogenation or homocoupling byproducts. How can I suppress these side reactions?

Byproduct formation lowers the yield of your desired product and complicates purification. These side reactions often point to specific flaws in the reaction setup or conditions.

Side Reaction 1: Hydrodehalogenation This is the replacement of the bromo group with a hydrogen atom.[1][12] It is often caused by the presence of palladium hydride species in the catalytic cycle or by using protic solvents like ethanol as a hydride source.[3][13]

  • Solution 1: Rigorously Exclude Water and Oxygen. Ensure all solvents are anhydrous and thoroughly degassed. Water can be a hydrogen source and facilitate the formation of Pd-H species.[14]

  • Solution 2: Screen Solvents and Bases. The choice of solvent can influence the rate of hydrodehalogenation. For instance, in some systems, solvents like dioxane or DMF may lead to more dehalogenation than toluene.[10] Screening different bases can also help mitigate this side reaction.[3]

Side Reaction 2: Homocoupling This is the dimerization of your coupling partner, for example, the boronic acid in a Suzuki reaction, to form a biaryl byproduct.[3]

  • Solution 1: Ensure a Strictly Inert Atmosphere. The primary cause of homocoupling is often the presence of oxygen in the reaction mixture.[3] Thoroughly degassing all solvents and maintaining a positive pressure of an inert gas is critical.

  • Solution 2: Control Stoichiometry and Addition Rate. In Sonogashira couplings, homocoupling of the alkyne (Glaser coupling) is promoted by high concentrations of the copper(I) co-catalyst.[15] Using the minimum effective amount of CuI or adding the alkyne slowly can minimize this. In persistent cases, copper-free Sonogashira conditions may be required.[15]

Section 2: Frequently Asked Questions (FAQs)

Q1: Why are bromopyridines, especially 2-bromopyridines, such challenging substrates? The primary reason is the Lewis basicity of the pyridine ring nitrogen. This nitrogen atom can act as a ligand for the palladium catalyst.[4] This coordination sequesters the palladium in an "off-cycle" state, effectively poisoning the catalyst and preventing it from participating in the desired cross-coupling reaction.[1][2] This effect is most pronounced in 2-substituted pyridines where the nitrogen is ortho to the reaction site, facilitating chelation.

Q2: How do I choose the right ligand for my specific bromopyridine isomer? The choice of ligand is the most critical parameter for success. The goal is to select a ligand that binds strongly to palladium and provides sufficient steric bulk to prevent coordination by the pyridine nitrogen.

Bromopyridine PositionRecommended Ligand ClassSpecific ExamplesRationale
2-Bromopyridines Very Bulky Biaryl PhosphinesXPhos, SPhos, RuPhosMaximum steric hindrance is required to block the adjacent nitrogen atom from coordinating with the palladium center.[2][3][4]
3-Bromopyridines Bulky Biaryl or Dialkyl PhosphinesSPhos, P(t-Bu)₃, cataCXium® AThe nitrogen is further from the reaction site, but bulky ligands are still needed to promote efficient oxidative addition and reductive elimination.[16]
4-Bromopyridines General Bulky Phosphines / NHCsSPhos, XPhos, PEPPSI-IPrSimilar to 3-bromopyridines, these substrates benefit from ligands that promote high catalytic turnover.[17][18]

Q3: What is the catalytic cycle for these reactions, and where does it fail? The generally accepted catalytic cycle for cross-coupling reactions proceeds through three key steps: oxidative addition , transmetalation (or migratory insertion for Heck), and reductive elimination .[17][19] For bromopyridines, the cycle is vulnerable to two main points of failure:

  • Catalyst Poisoning: The active Pd(0) catalyst is intercepted by the pyridine substrate before it can undergo oxidative addition, forming an inactive Pd(0)-pyridine complex.

  • Slow Reductive Elimination: The Pd(II) intermediate, after transmetalation, can be stabilized by coordination with the pyridine nitrogen, slowing down the final product-forming reductive elimination step.

G Pd0 Pd(0)Lu2099 OA Oxidative Addition Pd0->OA + Aryl-Br Inhibition Inactive Pd(0)-Pyridine Complex Pd0->Inhibition + Bromopyridine (Catalyst Poisoning) PdII_Aryl Aryl-Pd(II)-Br(Lu2099) OA->PdII_Aryl Trans Transmetalation (e.g., with R-B(OH)₂) PdII_Aryl->Trans PdII_Complex Aryl-Pd(II)-R(Lu2099) Trans->PdII_Complex RE Reductive Elimination PdII_Complex->RE RE->Pd0 Catalyst Regenerated Product Aryl-R (Product) RE->Product

Caption: The Pd(0)/Pd(II) catalytic cycle showing the off-cycle catalyst inhibition pathway.

Section 3: Optimized Experimental Protocols

These are generalized procedures and must be optimized for specific substrates and coupling partners. All operations must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk techniques or in a glovebox.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a starting point for coupling a bromopyridine with a boronic acid or ester.[17][20]

  • Reaction Setup: To an oven-dried Schlenk flask, add the bromopyridine (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.), the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the phosphine ligand (e.g., SPhos, 2-10 mol%).

  • Atmosphere Purge: Seal the flask, and evacuate and backfill with inert gas. Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent system via syringe. A common choice is a mixture of an organic solvent and water (e.g., Toluene/H₂O or Dioxane/H₂O in a 4:1 ratio).[10]

  • Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).

  • Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol describes the C-N bond formation between a bromopyridine and a primary or secondary amine.[19][21]

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (e.g., NaOt-Bu or LiHMDS, 1.5-2.0 equiv.) to an oven-dried Schlenk tube or sealed vial.

  • Reagent Addition: Add the bromopyridine (1.0 equiv.).

  • Atmosphere Purge: Seal the vessel and, if not in a glovebox, evacuate and backfill with inert gas three times.

  • Solvent and Amine Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe, followed by the amine (1.1-1.2 equiv.).

  • Reaction: Place the sealed vessel in a preheated heating block or oil bath (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, carefully unseal the vessel. Dilute the mixture with an organic solvent and filter through a pad of Celite® to remove palladium black. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.

Section 4: Reference Data Tables

Base Typical pKa (Conjugate Acid) Common Coupling Reaction Notes
NaOt-Bu ~19Buchwald-HartwigStrong, non-nucleophilic base. Very sensitive to moisture.[22]
LiHMDS ~26Buchwald-HartwigVery strong base, useful for less acidic amines. Must be handled under strictly anhydrous conditions.[19]
K₃PO₄ 12.3Suzuki, Buchwald-HartwigModerately strong, often effective where carbonates fail. Good solubility in aqueous mixtures.[10]
K₂CO₃ / Na₂CO₃ 10.3Suzuki, Heck, SonogashiraCommon, inexpensive bases. Require aqueous phase for good solubility in Suzuki reactions.[17][23]
Cs₂CO₃ 10.3Suzuki, HeckMore soluble in organic solvents than K₂CO₃/Na₂CO₃, can sometimes improve reaction rates.[24]
Et₃N 10.8Sonogashira, HeckOrganic base, acts as both a base and a solvent in some Sonogashira protocols.[25][26]

Table 2: Common bases used in palladium-catalyzed cross-coupling reactions.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with Ethyl 5-bromo-6-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for catalyst selection in cross-coupling reactions involving Ethyl 5-bromo-6-methylnicotinate. This guide is designed to provide in-depth technical assistance in a question-and-answer format, addressing specific challenges you may encounter during your experiments. As Senior Application Scientists, we aim to combine technical precision with practical, field-tested insights to ensure the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in cross-coupling reactions?

When working with this compound, several factors related to its structure can present challenges:

  • Pyridine Nitrogen Inhibition : The nitrogen atom within the pyridine ring can coordinate with the palladium catalyst. This interaction can potentially inhibit or deactivate the catalyst, leading to sluggish or incomplete reactions.[1][2]

  • Steric Hindrance : The methyl group at the 6-position and the ethyl ester at the 5-position can create steric hindrance around the reaction center. This can impede the approach of the catalyst and the coupling partner, slowing down the key steps of the catalytic cycle.

  • Electronic Effects : The electron-withdrawing nature of the ethyl nicotinate moiety can influence the reactivity of the C-Br bond, which is crucial for the initial oxidative addition step in the catalytic cycle.[3]

Q2: Which type of cross-coupling reaction is most suitable for this compound?

The choice of cross-coupling reaction largely depends on the desired bond formation:

  • Suzuki-Miyaura Coupling : This is a versatile and widely used method for forming carbon-carbon bonds. It is often the first choice for coupling with aryl or vinyl boronic acids or esters due to its high functional group tolerance.[4][5]

  • Buchwald-Hartwig Amination : For the formation of carbon-nitrogen bonds, this reaction is the industry standard. It allows for the coupling of a wide range of primary and secondary amines with aryl halides.[6][7]

  • Heck Coupling : This reaction is ideal for forming carbon-carbon bonds between the bromonicotinate and an alkene.[8][9]

  • Sonogashira Coupling : To introduce an alkyne moiety, the Sonogashira coupling is the preferred method for creating a carbon-carbon bond between the aryl halide and a terminal alkyne.[10]

Q3: What are the key considerations for selecting a palladium catalyst system?

A successful cross-coupling reaction hinges on the careful selection of the palladium precursor and, most importantly, the ligand.

  • Palladium Precursor : Common choices include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed palladium-ligand complexes (precatalysts).[11] Modern precatalysts, like the third-generation Buchwald palladacycles, are often preferred as they generate the active LPd(0) catalyst cleanly and efficiently.[12]

  • Ligand Selection : The ligand is arguably the most critical component. For a substrate like this compound, bulky and electron-rich phosphine ligands are generally recommended.[2][13] These ligands promote the formation of reactive, low-coordinate palladium species that facilitate both oxidative addition and reductive elimination.[14] N-heterocyclic carbene (NHC) ligands are also excellent choices, offering high stability and activity.[14][15]

Troubleshooting Guides

Issue 1: Low to No Product Yield in Suzuki-Miyaura Coupling

Symptoms: Your reaction shows a low conversion of the starting material, or no desired product is observed by TLC or LC-MS.

Potential Causes & Solutions:

Potential CauseTroubleshooting Strategy
Catalyst Inactivity or Inhibition The pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity.[1] Ensure your palladium precursor is properly activated to its Pd(0) state. Consider using bulky, electron-rich phosphine ligands like SPhos or XPhos to shield the palladium center.[1] For challenging substrates, increasing the catalyst loading (from 1-5 mol%) may be necessary.[1]
Inappropriate Base or Solvent The choice of base is critical for activating the boronic acid.[16] Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective for challenging couplings.[1] Ensure the base is finely powdered. A common solvent system is a mixture of an organic solvent like 1,4-dioxane or toluene with water.[1]
Degradation of Boronic Acid Protodeboronation, the replacement of the boronic acid group with hydrogen, can occur in the presence of water.[1] Use a slight excess (1.1-1.2 equivalents) of the boronic acid and ensure the reaction is thoroughly degassed.[1]
Reaction Temperature Too Low Insufficient thermal energy can lead to a slow or stalled reaction. Gradually increase the reaction temperature in increments of 10°C, monitoring for product formation and potential decomposition.

Catalyst Selection Workflow for Suzuki-Miyaura Coupling

Suzuki_Catalyst_Selection cluster_catalyst Catalyst System Evaluation cluster_conditions Reaction Condition Optimization cluster_side_reactions Troubleshooting Side Reactions Start Start: Low Yield in Suzuki Coupling Check_Catalyst Evaluate Catalyst System Start->Check_Catalyst Check_Conditions Optimize Reaction Conditions Check_Catalyst->Check_Conditions If yield is still low Ligand_Screen Screen Bulky Ligands (e.g., SPhos, XPhos, RuPhos) Troubleshoot_Side_Reactions Address Side Reactions Check_Conditions->Troubleshoot_Side_Reactions If yield is still low Base_Screen Screen Bases (K3PO4, Cs2CO3) Troubleshoot_Side_Reactions->Check_Catalyst Re-evaluate catalyst based on side products Degas_Thoroughly Ensure Thorough Degassing (to prevent homocoupling) Success Successful Coupling Precatalyst_Choice Use a Precatalyst (e.g., G3-XPhos) Ligand_Screen->Precatalyst_Choice Increase_Loading Increase Catalyst Loading (e.g., to 3-5 mol%) Precatalyst_Choice->Increase_Loading Increase_Loading->Success If yield improves Solvent_Screen Screen Solvents (Dioxane/H2O, Toluene/H2O) Base_Screen->Solvent_Screen Temperature_Increase Increase Temperature Solvent_Screen->Temperature_Increase Temperature_Increase->Success If yield improves Fresh_Boronic_Acid Use Fresh Boronic Acid (to prevent protodeboronation) Degas_Thoroughly->Fresh_Boronic_Acid Fresh_Boronic_Acid->Success If yield improves

Caption: Decision workflow for troubleshooting low yields in Suzuki-Miyaura coupling.

Issue 2: Inefficient Buchwald-Hartwig Amination

Symptoms: The desired amine product is formed in low yield, or significant amounts of starting material remain.

Potential Causes & Solutions:

Potential CauseTroubleshooting Strategy
Incompatible Ligand The choice of ligand is crucial for C-N bond formation. For heteroaryl halides, bulky biarylphosphine ligands such as BrettPhos and RuPhos are often highly effective.[17] A ligand screen is recommended if initial results are poor.
Base Selection A strong, non-nucleophilic base is required. Sodium or lithium tert-butoxide (NaOtBu, LiOtBu) are common choices. For base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, often requiring higher reaction temperatures.[1]
Amine Reactivity Sterically hindered or electron-deficient amines can be challenging coupling partners. Using a more active catalyst system, such as a G3 or G4 Buchwald precatalyst, can often overcome this.[12]
Side Reactions Hydrodehalogenation (reduction of the C-Br bond) can be a competing side reaction.[1] Optimizing the catalyst-to-ligand ratio and reaction temperature can help minimize this.

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle center OxAdd Oxidative Addition center->OxAdd Ligand_Exchange Amine Coordination center->Ligand_Exchange Deprotonation Deprotonation (-Base-H+) center->Deprotonation Reductive_Elimination Reductive Elimination center->Reductive_Elimination Pd0 L-Pd(0) Pd0->center Ar-Br PdII_complex L-Pd(II)(Ar)(Br) OxAdd->PdII_complex PdII_complex->center HNR'R'' Amine_Complex [L-Pd(II)(Ar)(HNR'R'')]Br Ligand_Exchange->Amine_Complex Amine_Complex->center Base Amido_Complex L-Pd(II)(Ar)(NR'R'') Deprotonation->Amido_Complex Amido_Complex->center Ar-NR'R'' Reductive_Elimination->Pd0

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Issue 3: Homocoupling as a Major Side Reaction

Symptoms: Significant formation of a symmetrical biaryl product derived from the boronic acid (in Suzuki coupling) or the bromonicotinate itself.

Potential Causes & Solutions:

Potential CauseTroubleshooting Strategy
Presence of Oxygen Oxygen can promote the homocoupling of boronic acids.[18] Ensure all solvents and reagents are thoroughly degassed using techniques like freeze-pump-thaw or by sparging with an inert gas. Maintain a positive pressure of argon or nitrogen throughout the reaction.[4]
Catalyst System Some palladium(II) precatalysts can promote homocoupling during their in-situ reduction to Pd(0). Using a direct Pd(0) source like Pd(PPh₃)₄ can sometimes mitigate this issue.[2]
Excessive Base In some cases, a large excess of a strong base can contribute to homocoupling. Try reducing the equivalents of the base or switching to a milder base.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup : In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).[1]

  • Inert Atmosphere : Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[5]

  • Solvent and Catalyst Addition : Add degassed 1,4-dioxane and water (typically in a 4:1 ratio). Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) and ligand (if not using a precatalyst).[1]

  • Reaction : Heat the reaction mixture to 80-100 °C with vigorous stirring.[5] Monitor the reaction progress by TLC or LC-MS.

  • Work-up : Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup : To a dry reaction flask under an inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the ligand (if needed), and the base (e.g., sodium tert-butoxide, 1.2 equiv.).

  • Reagent Addition : Add anhydrous, degassed toluene, followed by this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Reaction : Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the progress by TLC or LC-MS.

  • Work-up : After cooling, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification : Purify the crude product via flash column chromatography.

References

Technical Support Center: Work-up Procedures for Reactions Involving Ethyl 5-bromo-6-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven insights into the work-up and purification of reactions involving Ethyl 5-bromo-6-methylnicotinate. The methodologies described herein are designed to ensure high purity and yield, addressing common challenges encountered in synthetic chemistry labs.

Frequently Asked Questions (FAQs)

This section addresses the most common queries and issues that arise during the work-up of reactions utilizing this compound. The advice provided is grounded in established chemical principles and practical laboratory experience.

Q1: What is the standard initial procedure after my reaction is deemed complete by TLC or LC-MS?

Answer: Once your reaction has reached completion, the immediate goal is to halt the reaction and prepare the mixture for purification.

  • Cooling: The first step is to cool the reaction mixture to room temperature. If the reaction was conducted at elevated temperatures, this prevents the formation of new byproducts during the initial stages of the work-up. For highly exothermic quenching steps, an ice bath may be necessary.

  • Quenching: Depending on the reagents used, a quenching step may be required to neutralize any reactive species. For instance, reactions involving organometallics or strong bases are typically quenched by the slow addition of water, a saturated aqueous solution of ammonium chloride (NH₄Cl), or dilute acid.

  • Solvent Removal (Optional): If the reaction was performed in a high-boiling point solvent like DMF or DMSO, it is often beneficial to remove the bulk of the solvent under reduced pressure. However, care must be taken to avoid distilling volatile products. A common technique to remove residual pyridine, if used as a solvent, is azeotropic removal with toluene.[1][2]

  • Dilution: The crude reaction mixture should be diluted with an organic solvent that is immiscible with water, such as ethyl acetate (EtOAc), dichloromethane (DCM), or diethyl ether. This prepares the mixture for the subsequent liquid-liquid extraction.

Q2: How do I effectively perform a liquid-liquid extraction for a reaction mixture containing this compound?

Answer: Liquid-liquid extraction is a critical step to separate your desired product from water-soluble impurities, salts, and unreacted polar reagents. The basic nature of the pyridine ring in your compound requires a carefully planned extraction strategy.

A typical extraction sequence is as follows:

  • Dilute Acid Wash: To remove basic impurities, including any pyridine-based byproducts, wash the organic layer with a dilute aqueous acid solution, such as 1M HCl.[1][2] The acid protonates basic compounds, forming water-soluble pyridinium salts that partition into the aqueous layer.[1][2] Caution: Avoid using strong acids if your product has acid-labile functional groups. A milder alternative like 5-10% aqueous citric acid can be used.[2]

  • Saturated Sodium Bicarbonate (NaHCO₃) Wash: This step neutralizes any remaining acid from the previous wash and removes acidic byproducts. The reaction of bicarbonate with acid releases CO₂, so be sure to vent the separatory funnel frequently to release pressure.[3][4]

  • Brine (Saturated NaCl) Wash: A final wash with brine helps to remove the bulk of the dissolved water from the organic layer, breaking up emulsions and facilitating the drying process.[4][5]

  • Drying and Concentration: Dry the isolated organic layer over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[5]

Q3: My reaction was a Suzuki coupling. What is the best work-up protocol to remove the palladium catalyst and boronic acid residues?

Answer: Suzuki couplings are common reactions for bromo-pyridines, but the work-up can be challenging due to catalyst and boron-containing byproducts.[5][6]

  • Palladium Removal: After the reaction, the heterogeneous palladium catalyst (often appearing as a black solid) can be largely removed by filtering the diluted reaction mixture through a pad of Celite or silica gel before proceeding with the aqueous work-up.[5]

  • Boron Residue Removal: Boronic acids and their derivatives can be persistent impurities. A standard method for their removal is to concentrate the reaction mixture and then re-dissolve and re-concentrate it from methanol several times (e.g., 3 x 20 mL).[7] This process converts the boron compounds into volatile trimethyl borate, which is removed under reduced pressure.[7] Any remaining boron impurities are typically removed during the final purification by column chromatography.

Q4: I'm concerned about the hydrolysis of the ethyl ester on my molecule during the work-up. How can this be prevented?

Answer: The ethyl ester of the nicotinate is susceptible to hydrolysis under both acidic and basic conditions, particularly if heated.[8][9][10]

  • Avoid Strong Acids and Bases: Use dilute solutions (e.g., 1M HCl, saturated NaHCO₃) for the aqueous washes.

  • Maintain Low Temperatures: Perform all extractions at room temperature. If ester lability is a significant concern, the aqueous solutions can be pre-chilled.

  • Minimize Contact Time: Do not let the organic layer sit in contact with the acidic or basic aqueous layers for extended periods.

  • Check for Hydrolysis: After the work-up, check a crude ¹H NMR spectrum for the presence of the corresponding carboxylic acid. If hydrolysis has occurred, it may be possible to re-esterify the crude product, though this is not ideal.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Final Yield • Product is partially soluble in the aqueous layers.• Incomplete reaction.• Ester hydrolysis has occurred.• Back-extract all aqueous washes with fresh organic solvent.• Use a brine wash to decrease the solubility of the organic product in the aqueous phase.• Ensure the reaction has gone to completion via TLC/LC-MS before starting the work-up.• Use mild acidic/basic conditions and avoid heat during extraction.[9]
Persistent Emulsion During Extraction • Presence of fine particulate matter (e.g., palladium catalyst).• High concentration of salts or byproducts.• Add more brine to the separatory funnel to increase the ionic strength of the aqueous phase.• Filter the entire biphasic mixture through a pad of Celite.• Allow the mixture to stand undisturbed for an extended period (30-60 min).• If available, gentle centrifugation can be effective at breaking emulsions.
Final Product is Contaminated with a Black/Grey Solid • Incomplete removal of the palladium catalyst.• Before concentration, filter the dried organic solution through a fresh pad of Celite or a small plug of silica gel.
Product is an Oil Instead of an Expected Solid • Presence of residual solvent or impurities preventing crystallization.• Ensure all solvent is removed under high vacuum.• Re-purify via flash column chromatography.• Attempt to induce crystallization by trituration with a non-polar solvent like hexanes or pentane.

Experimental Protocols

Protocol 1: General Aqueous Work-up Procedure
  • Cool the reaction mixture to room temperature.

  • If applicable, quench the reaction by the slow addition of an appropriate reagent (e.g., water or saturated NH₄Cl).

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate, 10-20x the volume of the limiting reagent).

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with: a. 1M HCl (aqueous) b. Saturated NaHCO₃ (aqueous) c. Brine (saturated NaCl, aqueous)

  • Separate the organic layer and dry it over anhydrous Na₂SO₄ or MgSO₄.

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

Protocol 2: Specialized Work-up for a Suzuki Coupling Reaction
  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the bulk of the palladium catalyst. Wash the Celite pad with additional ethyl acetate.

  • Transfer the combined filtrate to a separatory funnel.

  • Wash the organic layer with saturated aqueous NaHCO₃ (2x).

  • Wash the organic layer with brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • To the crude residue, add methanol and concentrate again under reduced pressure. Repeat this co-evaporation with methanol two more times to remove boron impurities.[7]

  • Purify the resulting crude material by flash column chromatography.

Visualizations

The following diagrams illustrate the standard workflow and troubleshooting logic for the work-up of reactions involving this compound.

Workup_Workflow Start Reaction Complete Cool Cool to Room Temp Start->Cool Dilute Dilute with Organic Solvent (e.g., EtOAc) Cool->Dilute Extract Liquid-Liquid Extraction (Separatory Funnel) Dilute->Extract Wash_Acid Wash with 1M HCl Extract->Wash_Acid Remove Basic Impurities Wash_Base Wash with sat. NaHCO3 Wash_Acid->Wash_Base Neutralize & Remove Acidic Impurities Wash_Brine Wash with Brine Wash_Base->Wash_Brine Remove Bulk H2O Dry Dry Organic Layer (e.g., Na2SO4) Wash_Brine->Dry Filter_Conc Filter and Concentrate Dry->Filter_Conc Purify Purification (Column Chromatography) Filter_Conc->Purify End Pure Product Purify->End

Caption: General work-up workflow.

Troubleshooting_Tree Problem Work-up Issue? Emulsion Persistent Emulsion Problem->Emulsion Yes Low_Yield Low Yield Problem->Low_Yield No Pd_Contamination Pd Contamination Problem->Pd_Contamination No Sol_Emulsion Add Brine or Filter through Celite Emulsion->Sol_Emulsion Sol_Yield Back-extract aqueous layers & Use mild conditions Low_Yield->Sol_Yield Sol_Pd Filter crude solution through Celite/Silica plug Pd_Contamination->Sol_Pd

Caption: Troubleshooting decision tree.

References

Removal of unreacted Ethyl 5-bromo-6-methylnicotinate from product

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Removal of Unreacted Ethyl 5-bromo-6-methylnicotinate from Product Mixtures

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in purifying their target compounds from residual this compound. As a common starting material in the synthesis of complex heterocyclic compounds, its removal is a critical step for ensuring product purity and the reliability of downstream applications.[1][2] This document provides in-depth troubleshooting advice and detailed protocols to address this specific separation challenge.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unreacted this compound? Residual starting material can significantly compromise the purity of your final product. This can lead to inaccurate characterization data (NMR, LC-MS), interfere with subsequent reaction steps, and complicate the interpretation of biological or pharmacological assays. For drug development professionals, achieving high purity is a regulatory necessity.

Q2: What chemical properties of this compound are important for purification? Understanding the physicochemical properties of both your starting material and your desired product is the foundation of an effective purification strategy.

PropertyThis compoundImplications for Purification
Molecular Weight 244.08 g/mol [3]Relevant for distillation if the product has a significantly different boiling point.
Polarity (XLogP3) 2.2[3]Moderately nonpolar. This value is key for selecting the mobile phase in column chromatography.
Functional Groups Ester, Pyridine Ring, Bromo substituentThe basic pyridine nitrogen can be protonated in acidic conditions, altering its solubility. The ester is stable under neutral and mildly acidic/basic conditions but can be hydrolyzed under strong basic conditions.
Physical State Typically a solid at room temperature.Recrystallization is a potential purification method if the product is also a solid with different solubility.

Q3: Which purification technique should I try first? The choice of method depends entirely on the nature of your desired product. A logical starting point is to perform a simple aqueous work-up (liquid-liquid extraction) to remove any water-soluble byproducts.[4][5] Subsequently, flash column chromatography is the most versatile and widely applicable technique for separating compounds with different polarities.[6] The flowchart below provides a general decision-making framework.

`dot digraph "Purification_Decision_Tree" { graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} ` Caption: Decision tree for selecting a primary purification method.

Method 1: Liquid-Liquid Extraction (Aqueous Work-up)

Principle: This technique separates compounds based on their differential solubilities in two immiscible liquid phases, typically an organic solvent and an aqueous solution.[5][7] By modifying the pH of the aqueous layer, we can selectively move acidic or basic compounds from the organic phase into the aqueous phase, thus separating them from neutral compounds.

When to Use This Method:

  • As a first-pass purification to remove inorganic salts and highly polar or water-soluble impurities.

  • When your desired product has a newly introduced acidic (e.g., carboxylic acid) or basic (e.g., amine) functional group, while the starting material remains a neutral ester.

Experimental Protocol: Selective Removal of a Basic Product

This protocol assumes your product contains a basic functional group (e.g., an amine) and the unreacted this compound is a neutral impurity.

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.

  • Acidic Wash: Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl). Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes to ensure thorough mixing.[5]

  • Phase Separation: Allow the layers to separate. The protonated basic product will move into the aqueous (bottom) layer, while the neutral starting material remains in the organic (top) layer.

  • Isolation: Drain the aqueous layer containing your product into a separate flask. The organic layer containing the unreacted starting material can be discarded.

  • Neutralization & Re-extraction: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃ solution) until the solution is basic (check with pH paper). Your deprotonated product may precipitate as a solid or will need to be re-extracted into a fresh portion of organic solvent.

  • Drying and Concentration: Dry the final organic layer containing your pure product over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.[4]

`dot digraph "LLE_Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} ` Caption: Workflow for purification via liquid-liquid extraction.

Troubleshooting Guide: Liquid-Liquid Extraction
ProblemPotential Cause(s)Solution(s)
Emulsion Formation Vigorous shaking; presence of surfactants or insoluble particulates.Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.[5] Allow the funnel to stand undisturbed for a longer period. As a last resort, filter the entire mixture through a pad of Celite.
Poor Product Recovery Incomplete extraction; product is partially soluble in the aqueous layer even when neutral.Perform multiple extractions (3x) with smaller volumes of organic solvent. Ensure the pH for neutralization is correct to fully deprotonate/protonate the target compound.
Product Lost Incorrectly identified layers (organic vs. aqueous).Test the identity of each layer by adding a few drops of water; the water will dissolve in the aqueous layer.

Method 2: Flash Column Chromatography

Principle: This is a powerful technique that separates compounds by passing a mixture through a column containing a solid adsorbent (stationary phase), most commonly silica gel.[6] A solvent (mobile phase) is pushed through the column, and compounds separate based on their differing affinities for the stationary phase and solubility in the mobile phase. Less polar compounds typically travel down the column faster.

When to Use This Method:

  • When the product and unreacted starting material have different polarities.

  • When liquid-liquid extraction is ineffective or insufficient to achieve desired purity.

  • This is often the most reliable method for separating neutral organic compounds.

Experimental Protocol
  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). The ideal eluent should give the desired product an Rf value of ~0.3 and provide good separation from the starting material spot. A common starting point is a mixture of hexanes and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the least polar solvent of your eluent system (e.g., hexanes). Pour the slurry into a glass column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent (like dichloromethane). Carefully load the sample onto the top of the silica bed.[6]

  • Elution: Add the eluent to the top of the column and apply gentle air pressure to maintain a steady flow.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.

  • Analysis and Concentration: Monitor the collected fractions by TLC. Combine the fractions that contain only the pure product. Remove the solvent under reduced pressure to obtain the purified compound.

`dot digraph "Chromatography_Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} ` Caption: General workflow for flash column chromatography.

Troubleshooting Guide: Flash Column Chromatography
ProblemPotential Cause(s)Solution(s)
Poor Separation Inappropriate solvent system; column overloaded with crude material.Re-optimize the eluent using TLC. Use a gradient elution, starting with a less polar solvent and gradually increasing polarity. Use a larger column or less crude material (a silica-to-crude ratio of 50:1 to 100:1 is common for difficult separations).[6]
Compound Stuck on Column Compound is too polar for the chosen eluent.Increase the polarity of the eluent. Add a small amount of methanol (e.g., 1-5%) to your eluent system. If the compound is acidic or basic, adding a small amount of acetic acid or triethylamine, respectively, can help.[6]
Cracked or Channeled Column Improperly packed column.Ensure the silica is packed uniformly without air gaps. Pack the column as a slurry and do not let the top of the silica run dry during elution.
Compound Decomposes The compound is unstable on silica gel (which is slightly acidic).Test for stability by spotting the compound on a TLC plate and letting it sit for an hour before eluting.[8] If it degrades, consider using a different stationary phase like alumina or deactivated silica.[8]

Method 3: Recrystallization

Principle: This technique purifies solids. It relies on the principle that the solubility of a compound in a solvent increases with temperature. An impure solid is dissolved in a minimum amount of a hot solvent, and as the solution cools, the pure compound crystallizes out, leaving the impurities dissolved in the "mother liquor".[9]

When to Use This Method:

  • When your desired product is a solid at room temperature.

  • When a suitable solvent can be found that dissolves the product well when hot but poorly when cold, while the unreacted starting material has different solubility properties.

Experimental Protocol
  • Solvent Selection: Choose a solvent in which your product has high solubility at high temperatures and low solubility at room temperature. Test small amounts in various solvents (e.g., ethanol, isopropanol, hexanes, water, or mixtures).[9][10]

  • Dissolution: Place the crude solid in a flask and add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Using the minimum amount of hot solvent is key to maximizing yield.[10]

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and heat for a few minutes.[10]

  • Hot Filtration (Optional): If there are insoluble impurities (including charcoal), quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[10] Slow cooling generally results in larger, purer crystals.[11]

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to dry completely.

`dot digraph "Recrystallization_Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} ` Caption: Workflow for purification by recrystallization.

Troubleshooting Guide: Recrystallization
ProblemPotential Cause(s)Solution(s)
"Oiling Out" The solution is supersaturated, or the melting point of the solid is below the boiling point of the solvent; high impurity levels.Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[10][11]
No Crystals Form Too much solvent was used; solution is not saturated enough.Try scratching the inside of the flask with a glass rod at the solution's surface. Add a "seed crystal" of the pure compound. Boil off some of the solvent to concentrate the solution and cool again.[11]
Low Yield Too much solvent was used; premature crystallization during hot filtration; incomplete crystallization.Use the minimum amount of hot solvent.[10] Ensure the filtration apparatus is pre-heated. Ensure the solution is thoroughly cooled in an ice bath before filtering the crystals.[10]

References

Validation & Comparative

Deconstructing the 1H NMR Landscape of Ethyl 5-bromo-6-methylnicotinate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornerstone analytical technique, offering profound insights into molecular architecture. This guide provides a detailed comparative analysis of the 1H NMR spectrum of Ethyl 5-bromo-6-methylnicotinate, a substituted pyridine derivative of interest in medicinal chemistry. Rather than a simple spectral interpretation, we will dissect the spectrum by comparing it to simpler, structurally related analogs, thereby illustrating the predictable and rational influence of substituents on the chemical shifts and coupling patterns of the pyridine ring.

The Power of Comparative Analysis in NMR

Interpreting the 1H NMR spectrum of a complex molecule in isolation can be a challenging endeavor. However, by systematically comparing it to the spectra of simpler, well-characterized precursors or analogs, the assignment of proton signals becomes a more logical and robust process. This comparative approach allows researchers to understand the incremental effects of each substituent on the electronic environment of the pyridine ring protons.

Experimental Protocol: Acquiring High-Resolution 1H NMR Data

For the purpose of this guide, all theoretical and experimental data are referenced to a standard protocol for acquiring high-resolution 1H NMR spectra.

Instrumentation: A 400 MHz NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: A range sufficient to cover all proton signals (typically 0-12 ppm).

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16, depending on the sample concentration.

  • Temperature: 298 K.

Data Processing:

  • Apply a Fourier transform to the Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale to the TMS signal.

  • Integrate the signals to determine the relative number of protons.

Analysis of this compound: A Stepwise Approach

To predict and understand the 1H NMR spectrum of this compound, we will start with a simpler analog, ethyl nicotinate, and progressively add substituents to observe their effects.

Comparator 1: Ethyl Nicotinate

The foundational structure, ethyl nicotinate, provides a baseline for the chemical shifts of the pyridine ring protons. The electron-withdrawing nature of the ester group at the 3-position significantly influences the electronic distribution within the ring.

Expected 1H NMR Data for Ethyl Nicotinate:

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~9.22d~1.8
H-4~8.28dt~7.9, 1.9
H-5~7.40ddd~7.9, 4.8, 0.8
H-6~8.75dd~4.8, 1.7
-OCH2CH3~4.40q~7.1
-OCH2CH3~1.40t~7.1

Note: Data is compiled from typical values for ethyl nicotinate and may vary slightly based on solvent and concentration.[1]

The protons ortho (H-2 and H-4) and para (H-6) to the electron-withdrawing ester group are deshielded and appear at lower field.

Introducing the Methyl Group: Ethyl 6-methylnicotinate

Adding a methyl group at the 6-position introduces an electron-donating group to the ring. This will cause a general upfield shift (shielding) of the remaining ring protons, particularly those ortho and para to it.

Predicted Changes:

  • H-2: Will remain a singlet (or a narrow doublet due to meta coupling).

  • H-4: Will experience some shielding from the methyl group.

  • H-5: Will be significantly shielded by the adjacent methyl group.

The Final Piece: this compound

Now, we introduce the final substituent, a bromine atom at the 5-position. Bromine is an electronegative atom and will exert an electron-withdrawing inductive effect, causing deshielding. However, it also has lone pairs that can participate in resonance, which can have a shielding effect. For halogens, the inductive effect typically dominates.

Predicted 1H NMR Spectrum of this compound:

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityRationale
H-28.5 - 9.0dDeshielded by the nitrogen and the ester group. Meta-coupled to H-4.
H-48.0 - 8.5dDeshielded by the nitrogen and the ester group. Meta-coupled to H-2.
-CH32.5 - 2.8sMethyl group adjacent to the nitrogen atom.
-OCH2CH34.3 - 4.5qTypical chemical shift for an ethyl ester methylene group.
-OCH2CH31.3 - 1.5tTypical chemical shift for an ethyl ester methyl group.

Key Observations and Causality:

  • Absence of H-5 and H-6 signals: These protons are substituted by the bromine atom and the methyl group, respectively.

  • Singlet for the Methyl Group: The methyl protons at the 6-position have no adjacent protons to couple with, hence they appear as a sharp singlet.

  • Two Aromatic Doublets: The two remaining protons on the pyridine ring (H-2 and H-4) are not adjacent to each other. They will appear as doublets due to a small four-bond coupling (meta-coupling, typically 2-3 Hz).

  • Downfield Chemical Shifts: The protons H-2 and H-4 are significantly deshielded due to the cumulative electron-withdrawing effects of the ring nitrogen, the ester group, and the bromine atom.

Visualizing the Logic: Experimental Workflow

To confidently assign the proton signals and confirm the structure, a series of 2D NMR experiments would be invaluable.

G cluster_1d 1D NMR cluster_2d 2D NMR for Unambiguous Assignment cluster_conclusion Structural Confirmation H1 1H NMR (Proton Count & Basic Connectivity) COSY COSY (H-H Correlations) H1->COSY Identify coupled protons HSQC HSQC (Direct C-H Correlations) H1->HSQC Assign protons to their attached carbons HMBC HMBC (Long-Range C-H Correlations) COSY->HMBC Validate spin systems HSQC->HMBC Confirm connectivity across quaternary carbons Structure Final Structure of This compound HMBC->Structure Assemble the molecular fragments

Caption: A logical workflow for the structural elucidation of this compound using a combination of 1D and 2D NMR experiments.[2]

Comparison with Alternative Analytical Techniques

While 1H NMR is a powerful tool, its data should ideally be corroborated with other analytical techniques for comprehensive characterization.

TechniqueInformation ProvidedAdvantagesLimitations
13C NMR Number and electronic environment of carbon atoms.Complements 1H NMR by providing the carbon skeleton.Lower sensitivity than 1H NMR, requiring longer acquisition times.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity; provides molecular formula with high-resolution MS.Does not provide detailed connectivity information.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O of the ester).Fast and simple; good for identifying key functional groups.Complex spectra can be difficult to interpret fully.
X-ray Crystallography Definitive 3D structure in the solid state.Unambiguous structural determination.Requires a suitable single crystal, which can be difficult to grow.

Conclusion

The 1H NMR spectrum of this compound is a prime example of how the principles of substituent effects can be rationally applied to predict and interpret complex spectra. By dissecting the molecule and comparing it to simpler analogs, we can confidently assign the observed signals and gain a deeper understanding of its electronic structure. For unequivocal structural confirmation, a multi-technique approach, incorporating 2D NMR and other spectroscopic methods, is always the recommended best practice in a research and development setting.

References

A Researcher's Guide to the 13C NMR Analysis of Ethyl 5-bromo-6-methylnicotinate: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. Ethyl 5-bromo-6-methylnicotinate, a substituted pyridine derivative, presents a unique set of analytical challenges and opportunities. This guide provides an in-depth analysis of its 13C Nuclear Magnetic Resonance (NMR) spectrum, offering a comparative perspective with related structures and alternative analytical techniques. By delving into the causality behind spectral patterns, this document serves as a practical resource for structural elucidation.

The Indispensable Role of 13C NMR in Structural Elucidation

13C NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the 13C NMR spectrum, with its chemical shift (δ) being highly sensitive to the local electronic environment. This sensitivity allows for the differentiation of carbons in various functional groups and substitution patterns, making it an invaluable tool for confirming the structure of compounds like this compound.

In a proton-decoupled 13C NMR spectrum, each signal typically appears as a singlet, simplifying the spectrum and allowing for a direct count of the number of non-equivalent carbon atoms. The chemical shifts are influenced by factors such as the hybridization of the carbon atom, the electronegativity of attached atoms, and steric effects[1]. For aromatic and heterocyclic systems like pyridine, the position of substituents significantly alters the electron density at each carbon atom, leading to predictable changes in their chemical shifts[2].

Experimental Protocol: Acquiring a High-Quality 13C NMR Spectrum

A reliable 13C NMR spectrum is predicated on a well-defined experimental protocol. The following is a generalized procedure for the acquisition of a proton-decoupled 13C NMR spectrum of this compound.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Solvent Selection: Choose a deuterated solvent that readily dissolves the sample and has a known 13C NMR signal for referencing. Chloroform-d (CDCl3) is a common choice for many organic compounds.

  • Concentration: Dissolve approximately 10-50 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.

  • Referencing: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.0 ppm).

Data Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments).

  • Acquisition Time (AQ): Typically 1-2 seconds.

  • Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially quaternary carbons.

  • Number of Scans (NS): Due to the low natural abundance of the 13C isotope (~1.1%), a larger number of scans (from several hundred to several thousand) is usually required to achieve an adequate signal-to-noise ratio.

  • Spectral Width (SW): A typical spectral width for 13C NMR is around 200-250 ppm.

Data Processing:

  • Fourier Transformation: Apply an exponential multiplication (line broadening) of 0.5-1.0 Hz to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption signals and apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the spectrum by setting the TMS signal to 0.0 ppm or the solvent signal to its known chemical shift (e.g., 77.16 ppm for CDCl3).

Predicted 13C NMR Spectrum and Signal Assignment

In the absence of a publicly available experimental spectrum, a predicted 13C NMR spectrum provides a robust framework for analysis. Using established NMR prediction algorithms, the following chemical shifts are anticipated for this compound.

Carbon Atom Predicted Chemical Shift (ppm) Assignment Rationale
C=O (Ester)~164.5The carbonyl carbon of the ester group is expected to be significantly downfield due to the deshielding effect of the double-bonded oxygen.
C6 (Pyridine)~159.0The carbon bearing the methyl group is deshielded by the adjacent nitrogen atom and the methyl substituent.
C2 (Pyridine)~151.0This carbon is adjacent to the nitrogen atom, leading to a downfield shift.
C4 (Pyridine)~140.0The hydrogen-bearing carbon atom on the pyridine ring, influenced by the adjacent ester group.
C3 (Pyridine)~127.0The quaternary carbon attached to the ester group.
C5 (Pyridine)~118.0The carbon atom directly bonded to the electronegative bromine atom experiences a moderate shielding effect (the "heavy atom effect") compared to what might be expected from inductive effects alone.
O-CH2 (Ethyl)~61.5The methylene carbon of the ethyl group is deshielded by the adjacent oxygen atom.
CH3 (Pyridine)~24.0The methyl group carbon attached to the pyridine ring.
CH3 (Ethyl)~14.0The terminal methyl carbon of the ethyl group.

Comparative Analysis with Structurally Related Compounds

To substantiate the predicted chemical shifts, a comparison with experimentally determined data for analogous compounds is invaluable.

Ethyl 5-bromonicotinate
Methyl 4-bromo-6-methylnicotinate

Experimental 13C NMR data for this isomer, where the bromine atom is at the C4 position, has been published. The reported chemical shifts are: δ 164.62, 162.43, 151.43, 132.95, 128.65, 124.61, 52.46, 24.00 ppm. While a direct one-to-one comparison is not possible due to the different substitution pattern, the general regions for the carbonyl, pyridine ring carbons, and methyl groups are consistent with the predictions for this compound. This data provides a useful benchmark for the expected chemical shift ranges.

Alternative and Complementary Analytical Techniques

While 13C NMR is a powerful tool, a comprehensive structural elucidation often relies on a combination of analytical methods.

  • 1H NMR Spectroscopy: This technique provides information about the number, environment, and connectivity of protons in a molecule. For this compound, 1H NMR would reveal the characteristic signals for the aromatic protons, the ethyl group, and the methyl group, with their coupling patterns providing crucial connectivity information.

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its fragmentation pattern. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, confirming the molecular formula of C9H10BrNO2.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For the target compound, characteristic absorption bands for the C=O of the ester, C-O single bonds, C=C and C=N bonds of the pyridine ring, and C-H bonds would be expected.

  • 2D NMR Techniques: For more complex molecules, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to establish detailed connectivity between protons and carbons[4]. HMBC, in particular, is useful for identifying long-range C-H correlations, which can be pivotal in assembling the molecular structure[5].

The following diagram illustrates a typical workflow for the structural elucidation of an organic compound, integrating 13C NMR with other analytical techniques.

Caption: Workflow for the structural elucidation of this compound.

Conclusion

The 13C NMR analysis of this compound, when approached with a combination of predictive methods, comparative analysis with related structures, and a sound experimental protocol, provides a high degree of confidence in its structural assignment. While a directly measured spectrum is the gold standard, the principles outlined in this guide empower researchers to interpret and validate the structure of this and similar substituted pyridine derivatives. The integration of 13C NMR with other spectroscopic techniques remains the most robust strategy for the unambiguous characterization of novel chemical entities.

References

A Comparative Guide to the Mass Spectrometry of Ethyl 5-bromo-6-methylnicotinate and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for Ethyl 5-bromo-6-methylnicotinate

This compound is a substituted pyridine derivative, a class of compounds of significant interest in pharmaceutical and agrochemical research. The precise structural elucidation of such molecules is paramount for understanding their synthesis, purity, and metabolic fate. Mass spectrometry (MS) is an indispensable tool for this purpose, providing vital information on molecular weight and fragmentation patterns, which in turn reveals the compound's structure.

This guide will first deconstruct the predicted fragmentation of this compound under common mass spectrometric conditions. Subsequently, it will draw comparisons with the known mass spectral data of analogous compounds to provide a comprehensive analytical framework.

Predicted Mass Spectrum of this compound

The structure of this compound (C₉H₁₀BrNO₂) lends itself to a predictable fragmentation pattern, primarily influenced by the ethyl ester group, the bromine substituent, and the aromatic pyridine ring.[1]

The Molecular Ion Peak (M⁺)

The molecular ion peak is the most critical piece of information, confirming the molecular weight of the analyte. For this compound, the calculated monoisotopic mass is 242.9895 Da.[1] A key characteristic to anticipate is the isotopic pattern of bromine. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the mass spectrum should exhibit two peaks for the molecular ion: one for the molecule containing ⁷⁹Br (at m/z ≈ 243) and another for the molecule containing ⁸¹Br (at m/z ≈ 245), with nearly equal intensities. This "M" and "M+2" pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

Key Fragmentation Pathways

Electron Ionization (EI) is a common technique for the analysis of small organic molecules and typically induces extensive fragmentation. The predicted fragmentation of this compound is primarily driven by the lability of the ethyl ester group.

A logical workflow for predicting and analyzing the fragmentation is as follows:

M This compound (m/z 243/245) F1 Loss of ethoxy radical (-OC2H5) [M-45]+ (m/z 198/200) M->F1 α-cleavage F2 Loss of ethylene (-C2H4) [M-28]+ (m/z 215/217) M->F2 McLafferty rearrangement F3 Loss of ethyl radical (-C2H5) [M-29]+ (m/z 214/216) M->F3 α-cleavage F4 Loss of CO from [M-45]+ (m/z 170/172) F1->F4 decarbonylation F5 Loss of Br from [M-45]+ (m/z 119) F1->F5

Caption: Predicted Fragmentation Pathway of this compound.

Comparative Analysis with Structurally Similar Compounds

To substantiate our predictions, we will now compare the expected fragmentation of this compound with the experimentally obtained mass spectra of related compounds.

Ethyl nicotinate: The Unsubstituted Analog

The NIST WebBook provides a reference mass spectrum for Ethyl nicotinate (C₈H₉NO₂).[2] This spectrum serves as an excellent baseline for understanding the fragmentation of the core ethyl pyridine-3-carboxylate structure.

Key Fragments in the Mass Spectrum of Ethyl Nicotinate:

m/zRelative IntensityProposed Fragment
151~40%[M]⁺ (Molecular Ion)
123~10%[M - C₂H₄]⁺
106100% (Base Peak)[M - OC₂H₅]⁺
78~60%[C₅H₄N]⁺ (Pyridine radical cation)

The dominant fragmentation is the loss of the ethoxy radical (•OCH₂CH₃) to form the acylium ion at m/z 106, which is the base peak. This is a classic example of alpha-cleavage in esters. The loss of ethylene via a McLafferty rearrangement is also observed, giving a peak at m/z 123.

Bromopyridines: The Influence of the Halogen

The mass spectra of bromopyridines are characterized by the prominent M/M+2 isotopic pattern and the loss of the bromine atom. For example, in the mass spectrum of 3-bromopyridine, the molecular ion peaks at m/z 157 and 159 are significant, as is the fragment corresponding to the loss of Br (m/z 78, the pyridine cation).[3]

Synthesizing the Data: A Predicted Mass Spectrum for this compound

By combining the fragmentation patterns of ethyl nicotinate and the known behavior of brominated aromatic compounds, we can construct a more detailed prediction for the mass spectrum of this compound.

Predicted Key Fragments for this compound:

Predicted m/zProposed FragmentComments
243/245[C₉H₁₀⁷⁹/⁸¹BrNO₂]⁺Molecular Ion (M⁺) : Shows the characteristic 1:1 isotopic pattern for bromine.
214/216[M - C₂H₅]⁺Loss of the ethyl radical.
198/200[M - OC₂H₅]⁺Likely Base Peak . Loss of the ethoxy radical.
170/172[M - OC₂H₅ - CO]⁺Subsequent loss of carbon monoxide from the m/z 198/200 fragment.
119[C₇H₆NO]⁺Loss of bromine from the m/z 198 fragment.

Experimental Protocol for Mass Spectrometric Analysis

For researchers seeking to acquire mass spectrometry data for this compound, the following protocol outlines a standard approach using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Sample Preparation
  • Dissolution: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.

  • Dilution: Prepare a working solution of approximately 10 µg/mL by diluting the stock solution with the same solvent.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250°C.

  • Column: A non-polar or medium-polarity column is recommended, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-350.

The following diagram illustrates the general workflow for this analysis:

cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis P1 Dissolve in Solvent P2 Dilute to Working Concentration P1->P2 G1 Injection P2->G1 G2 GC Separation G1->G2 G3 EI Ionization G2->G3 G4 Mass Analysis G3->G4 D1 Spectrum Acquisition G4->D1 D2 Library Search/ Fragmentation Analysis D1->D2

Caption: General workflow for GC-MS analysis of this compound.

Conclusion

References

A Senior Application Scientist's Guide to Site-Selectivity in Cross-Coupling of Di-halogenated Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in medicinal chemistry and materials science, di-halogenated pyridines are indispensable building blocks. Their true synthetic power, however, is unlocked only when one halogen can be functionalized with precision, leaving the other untouched for subsequent transformations. This guide moves beyond textbook principles to offer a field-proven perspective on navigating and controlling the site-selectivity of cross-coupling reactions on these critical substrates. We will dissect the interplay between substrate, catalyst, and conditions, providing the causal logic behind achieving often counterintuitive selectivity.

The Fundamental Dichotomy: Understanding Inherent Reactivity

In the world of di-halogenated pyridines, not all positions are created equal. The nitrogen atom exerts a powerful electronic influence that typically dictates a "natural" order of reactivity.

The Rule of Thumb: C2/C6 Positions are Kinetically Favored

Generally, a halogen at the C2 or C6 position (α to the nitrogen) is more reactive in palladium-catalyzed cross-couplings than a halogen at C3, C4, or C5.[1][2] This preference is rooted in two primary factors:

  • Electronic Activation: The electron-withdrawing nature of the pyridine nitrogen polarizes the C2-X bond, making the carbon atom more electrophilic and thus more susceptible to oxidative addition by a Pd(0) catalyst.[2]

  • Bond Dissociation Energy (BDE): Computational models, such as the distortion-interaction model, suggest the C2-Cl bond is weaker and more easily distorted into the transition-state geometry required for oxidative addition.[3]

For substrates containing different halogens (e.g., 2-bromo-4-chloropyridine), the inherent reactivity order of the halogens themselves (I > Br > Cl) typically dominates, leading to selective reaction at the C-Br bond.[1] The real challenge and opportunity arise when identical halogens are present, forcing the chemist to override the natural C2 preference.

Below is a conceptual workflow illustrating the factors that can be manipulated to control the reaction outcome.

G sub Dihalopyridine Substrate h_type Halogen Type (I, Br, Cl) h_pos Halogen Position (C2 vs C4/C5) outcome Site-Selective Product sub->outcome cat Catalyst System pd_species Pd Speciation (Mononuclear vs. Multinuclear) ligand Ligand Choice (Bulky NHCs, Phosphines) cat->outcome cond Reaction Conditions base Base / Additives solvent Solvent cond->outcome h_type->outcome sub_cluster Substrate Factors h_pos->outcome pd_species->outcome cat_cluster Catalyst Factors ligand->outcome base->outcome cond_cluster Condition Factors solvent->outcome

Caption: Key factors influencing site-selectivity.

Comparison of Strategies for Overriding Inherent Selectivity

Achieving "unconventional" selectivity requires moving from a substrate-controlled regime to a catalyst-controlled one. The following sections compare the leading strategies, supported by experimental data.

Strategy 1: Ligand-Controlled Selectivity Inversion

The choice of ligand is arguably the most powerful tool for dictating site-selectivity. By introducing sterically demanding ligands, access to the electronically favored C2 position can be blocked, forcing the catalytic reaction to the C4 position. N-Heterocyclic Carbene (NHC) ligands have proven particularly effective.[4]

Table 1: Performance Comparison of Ligand Systems in C4-Selective Coupling of 2,4-Dichloropyridine

Coupling TypeCatalyst/LigandBaseSolventTemp (°C)Time (h)C4:C2 SelectivityYield (%)Reference
Suzuki Pd(OAc)₂ / IPr K₃PO₄THF/H₂ORT18~10:185[4]
Suzuki Pd(OAc)₂ / dppf Na₂CO₃Dioxane/H₂O80121:10 (C2 selective)95[4]
Suzuki Pd(OAc)₂ / QPhos K₃PO₄Toluene/H₂O100161.5:145[2][4]
Negishi Pd(OAc)₂ / IPr -THFRT18>20:188[4]
Kumada Pd(OAc)₂ / IPr -THFRT18>20:191[4]

Data compiled from representative literature examples. IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene; dppf = 1,1'-Bis(diphenylphosphino)ferrocene; QPhos = 1,2,3,4,5-Pentaphenyl-1'-(di-tert-butylphosphino)ferrocene.

Causality: The data clearly shows that bulky, electron-rich ligands like IPr completely invert the "natural" C2 selectivity observed with conventional ligands like dppf.[4] The large di-isopropylphenyl groups of the IPr ligand create a sterically hindered environment around the palladium center, making the oxidative addition at the less-encumbered C4 position the preferred pathway. This strategy is broadly applicable across Suzuki, Negishi, and Kumada couplings, enabling the installation of aryl, heteroaryl, and even alkyl groups at the C4 position.[4]

Strategy 2: Exploiting Palladium Catalyst Speciation

Recent groundbreaking work has revealed that the nature of the active palladium species—whether it is a mononuclear complex, a multinuclear cluster, or a nanoparticle—can profoundly impact site-selectivity.[5][6] This can be controlled by tuning the palladium-to-ligand ratio.

Table 2: Effect of Pd:PPh₃ Ratio on Site-Selectivity in Suzuki Coupling of 2,4-Dibromopyridine

Pd SourceLigand (equiv. to Pd)AdditiveC4:C2 SelectivityReference
Pd(OAc)₂4 PPh₃n-Bu₄NOHC2 Selective (1:5)[5][6]
Pd(OAc)₂2.5 PPh₃n-Bu₄NOHC4 Selective (2.5:1)[5][6]
Pd(OAc)₂1 PPh₃n-Bu₄NOHHighly C4 Selective (>10:1)[5][6]
Pd(OAc)₂0.5 PPh₃n-Bu₄NOHHighly C4 Selective (>10:1)[5][6]

Conditions: 2,4-dibromopyridine, p-anisylboronic acid, THF, 60 °C. Selectivity ratios are approximate based on reported data.

Causality: With a high ligand-to-metal ratio (≥4:1), the formation of mononuclear Pd(0)L₂ species is favored, which follows the inherent reactivity rules and selectively couples at the C2 position.[5][7] As the amount of phosphine ligand is reduced, palladium aggregation is promoted, leading to the formation of catalytically competent multinuclear clusters and nanoparticles.[6] These aggregated species operate via a different mechanism, potentially involving reaction on the surface of the particle, which inverts the selectivity to favor the C4 position. The presence of a quaternary ammonium salt (from the base or as an additive) is also critical, as it appears to stabilize these active multinuclear species.[5]

Strategy 3: Ligand-Free "Jeffery" Conditions

Remarkably, completely removing phosphine or NHC ligands can, in some cases, lead to exceptional and unconventional site-selectivity. These "Jeffery" conditions often involve a phase-transfer catalyst and are thought to proceed via palladium nanoparticles.[4]

Table 3: Comparison of Ligand-Controlled vs. Ligand-Free C5-Selective Coupling of 2,5-Dichloropyridine

Catalyst SystemLigandBaseSolventTemp (°C)ProductC5:C2 SelectivityYield (%)Reference
Pd(OAc)₂ / IPrIPr K₃PO₄THF/H₂ORT2-Aryl-5-chloropyridineC2 Selective Major
Pd(OAc)₂None K₂CO₃NMP/H₂O1005-Aryl-2-chloropyridine>20:1 82[4]

Substrate: 2,5-Dichloropyridine coupled with phenylboronic acid. NMP = N-Methyl-2-pyrrolidone.

Causality: For 2,5-dichloropyridine, conventional catalyst systems predictably yield the C2-coupled product. However, under ligand-free Jeffery conditions, a dramatic switch to C5 selectivity is observed.[4] This is a synthetically powerful transformation that provides access to a substitution pattern that is very difficult to achieve otherwise. The prevailing hypothesis is that in the absence of strongly coordinating ligands, palladium(II) is reduced to form nanoparticles, which are the active catalytic species responsible for this unique selectivity.[4]

Mechanistic Underpinnings of Selectivity

The selectivity of any cross-coupling reaction is determined during the initial, often rate-limiting, oxidative addition step. The choice of catalyst system dictates which C-X bond presents a more favorable pathway for this step.

G cluster_cycle General Catalytic Cycle pd0 Pd(0)Lₙ oa Oxidative Addition (Rate-Determining) pd0->oa Ar-X pd2 Ar-Pd(II)(Lₙ)-X oa->pd2 tm Transmetalation pd2->tm R-M pd2_r Ar-Pd(II)(Lₙ)-R tm->pd2_r re Reductive Elimination pd2_r->re re->pd0 Ar-R

Caption: The canonical cross-coupling cycle.

The key to controlling site-selectivity is influencing the oxidative addition step.

G cluster_c2 Pathway A: C2-Selective (Kinetic Default) cluster_c4 Pathway B: C4-Selective (Catalyst-Controlled) start 2,4-Dihalopyridine + Pd(0) Catalyst cat_c2 Mononuclear Pd(0)L₂ (e.g., L=PPh₃, dppf) start->cat_c2 cat_c4 Pd(0)L or Multinuclear Pdₙ (e.g., L=IPr or low PPh₃ ratio) start->cat_c4 ts_c2 [C2-X Oxidative Addition TS] Lower Activation Energy (Electronic Activation) cat_c2->ts_c2 Less Steric Hindrance for Small Ligands prod_c2 2-Substituted-4-halopyridine ts_c2->prod_c2 ts_c4 [C4-X Oxidative Addition TS] Higher Inherent Energy but Favored by Catalyst cat_c4->ts_c4 Bulky Ligand Hinders C2 or Alternative Mechanism on Pd Cluster prod_c4 4-Substituted-2-halopyridine ts_c4->prod_c4

References

Spectroscopic characterization of Ethyl 5-bromo-6-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Spectroscopic Characterization of Ethyl 5-bromo-6-methylnicotinate: A Comparative Analysis

Abstract

This compound is a substituted pyridine derivative of significant interest as a versatile building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Unambiguous structural confirmation and purity assessment are paramount for its effective use in multi-step synthetic pathways. This technical guide provides a comprehensive spectroscopic profile of this compound, detailing its expected characteristics in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By juxtaposing its spectral data with those of closely related structural analogs—Ethyl nicotinate, Ethyl 5-bromonicotinate, and Methyl 6-methylnicotinate—this guide offers a framework for definitive identification and highlights the subtle yet critical spectral shifts induced by substituent changes. Detailed, field-proven protocols for data acquisition are also provided to ensure researchers can achieve reliable and reproducible results.

Structural Elucidation: The Foundation of Characterization

The first step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound (C₉H₁₀BrNO₂) possesses a highly substituted pyridine ring, an ethyl ester functional group, a methyl group, and a bromine atom. Each of these features imparts a distinct and predictable signature across various spectroscopic techniques. The strategic placement of the bromo and methyl substituents at positions 5 and 6, respectively, creates a specific electronic environment that is key to its unique spectral fingerprint.

Diagram: Molecular Structure and Atom Numbering

To facilitate a clear discussion of the NMR data, the following structure and numbering scheme will be used.

Caption: Structure of this compound.

Spectroscopic Profile of this compound

The combination of NMR, IR, and MS provides a multi-faceted and definitive confirmation of the molecule's identity.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton NMR is exceptionally sensitive to the electronic environment of hydrogen atoms. The aromatic protons on the pyridine ring are most informative for confirming substitution patterns.

  • Causality of Signal Position: The protons H-2 and H-4 are expected to be the most downfield (highest ppm) due to the deshielding effect of the electronegative nitrogen atom and the overall aromatic system. The electron-withdrawing nature of the adjacent carbonyl group further deshields H-2 and H-4. The bromine at C-5 will also exert a deshielding effect on the adjacent H-4. The methyl group at C-6 is electron-donating, which will slightly shield the adjacent aromatic protons.

  • Expected Signals:

    • Aromatic Protons: Two distinct signals are expected in the aromatic region. The H-2 proton will likely appear as a doublet, coupled to H-4 (a long-range meta-coupling, J ≈ 2-3 Hz). The H-4 proton will also appear as a doublet with the same coupling constant. Due to the proximity to both the nitrogen and the ester group, H-2 is anticipated to be the most downfield signal.

    • Ethyl Ester Protons: The ethyl group will present as a quartet for the methylene protons (-O-CH₂-) and a triplet for the terminal methyl protons (-CH₃). The quartet arises from coupling to the three protons of the methyl group, and the triplet arises from coupling to the two protons of the methylene group (n+1 rule).

    • Pyridine Methyl Protons: The methyl group attached to the pyridine ring (C-6) is in a unique chemical environment and will appear as a sharp singlet, as there are no adjacent protons to couple with.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides a map of the carbon framework of the molecule.[1]

  • Causality of Signal Position: The carbonyl carbon (C=O) of the ester is the most deshielded and will appear furthest downfield (typically 160-175 ppm)[1]. The aromatic carbons attached to heteroatoms (N, Br) will also be significantly shifted. Carbons of the ethyl group and the pyridine methyl group will be the most upfield (lowest ppm).

  • Expected Signals: Nine distinct signals are expected, corresponding to the nine unique carbon atoms in the structure.

    • Carbonyl Carbon: A single peak around 164-166 ppm.

    • Aromatic Carbons: Six peaks in the aromatic region (approx. 120-160 ppm). The carbon bearing the bromine (C-5) will be shifted upfield relative to an unsubstituted carbon due to the "heavy atom effect," while the carbons adjacent to the nitrogen (C-2, C-6) will be significantly downfield.

    • Aliphatic Carbons: The methylene carbon (-O-CH₂) of the ethyl group will appear around 60-65 ppm. The two methyl carbons (from the ethyl group and the C-6 methyl) will be found in the most upfield region, typically between 14-25 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is ideal for the rapid identification of key functional groups.[2]

  • Expected Absorption Bands:

    • C=O Stretch (Ester): A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹ . This is one of the most prominent peaks in the spectrum and is highly characteristic of the ester carbonyl group.[2]

    • C-O Stretch (Ester): Two distinct C-O stretching vibrations are expected between 1100-1300 cm⁻¹ .

    • Aromatic C=C and C=N Stretches: Multiple sharp, medium-intensity bands will appear in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.

    • C-H Stretches (Aromatic and Aliphatic): Aromatic C-H stretches will appear just above 3000 cm⁻¹ (approx. 3050-3100 cm⁻¹), while aliphatic C-H stretches from the methyl and ethyl groups will be found just below 3000 cm⁻¹ (approx. 2850-2980 cm⁻¹).[2]

    • C-Br Stretch: A weak to medium intensity band is expected in the far-IR region, typically between 500-650 cm⁻¹ .

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and offers clues to the molecule's structure through fragmentation patterns.

  • Expected Molecular Ion (M⁺): The compound contains bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the mass spectrum will show two molecular ion peaks of almost equal intensity:

    • M⁺ peak at m/z = 243 (for C₉H₁₀⁷⁹BrNO₂)

    • [M+2]⁺ peak at m/z = 245 (for C₉H₁₀⁸¹BrNO₂) This characteristic isotopic pattern is a definitive indicator of a monobrominated compound.

  • Key Fragmentation Patterns: Common fragmentation pathways for ethyl esters include the loss of the ethoxy radical (-•OCH₂CH₃, 45 Da) or the loss of ethylene (-C₂H₄, 28 Da) via a McLafferty rearrangement if sterically possible.

Comparative Spectroscopic Analysis

To truly appreciate the spectroscopic signature of this compound, it is instructive to compare it with simpler, related molecules. The presence or absence of the bromo and methyl groups causes predictable changes in the spectra.

CompoundKey ¹H NMR Signals (Aromatic, ppm)Key ¹³C NMR Signals (ppm)Key IR Bands (cm⁻¹)Molecular Ion (m/z)
This compound H-2 (~8.9-9.1), H-4 (~8.2-8.4)C=O (~165), C-Br (~120), -OCH₂- (~62)C=O (~1725), C-Br (~600)243/245
Ethyl nicotinate [3][4][5]H-2 (~9.1), H-6 (~8.7), H-4 (~8.2), H-5 (~7.4)C=O (~165.5), -OCH₂- (~61.5)C=O (~1720)151
Ethyl 5-bromonicotinate [6]H-2 (~9.1), H-6 (~8.9), H-4 (~8.5)C=O (~164), C-Br (~118), -OCH₂- (~62)C=O (~1730), C-Br (~620)229/231
Methyl 6-methylnicotinate [7]H-2 (~9.06), H-4 (~8.13), H-5 (~7.20)C=O (~166), -OCH₃ (~52), Ar-CH₃ (~24)C=O (~1720)151

Analysis of Comparative Data:

  • Effect of the Bromine Atom: Comparing Ethyl nicotinate with Ethyl 5-bromonicotinate, the introduction of bromine at C-5 removes the signal for H-5 and deshields the adjacent protons H-4 and H-6, shifting them downfield.[6] In the ¹³C NMR, the C-5 signal (C-Br) appears around 118 ppm.

  • Effect of the Methyl Group: Comparing Ethyl nicotinate with Methyl 6-methylnicotinate, the methyl group at C-6 replaces the H-6 proton. Its electron-donating character slightly shields the other ring protons, causing a slight upfield shift compared to the unsubstituted parent.[7]

  • Combined Effects in the Target Molecule: In this compound, the aromatic region of the ¹H NMR is simplified to just two doublets (H-2 and H-4). The positions of these signals are a composite result of deshielding by the nitrogen and ester group, and further deshielding of H-4 by the adjacent bromine. The presence of both the bromine isotopic pattern in the MS and the aromatic methyl singlet in the ¹H NMR are key identifiers that differentiate it from the other analogs.

Experimental Protocols

Adherence to standardized protocols is essential for obtaining high-quality, reproducible data.

Diagram: General Spectroscopic Analysis Workflow

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation prep Weigh ~10-20 mg of Sample nmr Dissolve in ~0.6 mL CDCl₃ Acquire ¹H & ¹³C NMR prep->nmr ir Place small amount on ATR crystal Acquire IR Spectrum prep->ir ms Dissolve in suitable solvent Inject into Mass Spectrometer prep->ms process Process Spectra (Baseline Correction, Integration) nmr->process ir->process ms->process compare Compare with Reference Data & Structural Analogs process->compare confirm Confirm Structure & Purity compare->confirm

Caption: General workflow for spectroscopic analysis.

Protocol for NMR Spectroscopy
  • Sample Preparation: Accurately weigh 10-20 mg of this compound for ¹H NMR (50-100 mg for ¹³C NMR) into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the sample is fully dissolved.

  • Transfer: Filter the solution through a pipette with a small glass wool plug directly into a clean, dry 5 mm NMR tube.

  • Acquisition: Insert the sample into the NMR spectrometer. Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard acquisition parameters for small organic molecules should be employed.

Protocol for Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Background Collection: Ensure the ATR crystal of the FTIR spectrometer is clean. Collect a background spectrum of the empty crystal.

  • Sample Application: Place a small, representative amount of the solid or liquid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure with the anvil to ensure good contact. Collect the sample spectrum, typically over a range of 4000-400 cm⁻¹. The instrument software will automatically ratio this against the background to produce the final transmittance or absorbance spectrum.

Protocol for Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

  • Injection: Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a GC inlet.

  • Data Acquisition: Acquire the mass spectrum using standard electron ionization (70 eV). Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-350).

Conclusion

The spectroscopic characterization of this compound is unambiguous when a multi-technique approach is employed. ¹H NMR spectroscopy confirms the substitution pattern on the pyridine ring, with two characteristic aromatic doublets. IR spectroscopy provides rapid confirmation of the essential ester functional group. Finally, mass spectrometry delivers a definitive molecular weight and reveals the presence of a single bromine atom through its distinct M⁺/[M+2]⁺ isotopic pattern. By comparing these results against the spectra of non-brominated and/or non-methylated analogs, researchers can gain a high degree of confidence in the identity and purity of this valuable synthetic intermediate, ensuring the integrity of subsequent research and development efforts.

References

The Analytical Challenge: Understanding Ethyl 5-bromo-6-methylnicotinate and Its Impurity Profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Analytical Methods for Purity Assessment of Ethyl 5-bromo-6-methylnicotinate

This guide provides a comprehensive comparison of analytical methodologies for the robust purity assessment of this compound, a key intermediate in pharmaceutical synthesis. As the quality of starting materials and intermediates directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API), rigorous and well-validated analytical methods are paramount. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into method selection and implementation.

The narrative that follows is structured not as a rigid template, but as a logical progression of analytical reasoning. We will begin by understanding the analyte and its potential impurity profile, which informs our choice of techniques. We will then compare the primary chromatographic and spectroscopic methods head-to-head, supported by representative data and detailed, actionable protocols. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, ensuring that every protocol described is a self-validating system built on a foundation of scientific integrity.[1][2][3]

This compound is a substituted pyridine derivative. Its purity is critical, as impurities can carry through to the final API, potentially altering its pharmacological or toxicological profile. A successful analytical strategy begins with anticipating the likely impurities based on the synthetic route and chemical stability.

Potential Process-Related Impurities:

  • Starting Materials: Unreacted precursors, such as derivatives of 6-methylnicotinic acid.

  • Intermediates: Incompletely reacted intermediates from the bromination or esterification stages.

  • By-products: Isomeric products (e.g., bromination at a different position), over-brominated species, or by-products from side reactions.

Potential Degradation Products:

  • Hydrolysis Product: The most common degradation pathway is the hydrolysis of the ethyl ester to the corresponding carboxylic acid (5-bromo-6-methylnicotinic acid).

  • Oxidative Degradants: The pyridine ring may be susceptible to oxidation, forming N-oxides.

An effective analytical method must be able to separate the main compound from these diverse potential impurities with high specificity and sensitivity.[4]

Comparative Analysis of Primary Analytical Techniques

The selection of an analytical technique is a critical decision driven by the physicochemical properties of the analyte and the information required. For this compound, a multi-faceted approach is often necessary for comprehensive purity profiling.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of purity analysis for non-volatile and thermally stable compounds like this compound.[4] Its high resolving power makes it ideal for separating the main component from closely related structural isomers and degradation products.

  • Expertise & Experience: A reversed-phase C18 column is the logical first choice due to the moderate polarity of the analyte. A buffered mobile phase is crucial to ensure the consistent ionization state of any acidic or basic impurities (like the carboxylic acid degradant), leading to sharp, reproducible peaks. A Photodiode Array (PDA) detector is superior to a simple UV detector as it provides spectral data, which is invaluable for peak purity assessment and for distinguishing between co-eluting peaks.

  • Trustworthiness: Method validation according to ICH Q2(R2) guidelines is essential.[1][5] This involves demonstrating specificity (the ability to detect the analyte in the presence of impurities), linearity, accuracy, precision, and robustness. System suitability tests (SSTs) performed before each run, including checks for tailing factor, theoretical plates, and injection precision, ensure the analytical system is performing as expected.

Gas Chromatography (GC)

GC is a powerful technique for analyzing volatile and semi-volatile compounds.[6][7] For this specific topic, its primary role is complementary to HPLC.

  • Expertise & Experience: While the target molecule itself can be analyzed by GC, its main strength lies in quantifying impurities that are challenging for HPLC, such as volatile organic residual solvents used during synthesis (e.g., dichloromethane, ethyl acetate).[4] A flame ionization detector (FID) is typically used for this purpose due to its broad applicability to organic compounds and its wide linear range.[8]

  • Trustworthiness: Purity is often calculated using an area percent method, assuming all components have a similar response factor with an FID.[9] For higher accuracy, especially when quantifying specific impurities, reference standards should be used to determine relative response factors.

Spectroscopic Methods: NMR and Mass Spectrometry

While chromatography separates, spectroscopy identifies. These methods are indispensable for structural elucidation and confirming the identity of both the main compound and its impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for structural confirmation and can be used for quantitative purity assessment (qNMR) without the need for a specific reference standard for every impurity. The purity is determined by comparing the integral of the analyte's characteristic peaks to the integral of a certified internal standard with a known concentration. It provides an absolute measure of purity.[10]

  • Mass Spectrometry (MS): MS is the gold standard for identifying unknown impurities.[11][12] When coupled with HPLC (LC-MS) or GC (GC-MS), it provides molecular weight information for each separated peak.[4][13] High-resolution mass spectrometry (HRMS) can even provide the elemental composition, drastically narrowing down the possibilities for an unknown impurity's structure.[13]

Head-to-Head Performance Comparison

The following table summarizes the key performance characteristics of the primary analytical techniques for the purity assessment of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC-PDA)Gas Chromatography (GC-FID)Quantitative NMR (qNMR)Hyphenated Mass Spectrometry (LC-MS, GC-MS)
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a solid or liquid stationary phase.Measures nuclear spin transitions in a magnetic field.Separation by chromatography followed by ionization and mass-to-charge ratio analysis.
Primary Application Assay and impurity quantification of the main compound and non-volatile impurities.Quantification of volatile impurities and residual solvents.Absolute purity determination and structural confirmation.Identification of unknown impurities and structural elucidation.
Selectivity/Specificity High; excellent for separating isomers and degradation products with appropriate method development.High; excellent for separating volatile compounds.High; provides detailed structural information that distinguishes isomers.Very High; combines chromatographic separation with mass-based detection.
Sensitivity Typically low µg/mL to ng/mL (LOD).Typically low µg/mL to ng/mL (LOD).Lower sensitivity, typically >0.1% w/w.Very high, often pg/mL to fg/mL (LOD).
Quantitation Excellent with reference standards.Good; area % provides an estimate, reference standards required for accuracy.Excellent; provides an absolute quantity without a specific analyte standard.Can be quantitative but often requires specific tuning and standards.
ICH Validation Standard and well-documented.[3][14]Standard for residual solvents and volatile impurities.Applicable, though less common for routine QC.Required for quantitative methods; primarily used for identification.

Experimental Protocols & Workflows

The following protocols are provided as robust starting points for method development and validation.

Visualizing the Purity Assessment Workflow

A comprehensive purity assessment strategy integrates multiple techniques to build a complete picture of the sample.

PurityWorkflow cluster_0 Initial Assessment cluster_2 Impurity Identification Sample This compound Sample NMR_ID ¹H NMR for Identity & Structural Confirmation Sample->NMR_ID HPLC HPLC-PDA for Assay & Non-Volatile Impurities NMR_ID->HPLC GC GC-FID for Residual Solvents & Volatile Impurities LCMS LC-MS for Unknown Non-Volatile Impurities HPLC->LCMS If unknown peaks > 0.1% Report Final Purity Report & Certificate of Analysis HPLC->Report GC->Report LCMS->Report

Caption: An integrated workflow for the comprehensive purity analysis of a pharmaceutical intermediate.

Protocol: HPLC-PDA Method for Purity and Assay

This method is designed to provide high-resolution separation of this compound from its potential impurities.

1. Instrumentation & Conditions:

  • HPLC System: Quaternary pump, autosampler, column thermostat, and PDA detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-20 min: 30% B to 90% B

    • 20-25 min: Hold at 90% B

    • 25-26 min: 90% B to 30% B

    • 26-35 min: Hold at 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: PDA detection at 265 nm, with spectral scan from 200-400 nm.

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Standard Solution (Assay): Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water.

  • Sample Solution (Purity): Accurately weigh ~25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the same diluent.

3. System Suitability Test (SST):

  • Inject the standard solution five times.

  • Acceptance Criteria:

    • RSD of peak area < 2.0%.

    • Tailing factor < 1.5.

    • Theoretical plates > 2000.

4. Purity Calculation:

  • Purity is determined by the area percentage of the main peak relative to the total area of all peaks (excluding the solvent front).

Visualizing the HPLC Method Validation Workflow

HPLC_Validation start Method Development specificity Specificity (Forced Degradation) start->specificity linearity Linearity & Range (5+ concentrations) specificity->linearity accuracy Accuracy (Spike Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ (Signal-to-Noise) precision->lod_loq robustness Robustness (Vary Flow, Temp, pH) lod_loq->robustness validated Validated Method robustness->validated

Caption: A logical workflow for HPLC method validation based on ICH Q2(R2) guidelines.[1]

Conclusion

No single analytical method can provide a complete purity profile for this compound. A robust and trustworthy assessment relies on an integrated strategy. HPLC-PDA serves as the primary tool for quantitative purity and assay determination due to its high resolving power for non-volatile species. GC-FID is the preferred method for quantifying residual solvents and other volatile impurities. Finally, spectroscopic techniques, particularly LC-MS and NMR, are essential for the unambiguous identification of the main component and the structural elucidation of any significant unknown impurities. By employing these methods in a complementary fashion and adhering to rigorous validation standards like those set by the ICH, researchers and drug developers can ensure the quality and consistency of this critical pharmaceutical intermediate.

References

A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with Bromopyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The functionalization of pyridine rings is a critical endeavor in medicinal chemistry and materials science, with palladium-catalyzed cross-coupling reactions of bromopyridines serving as a versatile and efficient tool. The success of these transformations—influencing yield, selectivity, and substrate scope—hinges on the judicious selection of the palladium catalyst system, which comprises a palladium precursor and a ligand. This guide offers an in-depth comparative analysis of prevalent palladium catalysts for coupling reactions with bromopyridines, substantiated by experimental data and detailed protocols to inform catalyst selection and reaction optimization.

The Challenge of Bromopyridines in Cross-Coupling

Bromopyridines present unique challenges in palladium-catalyzed cross-coupling reactions compared to their carbocyclic aryl bromide counterparts. The nitrogen atom in the pyridine ring can coordinate to the palladium center, potentially leading to catalyst inhibition or altered reactivity. Furthermore, the electronic properties of the pyridine ring, influenced by the position of the nitrogen atom and other substituents, can significantly impact the rates of key steps in the catalytic cycle, namely oxidative addition and reductive elimination. Consequently, the choice of ligand is paramount to modulate the electronic and steric environment of the palladium center, thereby overcoming these challenges and achieving high catalytic efficiency.

The Catalytic Cycle: A Common Mechanistic Framework

Palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, generally proceed through a common catalytic cycle.[1] This cycle is initiated by the in-situ generation of a catalytically active Pd(0) species from a Pd(II) precursor.[2] The key steps are:

  • Oxidative Addition: The Pd(0) complex reacts with the bromopyridine to form a Pd(II) intermediate. This is often the rate-determining step.[3][4]

  • Transmetalation (for Suzuki-Miyaura) or Coordination/Deprotonation (for Buchwald-Hartwig and Sonogashira): The coupling partner (e.g., an organoboron compound, amine, or alkyne) replaces the bromide on the palladium center.[1][5]

  • Reductive Elimination: The two organic partners are coupled, forming the desired product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[1][5]

The efficiency of each step is profoundly influenced by the ligand bound to the palladium.

Catalytic Cycle cluster_cycle General Palladium Cross-Coupling Cycle cluster_io Inputs & Outputs Pd0 Pd(0)L_n (Active Catalyst) PdII_OxAdd Pyridyl-Pd(II)(Br)L_n (Oxidative Adduct) Pd0->PdII_OxAdd Oxidative Addition (Pyridyl-Br) PdII_Trans Pyridyl-Pd(II)(R)L_n (Transmetalation Intermediate) PdII_OxAdd->PdII_Trans Transmetalation (Coupling Partner) PdII_Trans->Pd0 Reductive Elimination Product Coupled Product PdII_Trans->Product Product Formation Reactants Bromopyridine + Coupling Partner Reactants->PdII_OxAdd Substrate Entry

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Comparative Analysis of Catalyst Systems

The performance of a palladium catalyst is critically dependent on the ligand. Here, we compare three major classes of ligands for the coupling of bromopyridines: phosphines, N-heterocyclic carbenes (NHCs), and the ligands used in palladacycle precatalysts.

The Suzuki-Miyaura reaction is a powerful method for forming biaryl and heteroaryl-aryl structures.

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Turnover Number (TON)
Pd(PPh₃)₄3K₂CO₃Toluene/H₂O80128528
Pd(OAc)₂ / SPhos1K₃PO₄1,4-Dioxane10049595
PEPPSI-IPr0.5Cs₂CO₃t-AmylOH100298196

Fictionalized data for comparison based on typical results from the literature.[6]

  • Phosphine-Based Catalysts:

    • Pd(PPh₃)₄: Tetrakis(triphenylphosphine)palladium(0) is a classic, widely used catalyst. While effective, it often requires higher catalyst loadings and longer reaction times for challenging substrates like bromopyridines.

    • Pd(OAc)₂ / SPhos: The combination of a simple palladium(II) precursor like palladium acetate with a bulky, electron-rich phosphine ligand such as SPhos (a dialkylbiaryl phosphine) dramatically improves catalytic activity.[6][7] These ligands facilitate both the oxidative addition and reductive elimination steps.[8] Other effective ligands in this class include RuPhos and XPhos.[9]

  • N-Heterocyclic Carbene (NHC)-Based Catalysts:

    • PEPPSI-IPr: Palladium-NHC complexes have emerged as highly active catalysts.[6] The strong σ-donating ability of NHC ligands enhances catalytic activity, often permitting lower catalyst loadings and shorter reaction times. PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type catalysts are particularly effective for heteroaryl couplings due to their stability and ease of activation.[6]

  • Palladacycles:

    • Herrmann's Catalyst: These pre-activated catalyst systems exhibit high thermal stability and are often efficient for large-scale syntheses.

Recommendation: For routine Suzuki-Miyaura couplings of bromopyridines, a system of Pd(OAc)₂ with a bulky, electron-rich phosphine ligand like SPhos offers a robust and high-yielding approach. For particularly challenging substrates or when aiming for very low catalyst loadings, a Pd-NHC catalyst such as PEPPSI-IPr is an excellent choice.

The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines, which are prevalent in pharmaceuticals.[10][11]

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)AmineYield (%)
Pd₂(dba)₃ / BINAP2NaOt-BuToluene10018Morpholine88
Pd(OAc)₂ / Xantphos1.5Cs₂CO₃1,4-Dioxane11012Aniline92
Pd(OAc)₂ / RuPhos1K₃PO₄t-AmylOH1006Benzylamine96

Representative data based on established methodologies.

  • First and Second-Generation Ligands: Early systems often utilized chelating phosphines like BINAP and DPPF.[3] While effective, they have been largely superseded by more active ligands for challenging substrates.

  • Bulky Monophosphine Ligands: Ligands such as Xantphos, with its wide bite angle, are particularly effective in preventing the formation of inactive catalyst species.[10] The Buchwald-type dialkylbiaryl phosphine ligands (e.g., RuPhos, XPhos, SPhos) are highly effective for the amination of bromopyridines, including sterically hindered examples.[7] Their steric bulk and electron-donating nature promote the crucial C-N reductive elimination step.

Recommendation: For a broad range of primary and secondary amines, catalyst systems based on Pd(OAc)₂ and a Buchwald-type ligand (e.g., RuPhos) with a phosphate or carbonate base provide excellent results. The choice of base and solvent often needs to be optimized for the specific amine coupling partner.[12]

The Sonogashira coupling provides a direct route to alkynylpyridines, which are valuable intermediates in organic synthesis.[13][14]

Catalyst SystemCo-catalystCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₂Cl₂CuI2Et₃NTHF601285
Pd(TFA)₂ / PPh₃CuI2.5Et₃NDMF100391
Pd(OAc)₂ / SPhosNone (Cu-free)1Cs₂CO₃1,4-Dioxane80894

Representative data based on established methodologies.[14][15]

  • Classic Conditions (with Copper): The traditional Sonogashira reaction employs a palladium catalyst, often with triphenylphosphine ligands, and a copper(I) co-catalyst (typically CuI).[13][15] While broadly applicable, the use of copper can sometimes lead to the homocoupling of the terminal alkyne (Glaser coupling).

  • Copper-Free Conditions: To circumvent the issues associated with copper, copper-free Sonogashira protocols have been developed. These often rely on more sophisticated ligand systems, such as the bulky, electron-rich phosphines used in Suzuki and Buchwald-Hartwig reactions, to facilitate the catalytic cycle without the need for a co-catalyst.

Recommendation: For simple, unhindered bromopyridines and terminal alkynes, the classic Pd/Cu system is often sufficient.[14] For more sensitive substrates or to avoid potential side reactions, a copper-free system with a modern phosphine ligand like SPhos is recommended.

Experimental Protocols

The following are generalized, step-by-step protocols for the cross-coupling of a generic bromopyridine.

G Experimental Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Reagents: - Bromopyridine - Coupling Partner - Base setup->reagents catalyst Add Catalyst System: - Pd Precursor - Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup Work-up: - Quench - Extract - Wash reaction->workup purify Purification (Column Chromatography) workup->purify end Characterized Product purify->end

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., argon), add the bromopyridine (1.0 mmol), the arylboronic acid (1.2 mmol), the base (e.g., K₃PO₄, 2.0 mmol), the palladium precursor (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%), and the ligand (e.g., SPhos, 0.02 mmol, 2 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane, 5 mL).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (e.g., 4-12 hours), monitoring progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Reaction Setup: In a glovebox or under an inert atmosphere, add to a vial the bromopyridine (1.0 mmol), the palladium precursor (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%), the ligand (e.g., RuPhos, 0.02 mmol, 2 mol%), and the base (e.g., K₃PO₄, 1.5 mmol).

  • Reagent Addition: Add the amine (1.2 mmol) and the solvent (e.g., t-amyl alcohol, 3 mL).

  • Reaction: Seal the vial and heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the required time (e.g., 6-24 hours).

  • Work-up: Cool the reaction, dilute with a suitable organic solvent, and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography.

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the bromopyridine (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%), the ligand (e.g., SPhos, 0.02 mmol, 2 mol%), and the base (e.g., Cs₂CO₃, 2.0 mmol).

  • Solvent and Alkyne Addition: Add the anhydrous solvent (e.g., 1,4-dioxane, 5 mL) followed by the terminal alkyne (1.2 mmol).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 80 °C) for 6-24 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with an organic solvent and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Troubleshooting and Key Considerations
  • Low Yield: Consider increasing the catalyst loading, changing the ligand to a more electron-rich and bulky one, or screening different bases and solvents. Ensure all reagents are pure and solvents are anhydrous and degassed.

  • Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, leading to deactivation. Using bulky ligands can sterically disfavor this coordination.[16]

  • Side Reactions: In Sonogashira couplings, copper can promote alkyne homocoupling; switching to a copper-free protocol can mitigate this. In Suzuki couplings, protodeboronation of the boronic acid can occur; using a milder base or shorter reaction times may help.

  • Pre-catalyst Activation: The in-situ reduction of Pd(II) precursors to the active Pd(0) catalyst is a critical step. The choice of ligand, base, and solvent can influence the efficiency of this process.[2]

Conclusion

The successful palladium-catalyzed cross-coupling of bromopyridines is a multifactorial problem where the choice of catalyst system is paramount. While traditional catalysts like Pd(PPh₃)₄ can be effective in some cases, modern systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos) or N-heterocyclic carbene ligands (e.g., in PEPPSI-type catalysts) offer superior performance, enabling reactions at lower catalyst loadings, shorter times, and with a broader substrate scope. The experimental protocols and comparative data provided herein serve as a guide for researchers to navigate the catalyst landscape and select the optimal conditions for their specific synthetic challenges.

References

A Comparative Guide to the Biological Activity of Substituted Nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the nicotinic acid scaffold stands as a privileged structure, a versatile backbone for the design of novel therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, spanning antimicrobial, anti-inflammatory, and anticancer properties. This guide provides a comparative analysis of the biological activities of substituted nicotinic acid derivatives, with a particular focus on the influence of various substituents on their therapeutic potential. While direct and extensive research on the derivatives of Ethyl 5-bromo-6-methylnicotinate is limited, we will draw upon the broader family of nicotinic acid analogs to provide a comprehensive overview and predictive insights for researchers in the field.

The Nicotinic Acid Scaffold: A Foundation for Diverse Bioactivity

Nicotinic acid, or niacin (Vitamin B3), is a fundamental molecule in biological systems. Its derivatives, however, extend far beyond nutritional roles. The pyridine ring of nicotinic acid is amenable to a wide range of chemical modifications, allowing for the fine-tuning of its physicochemical and pharmacological properties. Substituents such as halogens (e.g., bromine), alkyl groups (e.g., methyl), and various aromatic and heterocyclic moieties can profoundly influence the molecule's interaction with biological targets, leading to a diverse array of therapeutic effects.

Antimicrobial Activity: A Renewed Arsenal Against Resistance

The rise of antibiotic-resistant pathogens necessitates the exploration of novel antimicrobial agents. Nicotinic acid derivatives have emerged as a promising class of compounds in this arena.

Comparative Analysis of Antimicrobial Potency

The antimicrobial efficacy of nicotinic acid derivatives is significantly influenced by their substitution patterns. For instance, the introduction of bulky aromatic or heterocyclic rings can enhance antibacterial and antifungal activity.

Compound ClassTest OrganismActivity (MIC)Reference CompoundActivity (MIC)
Allylic thiocyanates with halogenated aryl groupsStaphylococcus aureus (MRSA)3-6 µMImipenem-
Coumarin derivatives with CF3 and OH substituentsBacillus cereus, Micrococcus luteus, Listeria monocytogenes, Staphylococcus aureus1.5 mM--
Dioxomolybdenum(VI) complexes of thiosemicarbazonesC. albicans, E. coli, P. aeruginosa, S. aureus62.5–500 µg/mL--

MIC: Minimum Inhibitory Concentration. Lower values indicate greater potency.

The data suggests that chloro-substituted allylic thiocyanates exhibit potent activity against MRSA, a notoriously difficult-to-treat pathogen[1]. Similarly, the presence of trifluoromethyl and hydroxyl groups on a coumarin scaffold, a related heterocyclic system, enhances antibacterial activity[2]. The chelation of transition metals, such as molybdenum, with nicotinic acid-derived ligands also presents a viable strategy for developing potent antimicrobial agents[3].

Experimental Protocol: Broth Microdilution for MIC Determination

A standard method for quantifying the antimicrobial activity of novel compounds is the broth microdilution assay.

  • Preparation of Bacterial Inoculum: A fresh culture of the target bacterium is grown to a specific optical density, corresponding to a known cell concentration.

  • Serial Dilution of Test Compound: The synthesized derivative is serially diluted in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at an optimal temperature for bacterial growth (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

This protocol's validity is ensured by including positive (a known antibiotic) and negative (no compound) controls.

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a hallmark of numerous diseases, from autoimmune disorders to neurodegenerative conditions. Nicotinic acid derivatives have shown potential in modulating inflammatory pathways.

Comparative Analysis of Anti-inflammatory Efficacy

The anti-inflammatory properties of these derivatives are often attributed to their ability to inhibit key inflammatory mediators.

Compound ClassAssayActivity (IC50)Reference CompoundActivity (IC50)
Edaravone derivativesInhibition of albumin denaturation106.20 - 107.25 µg/mLIbuprofen76.05 µg/mL
Phloroglucinol-based derivativesiNOS inhibition19.0 - 19.5 µM--
Phloroglucinol-based derivativesNF-κB inhibition34.0 - 37.5 µM--

IC50: Half-maximal inhibitory concentration. Lower values indicate greater potency.

The data indicates that synthetic derivatives can exhibit significant anti-inflammatory activity, although they may be slightly less potent than established drugs like ibuprofen in certain assays[4]. The inhibition of inducible nitric oxide synthase (iNOS) and the NF-κB signaling pathway are key mechanisms through which these compounds exert their anti-inflammatory effects[5][6].

Experimental Protocol: Inhibition of Albumin Denaturation

A simple in vitro assay to screen for anti-inflammatory activity is the inhibition of heat-induced albumin denaturation.

  • Reaction Mixture Preparation: A solution of bovine serum albumin is prepared in a buffer.

  • Addition of Test Compound: The synthesized derivative is added to the albumin solution at various concentrations.

  • Induction of Denaturation: The mixture is heated to induce denaturation.

  • Quantification: The turbidity of the solution, which correlates with the extent of denaturation, is measured spectrophotometrically.

  • Calculation of Inhibition: The percentage inhibition of denaturation is calculated relative to a control without the test compound.

A known anti-inflammatory drug is used as a standard for comparison.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The quest for more effective and selective anticancer agents is a driving force in medicinal chemistry. Halogenated heterocyclic compounds, including derivatives of nicotinic acid, have demonstrated promising cytotoxic activity against various cancer cell lines.

Comparative Analysis of Anticancer Potency

The introduction of halogens, particularly bromine, into a heterocyclic scaffold can significantly enhance anticancer activity.

Compound ClassCancer Cell LineActivity (IC50)Reference CompoundActivity (IC50)
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylateA549 (Lung), HepG2 (Liver)Significant activity--
Bromophenol derivativesA549, BGC-823, MCF-7, HCT-8Nanomolar range--

IC50: Half-maximal inhibitory concentration. Lower values indicate greater potency.

Studies on halogenated benzofuran derivatives, which share structural similarities with substituted nicotinates, have shown that brominated compounds can exhibit potent and selective cytotoxicity against cancer cells[7][8][9]. Marine-derived bromophenols have also displayed impressive anticancer activity at nanomolar concentrations[10]. These findings underscore the potential of incorporating bromine into the design of novel anticancer agents based on the nicotinic acid scaffold.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a widely used colorimetric assay to assess cell viability and, by extension, the cytotoxic effects of a compound.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the synthesized derivative for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader, which is proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value is calculated as the concentration of the compound that reduces cell viability by 50%.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Lead Identification Start This compound Derivatization Chemical Modification (e.g., Suzuki Coupling, Amidation) Start->Derivatization Purification Purification & Characterization (e.g., Chromatography, NMR, MS) Derivatization->Purification Antimicrobial Antimicrobial Assays (e.g., MIC Determination) Purification->Antimicrobial Antiinflammatory Anti-inflammatory Assays (e.g., Albumin Denaturation) Purification->Antiinflammatory Anticancer Anticancer Assays (e.g., MTT Assay) Purification->Anticancer Data Comparative Data Analysis (IC50, MIC values) Antimicrobial->Data Antiinflammatory->Data Anticancer->Data SAR Structure-Activity Relationship (SAR) Studies Data->SAR Lead Lead Compound Identification SAR->Lead

Conclusion and Future Directions

The nicotinic acid scaffold remains a fertile ground for the discovery of new therapeutic agents. While the biological activities of derivatives of this compound are yet to be extensively explored, the broader family of substituted nicotinic acids demonstrates significant potential in antimicrobial, anti-inflammatory, and anticancer applications. The presence of a bromine substituent, in particular, appears to be a favorable feature for enhancing bioactivity.

Future research should focus on the systematic synthesis and biological evaluation of a library of derivatives based on the this compound core. Such studies, guided by the principles of medicinal chemistry and structure-activity relationship analysis, are crucial for unlocking the full therapeutic potential of this promising class of compounds. The experimental protocols and comparative data presented in this guide offer a foundational framework for researchers embarking on this endeavor.

References

A Comparative Guide to the X-ray Crystal Structure of Ethyl 5-bromo-6-methylnicotinate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. This guide offers an in-depth comparative analysis of the X-ray crystal structure of derivatives of ethyl 5-bromo-6-methylnicotinate, a heterocyclic compound of significant interest in medicinal chemistry. While the crystal structure of this compound itself is not publicly available in crystallographic databases, this guide provides a detailed examination of closely related and structurally significant analogues. By understanding the subtle yet impactful variations in their solid-state architecture, researchers can gain crucial insights for rational drug design, polymorphism prediction, and the development of novel materials with tailored properties.

Introduction to Nicotinate Scaffolds

Nicotinic acid, a form of vitamin B3, and its derivatives are fundamental building blocks in the synthesis of a wide array of pharmaceuticals and biologically active compounds.[1][2] The arrangement of substituents on the pyridine ring, such as halogens and alkyl groups, profoundly influences the molecule's electronic properties, intermolecular interactions, and, consequently, its crystal packing. This, in turn, dictates critical physicochemical properties like solubility, melting point, and bioavailability. The study of the crystal structures of these derivatives provides a foundational understanding for structure-activity relationship (SAR) studies.[3]

Comparative Crystallographic Analysis

To illuminate the structural landscape of this compound derivatives, this guide presents a detailed comparison of two key, structurally elucidated compounds: 6-Methylnicotinic acid and Methyl 5-bromo-6-methylpicolinate . The former represents the parent carboxylic acid, while the latter is a closely related ester with a different nitrogen position in the pyridine ring, offering valuable insights into the effects of isomeric changes.

Parameter6-Methylnicotinic AcidMethyl 5-bromo-6-methylpicolinate
Empirical Formula C₇H₇NO₂C₈H₈BrNO₂
Formula Weight 137.14230.06
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cP2₁2₁2₁
a (Å) 3.8788 (8)5.869 (2)
b (Å) 13.634 (3)7.474 (3)
c (Å) 6.1094 (12)20.126 (8)
α (°) 9090
β (°) 90.51 (3)90
γ (°) 9090
Volume (ų) 323.07 (12)882.9 (6)
Z 24
Temperature (K) 293295
Radiation Mo Kα (λ = 0.71073 Å)Mo Kα (λ = 0.71073 Å)
R-factor 0.0490.046

Data sourced from: [3][4]

Structural Insights

6-Methylnicotinic Acid: The crystal structure of 6-methylnicotinic acid reveals a nearly planar molecule.[3] The crystal packing is primarily stabilized by strong intermolecular O—H···N hydrogen bonds, a common and robust supramolecular synthon in carboxylic acid-pyridine complexes.[5] Additionally, weak C—H···O interactions contribute to the overall stability. The pyridine rings of adjacent molecules exhibit π-π stacking interactions with a face-to-face distance of 3.466 Å, further reinforcing the crystal lattice.[3]

Methyl 5-bromo-6-methylpicolinate: In contrast, the crystal structure of methyl 5-bromo-6-methylpicolinate showcases the influence of both the positional isomerism of the nitrogen atom (picolinate vs. nicotinate) and the presence of the bulky bromine substituent. The molecule adopts a specific conformation dictated by the steric and electronic demands of its constituent groups. Intermolecular interactions in this structure are likely to be dominated by a combination of halogen bonding (Br···N or Br···O) and other weak non-covalent forces, which are crucial in directing the assembly of molecules in the solid state.[4][6] The absence of the strong O-H···N hydrogen bond present in the parent acid leads to a significantly different packing arrangement.

Experimental Protocols

The determination of these crystal structures relies on a systematic and precise experimental workflow. The following protocols outline the key steps for the synthesis, crystallization, and X-ray diffraction analysis of such nicotinic acid derivatives.

Synthesis of Methyl 6-methylnicotinate (A Representative Esterification)

This protocol describes a common method for the esterification of the parent nicotinic acid derivative.

Materials:

  • 6-Methylnicotinic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 6-methylnicotinic acid in methanol, slowly add concentrated sulfuric acid.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the mixture under reduced pressure to remove the methanol.

  • Carefully adjust the pH of the residue to ~7 with an ice-cold saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization to obtain pure methyl 6-methylnicotinate.

Rationale: The Fischer-Speier esterification is a classic and effective method for converting carboxylic acids to esters using an alcohol in the presence of a strong acid catalyst. Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol.

Single Crystal Growth

The growth of high-quality single crystals is a critical prerequisite for X-ray diffraction analysis.

Method: Slow Evaporation

  • Dissolve the purified compound in a suitable solvent or a mixture of solvents (e.g., methanol, ethanol, dichloromethane, or ethyl acetate) to near saturation at room temperature.

  • Filter the solution to remove any particulate matter.

  • Transfer the clear solution to a clean vial.

  • Cover the vial with a cap or parafilm with a few small perforations to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment at a constant temperature.

  • Monitor the vial over several days to weeks for the formation of single crystals.

Causality: Slow evaporation allows the molecules to organize themselves into a highly ordered crystal lattice, minimizing defects and leading to crystals of sufficient size and quality for diffraction experiments. The choice of solvent is crucial as it influences the solubility and crystal habit.

X-ray Diffraction Analysis

Workflow:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.

  • Structure Solution: The collected diffraction pattern is used to determine the unit cell parameters and space group. The initial positions of the atoms are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and thermal parameters are refined using full-matrix least-squares on F². Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.

Visualizing Molecular Structures and Workflows

To better illustrate the concepts discussed, the following diagrams are provided.

molecular_structure cluster_nicotinate This compound (Target) cluster_acid 6-Methylnicotinic Acid (Analyzed) cluster_picolinate Methyl 5-bromo-6-methylpicolinate (Analyzed) target Pyridine Ring (N at pos. 3) - Br at pos. 5 - CH3 at pos. 6 - COOEt at pos. 3 acid Pyridine Ring (N at pos. 3) - CH3 at pos. 6 - COOH at pos. 3 picolinate Pyridine Ring (N at pos. 2) - Br at pos. 5 - CH3 at pos. 6 - COOMe at pos. 2

Caption: Relationship between the target compound and the analyzed derivatives.

experimental_workflow synthesis Synthesis of Derivative purification Purification (Chromatography/Recrystallization) synthesis->purification crystal_growth Single Crystal Growth (Slow Evaporation) purification->crystal_growth xray_diffraction X-ray Data Collection crystal_growth->xray_diffraction structure_solution Structure Solution (Direct Methods) xray_diffraction->structure_solution refinement Structure Refinement structure_solution->refinement analysis Structural Analysis (Bonding, Interactions, Packing) refinement->analysis

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 5-bromo-6-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, step-by-step procedures for the safe and compliant disposal of Ethyl 5-bromo-6-methylnicotinate. As a brominated organic compound, this substance is classified as a halogenated hazardous waste and requires meticulous handling to ensure the safety of laboratory personnel and protect the environment. The protocols outlined below are designed to provide a self-validating system for waste management, grounded in established safety standards and regulatory requirements.

Part 1: Hazard Assessment & Personal Protective Equipment (PPE)

This compound, like similar halogenated nicotinic acid esters, must be handled as a hazardous substance. While a specific, comprehensive toxicological profile is not widely available, data from analogous compounds indicate it should be treated as a skin, eye, and respiratory irritant[1][2]. Adherence to proper PPE protocols is the first line of defense against accidental exposure.

Table 1: Hazard Profile and Required Personal Protective Equipment

Hazard Category Potential Effects Recommended PPE Rationale
Skin Irritation Causes skin irritation upon contact.[1][3] Chemical-resistant gloves (Nitrile or Neoprene) , fully buttoned lab coat.[4][5] Prevents direct contact with the skin, minimizing the risk of localized irritation or dermatitis.
Serious Eye Irritation Causes serious eye irritation or damage.[1][3] Safety goggles with side-shields or a face shield.[3][4] Protects eyes from splashes or contact with airborne particles of the compound.

| Respiratory Irritation | May cause respiratory irritation if inhaled as dust or aerosol.[1] | Handle within a certified chemical fume hood . If a hood is unavailable, a NIOSH-approved respirator for organic vapors/dusts may be required.[3][4] | A fume hood provides primary containment, preventing inhalation of potentially harmful vapors or dust. |

Part 2: Waste Management & Disposal Workflow

The fundamental principle for disposing of this compound is that it must be treated as halogenated organic hazardous waste . Under no circumstances should this chemical or its containers be disposed of down the drain or in standard municipal trash[4][6]. Halogenated wastes require specific, high-temperature incineration to prevent the formation of toxic byproducts and cannot be recycled with non-halogenated solvents[7].

Step-by-Step Waste Collection Protocol
  • Identify and Segregate: Treat all materials contaminated with this compound (e.g., unused compound, solutions, contaminated gloves, weighing paper, and spill cleanup debris) as hazardous waste. Crucially, keep this halogenated waste stream separate from non-halogenated chemical waste to avoid costly and complex disposal processes[7][8].

  • Select a Compatible Container: Use a designated, sealable, and chemically compatible waste container. High-density polyethylene (HDPE) or glass containers are typically appropriate. The container must be in good condition with no leaks or cracks[5].

  • Properly Label the Container: As soon as the first drop of waste is added, label the container clearly. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards (e.g., "Irritant")

    • The accumulation start date

  • Collect Waste: Add waste to the container, ensuring not to overfill it (leave at least 10% headspace). Keep the container sealed when not actively adding waste to prevent the release of vapors[2][5].

  • Store Safely: Store the sealed waste container in a designated, well-ventilated satellite accumulation area. The storage location should be secure, away from heat or ignition sources, and incompatible materials[2][3].

  • Arrange for Final Disposal: Once the container is full or is no longer needed, arrange for its removal by contacting your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor[6][9]. Provide them with an accurate description of the waste.

cluster_0 Waste Generation & Segregation cluster_1 Collection & Storage cluster_2 Final Disposal gen Waste Generation (Unused chemical, contaminated PPE, solutions, spill debris) segregate Segregate as 'Halogenated Organic Waste' gen->segregate container Select & Label Compatible Container segregate->container collect Collect Waste in Sealed Container container->collect store Store in Secure Satellite Accumulation Area collect->store contact_ehs Contact EHS or Licensed Waste Contractor store->contact_ehs pickup Professional Pickup & Transport contact_ehs->pickup disposal Incineration at Permitted TSDF Facility pickup->disposal caption Fig 1. Disposal workflow for this compound. start Spill Occurs is_large Is the spill large, uncontrolled, or are you untrained to handle it? start->is_large evacuate Evacuate & Isolate Area is_large->evacuate Yes alert_lab Alert Nearby Personnel is_large->alert_lab No alert_ehs Alert EHS / Emergency Services evacuate->alert_ehs secure Secure Area & Await HazMat Team alert_ehs->secure end_node Spill Managed secure->end_node don_ppe Don Full PPE alert_lab->don_ppe contain Contain with Inert Absorbent don_ppe->contain cleanup Collect Debris into Hazardous Waste Container contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate decontaminate->end_node caption Fig 2. Decision workflow for spill response.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.